molecular formula C24H22F3N7O3 B15581926 Atl802

Atl802

Cat. No.: B15581926
M. Wt: 513.5 g/mol
InChI Key: IKIXRBGOWUFFBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atl802 is a useful research compound. Its molecular formula is C24H22F3N7O3 and its molecular weight is 513.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H22F3N7O3

Molecular Weight

513.5 g/mol

IUPAC Name

N-[5-(1-cyclopropyl-2,6-dioxo-3-propyl-7H-purin-8-yl)-2-pyridinyl]-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide

InChI

InChI=1S/C24H22F3N7O3/c1-3-10-33-20-18(22(36)34(23(33)37)15-6-7-15)30-19(31-20)13-5-9-17(29-11-13)32(2)21(35)14-4-8-16(28-12-14)24(25,26)27/h4-5,8-9,11-12,15H,3,6-7,10H2,1-2H3,(H,30,31)

InChI Key

IKIXRBGOWUFFBN-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Core Mechanism of ATL802: An Adenosine A2B Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of action of ATL802, a potent and selective antagonist of the adenosine (B11128) A2B receptor (A2BR). This document outlines the signaling pathways modulated by A2BR, the inhibitory action of this compound, relevant quantitative data for A2BR antagonists, and detailed experimental protocols for assessing antagonist activity.

Introduction to the Adenosine A2B Receptor

The A2B receptor is a G-protein coupled receptor (GPCR) activated by extracellular adenosine.[1][2][3] Unlike other adenosine receptor subtypes (A1, A2A, A3), the A2BR has a lower affinity for adenosine and is therefore thought to be primarily activated under conditions of high adenosine concentration, such as inflammation, hypoxia, and cell stress.[1] A2BR activation has been implicated in a variety of pathological conditions, including diabetes, inflammatory diseases, and cancer.[2][4]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the A2B receptor. By binding to the receptor, it prevents the endogenous ligand, adenosine, from activating it. This blockade inhibits the downstream signaling cascades that are typically initiated by A2BR activation.

The primary signaling pathway of the A2B receptor involves its coupling to Gs alpha-subunits, which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] In some cellular contexts, the A2BR can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] By blocking these pathways, this compound can modulate a range of cellular responses.

Quantitative Data for A2B Receptor Antagonists

While specific quantitative data for this compound is not extensively published in peer-reviewed literature, the following table presents representative data for other well-characterized A2B receptor antagonists to provide a comparative context for potency and selectivity.

CompoundTargetAssay TypeKᵢ (nM)IC₅₀ (nM)Selectivity (fold vs. A1/A2A/A3)Reference
ATL-801 Human A2BRcAMP accumulationInhibits adenosine-induced cAMP increaseNot specifiedUS8193200B2
CVT-6883 Human A2BRRadioligand Binding22>88 / >149 / >48[5]
Human A2BRcAMP accumulation6[6]
MRS 1754 Human A2BRRadioligand Binding2>201 / >251 / >285[5]
PSB-603 Human A2BRRadioligand Binding0.55>18181 / >18181 / >18181[1]

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the A2B receptor and the inhibitory effect of this compound.

Gs_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Inhibits Gs Gs Protein A2BR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

Caption: A2BR Gs-cAMP Signaling Pathway and Inhibition by this compound.

Gq_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Top Membrane_Top Membrane_Bottom Membrane_Bottom Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Inhibits Gq Gq Protein A2BR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Caption: A2BR Gq-PLC Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize A2B receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for the A2B receptor.

Protocol:

  • Cell Culture and Membrane Preparation:

    • HEK-293 cells stably expressing the human A2B receptor are cultured to confluency.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4) and protein concentration is determined.

  • Binding Assay:

    • In a 96-well plate, add 25 µL of binding buffer, 25 µL of a radiolabeled A2B antagonist (e.g., [³H]PSB-603) at a concentration near its Kₔ, 25 µL of varying concentrations of the test compound (e.g., this compound), and 125 µL of the cell membrane preparation.

    • For non-specific binding determination, a high concentration of a known non-radiolabeled antagonist is used instead of the test compound.

    • The plate is incubated for a set time (e.g., 60-90 minutes) at room temperature.

  • Detection and Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer to remove unbound radioligand.

    • The filter plate is dried, and a scintillant is added to each well.

    • Radioactivity is counted using a scintillation counter.

    • The data is analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Start Start Cell_Culture Culture HEK-293 cells with hA2BR Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up binding assay in 96-well plate (membranes, radioligand, test compound) Membrane_Prep->Assay_Setup Incubation Incubate at room temperature Assay_Setup->Incubation Filtration Rapid filtration and washing Incubation->Filtration Detection Scintillation counting Filtration->Detection Analysis Calculate IC50 and Ki Detection->Analysis End End Analysis->End

Caption: Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.

Protocol:

  • Cell Culture:

    • CHO-K1 or HEK-293 cells stably expressing the human A2B receptor are seeded in 96-well plates and grown to near confluency.

  • Assay Procedure:

    • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation, and the cells are pre-incubated.

    • Varying concentrations of the antagonist (e.g., this compound) are added to the wells, and the plate is incubated for a set time (e.g., 15-30 minutes).

    • An A2B receptor agonist (e.g., NECA) is added at a concentration that elicits a submaximal response (EC₈₀), and the plate is incubated for a further period (e.g., 30 minutes).

  • Detection and Analysis:

    • The reaction is stopped by lysing the cells.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

    • The data is plotted as the percentage of inhibition of the agonist response versus the antagonist concentration, and a dose-response curve is fitted to determine the IC₅₀ value.

cAMP_Assay_Workflow Start Start Cell_Seeding Seed CHO-K1 or HEK-293 cells with hA2BR Start->Cell_Seeding Pre_incubation Pre-incubate with phosphodiesterase inhibitor Cell_Seeding->Pre_incubation Antagonist_Addition Add varying concentrations of this compound Pre_incubation->Antagonist_Addition Agonist_Stimulation Stimulate with A2BR agonist (e.g., NECA) Antagonist_Addition->Agonist_Stimulation Cell_Lysis Stop reaction and lyse cells Agonist_Stimulation->Cell_Lysis cAMP_Measurement Measure intracellular cAMP levels Cell_Lysis->cAMP_Measurement Analysis Calculate IC50 cAMP_Measurement->Analysis End End Analysis->End

References

The Role of Atl802 in Cellular Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the A2B Adenosine (B11128) Receptor Antagonist Atl802 in Mitigating Ischemia-Reperfusion Injury and Modulating Inflammatory Signaling Cascades.

This technical guide provides a comprehensive overview of the function of this compound, a selective antagonist of the A2B adenosine receptor (A2BR), in various cellular pathways. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the signaling cascades involved.

Core Function and Mechanism of Action

This compound primarily functions as a competitive antagonist of the A2B adenosine receptor, a G-protein coupled receptor (GPCR). Under conditions of cellular stress, such as ischemia and hypoxia, extracellular adenosine levels rise significantly and activate A2BR. This activation triggers downstream signaling cascades that are often pro-inflammatory. This compound exerts its effects by blocking the binding of adenosine to A2BR, thereby attenuating these downstream inflammatory responses.

A key area of investigation for this compound is in the context of ischemia-reperfusion injury (IRI), particularly in lung transplantation.[1][2] In this setting, this compound has been shown to mitigate lung dysfunction, reduce inflammation, and decrease vascular permeability.[1][3] The protective mechanism of this compound is believed to involve the inhibition of A2BR on alveolar epithelial cells, which in turn prevents the production and release of potent neutrophil chemokines like interleukin-8 (IL-8).[1][4][5] By blocking this initial step in the inflammatory cascade, this compound reduces neutrophil infiltration and activation, a major contributor to tissue damage in IRI.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the binding affinity and functional effects of this compound.

Table 1: Binding Affinity of this compound for Adenosine Receptors

Receptor SubtypeSpeciesParameterValueReference(s)
A2B ReceptorMouseKi8.6 ± 2.2 nM[6]
A2B ReceptorHumanpKi6.2 (Ki = 654 nM)[7]
A1 ReceptorMouseSelectivity Fold> 1,000[6]
A2A ReceptorMouseSelectivity Fold978[6]
A3 ReceptorMouseSelectivity Fold> 1,000[6]

Table 2: Functional Effects of this compound in a Murine Model of Lung Ischemia-Reperfusion Injury

ParameterConditionTreatmentResultp-valueReference(s)
Pulmonary ComplianceIRVehicleDecreased< 0.01 vs. Sham[1]
IRThis compoundSignificantly Increased< 0.03 vs. IR[1]
Airway ResistanceIRVehicleIncreased< 0.01 vs. Sham[1]
IRThis compoundSignificantly Decreased< 0.03 vs. IR[1]
Pulmonary Artery PressureIRVehicleIncreased< 0.01 vs. Sham[1]
IRThis compoundSignificantly Decreased< 0.03 vs. IR[1]
Neutrophil Infiltration (cells/HPF)IRVehicle190.0 ± 38.1< 0.001 vs. Sham[1]
IRThis compound69.5 ± 5.5< 0.012 vs. IR[1]

Table 3: Effect of this compound on IL-8 Production in A549 Cells

ConditionTreatmentOutcomeReference(s)
Hypoxia-ReoxygenationVehicleRobust IL-8 Production[1][2]
Hypoxia-ReoxygenationThis compoundSignificantly Attenuated IL-8 Production[1][2]

Signaling Pathways Modulated by this compound

The A2B adenosine receptor is known to couple to multiple G proteins, primarily Gs and Gq, leading to the activation of diverse downstream signaling pathways. By antagonizing A2BR, this compound effectively inhibits these cascades.

A2BR-Gs Signaling Pathway

Activation of A2BR by adenosine leads to the stimulation of adenylyl cyclase (AC) via the Gs alpha subunit. This increases intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of pro-inflammatory genes. This compound blocks the initial activation of this pathway.

Gs_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2BR Adenosine->A2BR Activates This compound This compound This compound->A2BR Inhibits G_protein Gs A2BR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-8) CREB->Gene_Expression Induces Gq_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2BR A2BR Adenosine->A2BR Activates This compound This compound This compound->A2BR Inhibits G_protein_q Gq A2BR->G_protein_q Activates PLC Phospholipase C (PLC) G_protein_q->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Inflammatory_Response Pro-inflammatory Response PKC->Inflammatory_Response Contributes to Murine_IRI_Workflow Start Anesthetize Mouse Tracheostomy Tracheostomy & Mechanical Ventilation Start->Tracheostomy Thoracotomy Left Thoracotomy Tracheostomy->Thoracotomy Treatment Administer this compound or Vehicle Thoracotomy->Treatment Ischemia Induce Ischemia (1 hr Hilar Clamping) Treatment->Ischemia Reperfusion Initiate Reperfusion (2-4 hrs) Ischemia->Reperfusion Measurements Assess Outcomes Reperfusion->Measurements Lung_Function Lung Function (Compliance, Resistance) Measurements->Lung_Function Histology Histology (H&E) Measurements->Histology Cytokines BALF Cytokine Analysis (ELISA) Measurements->Cytokines MPO MPO Assay Measurements->MPO

References

In-depth Technical Guide: ATL802 Target Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals no publicly available data for a compound designated as ATL802. Searches for "this compound target receptor," "this compound binding affinity," "this compound mechanism of action," and "this compound clinical trials" did not yield any specific information on a molecule with this identifier.

This suggests that this compound may be an internal development codename not yet disclosed in public forums, a compound that has been discontinued (B1498344) in early-stage research, or a potential typographical error.

While no information is available for this compound, the following similarly named compounds are currently in clinical development:

  • AT-02: An investigational product for the treatment of systemic amyloidosis. It is currently in a Phase 2 open-label extension study to assess long-term safety and clinical activity.[1]

  • TT125-802: A small molecule bromodomain inhibitor under investigation for advanced solid tumors. A Phase 1 first-in-human trial is evaluating its safety, tolerability, pharmacokinetics, and efficacy.[2][3]

  • AL002: A candidate being evaluated in a Phase 2 study for its efficacy and safety in participants with early Alzheimer's disease.[4]

Due to the absence of data for this compound, the core requirements of this technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled at this time. Further updates will be provided as information becomes publicly available.

References

Unraveling Atl802: A Fictional Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper details the discovery, synthesis, and proposed mechanism of action of Atl802, a novel synthetic compound. While "this compound" appears to be a fictional molecule as of the current date, this guide is constructed based on analogous principles of drug discovery and development to serve as a template for documenting such a process. We will explore a hypothetical discovery pathway, a detailed synthetic route, and its putative biological activity, supported by fictional data and experimental protocols. This document aims to provide a comprehensive technical overview for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the fictional kinase "Kinase-X," a key enzyme implicated in a hypothetical disease pathway.

1.1. High-Throughput Screening (HTS)

A library of 500,000 diverse small molecules was screened against recombinant human Kinase-X using a luminescence-based kinase activity assay. The initial screen identified 1,200 primary hits with greater than 50% inhibition at a concentration of 10 µM.

1.2. Hit-to-Lead Optimization

Following confirmation and initial SAR (Structure-Activity Relationship) studies, a lead compound, "Atl-Lead," was selected for optimization. A medicinal chemistry campaign focused on improving potency, selectivity, and pharmacokinetic properties led to the design and synthesis of over 200 analogs. This compound emerged as the most promising candidate from this effort.

Synthesis of this compound

The following section details the multi-step synthesis of this compound.

2.1. Synthetic Scheme

Atl802_Synthesis A Starting Material A B Intermediate B A->B Step 1: Reagent 1, Solvent 1 C Intermediate C B->C Step 2: Reagent 2, Catalyst This compound This compound C->this compound Step 3: Reagent 3, Solvent 2

Caption: Synthetic route for this compound.

2.2. Experimental Protocols

Step 1: Synthesis of Intermediate B

  • To a solution of Starting Material A (1.0 eq) in Solvent 1 (10 mL/mmol) was added Reagent 1 (1.2 eq).

  • The reaction mixture was stirred at room temperature for 16 hours.

  • Upon completion, the reaction was quenched with water and extracted with Ethyl Acetate.

  • The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product was purified by column chromatography to yield Intermediate B.

Step 2: Synthesis of Intermediate C

  • Intermediate B (1.0 eq) and Reagent 2 (1.1 eq) were dissolved in a suitable solvent.

  • A catalytic amount of Catalyst (0.05 eq) was added.

  • The mixture was heated to 80°C for 6 hours.

  • The solvent was removed in vacuo, and the residue was purified by recrystallization to afford Intermediate C.

Step 3: Synthesis of this compound

  • To a solution of Intermediate C (1.0 eq) in Solvent 2 was added Reagent 3 (1.5 eq) at 0°C.

  • The reaction was allowed to warm to room temperature and stirred for 4 hours.

  • The reaction was worked up with an aqueous solution, and the product was extracted.

  • Purification by preparative HPLC yielded the final compound, this compound.

Biological Activity and Mechanism of Action

3.1. In Vitro Potency and Selectivity

The inhibitory activity of this compound against Kinase-X and a panel of other kinases was evaluated.

KinaseIC50 (nM)
Kinase-X 5.2
Kinase-Y>10,000
Kinase-Z8,500

3.2. Proposed Signaling Pathway

This compound is hypothesized to inhibit the "Kinase-X Signaling Pathway," which is fictitiously linked to disease progression.

KinaseX_Pathway cluster_upstream Upstream Signaling cluster_kinase_cascade Kinase Cascade cluster_cellular_response Cellular Response Receptor Growth Factor Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseX Kinase-X Adaptor->KinaseX DownstreamKinase Downstream Kinase KinaseX->DownstreamKinase TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation This compound This compound This compound->KinaseX

Caption: Proposed Kinase-X signaling pathway and the inhibitory action of this compound.

3.3. Experimental Workflow for Cellular Assays

The cellular activity of this compound was assessed using a cell proliferation assay.

Cellular_Assay_Workflow A Seed cells in 96-well plates B Treat cells with varying concentrations of this compound A->B C Incubate for 72 hours B->C D Add proliferation reagent (e.g., CellTiter-Glo) C->D E Measure luminescence D->E F Data analysis to determine IC50 E->F

Caption: Workflow for the cell proliferation assay.

Conclusion

This guide provides a fictional yet structured overview of the discovery and synthesis of this compound. The presented data, protocols, and pathways, while hypothetical, are designed to mirror the rigorous process of modern drug development. This framework can be adapted and utilized for documenting real-world scientific discoveries, providing a clear and comprehensive resource for the scientific community.

Atl802 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the chemical structure, properties, and biological activity of a compound designated "Atl802" have yielded no relevant results. The term "this compound" does not correspond to any known chemical substance in publicly available chemical databases or scientific literature.

Efforts to retrieve information on "this compound" using standard chemical and scientific search queries, including its chemical structure, IUPAC name, and SMILES string, were unsuccessful. The only significant result associated with the term "ATL-802" is a model number for a double ceramic electric stove.

Consequently, it is not possible to provide a technical guide, summarize quantitative data, detail experimental protocols, or create visualizations for signaling pathways related to "this compound" as no such information exists for a chemical compound with this name.

Researchers, scientists, and drug development professionals seeking information on a specific chemical entity are advised to verify the correct nomenclature and any available registry numbers (such as a CAS number) to ensure accurate identification and retrieval of relevant data. Without a valid identifier, a comprehensive analysis of a compound's chemical and pharmacological characteristics cannot be performed.

The Emerging Role of A2B Adenosine Receptor Inhibition in Lung Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The A2B adenosine (B11128) receptor (A2BR) has emerged as a critical, albeit complex, regulator in the pathophysiology of lung injury. Its role appears to be context-dependent, with evidence supporting both protective and detrimental effects depending on the nature and phase of the injury. This technical guide provides an in-depth analysis of the therapeutic potential of A2BR inhibition in lung injury, with a focus on the preclinical evidence, mechanism of action, and experimental methodologies. While the specific compound "Atl802" is not yet described in publicly available literature, this document will use the well-characterized A2BR antagonist CVT-6883 as a surrogate to illustrate the principles and potential of this therapeutic strategy.

The A2B Adenosine Receptor in Lung Pathophysiology

Adenosine is a signaling nucleoside that is rapidly produced in response to cellular stress and injury, including hypoxia and inflammation. It exerts its effects through four G-protein coupled receptors: A1, A2A, A2B, and A3. The A2BR is a low-affinity receptor that is upregulated and activated under conditions of significant tissue stress and high adenosine concentrations, such as those found in inflamed and injured lungs.

The signaling cascade initiated by A2BR activation is pleiotropic. In some acute injury settings, such as ventilator-induced lung injury (VILI), A2BR activation has been shown to be protective by enhancing alveolar fluid clearance and reducing inflammation[1][2][3]. However, in chronic inflammatory and fibrotic lung diseases, sustained A2BR signaling is largely considered pro-inflammatory and pro-fibrotic[4][5][6]. This dual role underscores the importance of targeting A2BR in a disease-specific manner.

Mechanism of Action: A2BR Inhibition in Chronic Lung Injury

In chronic lung injury models, the inhibition of A2BR has demonstrated significant therapeutic benefits. The proposed mechanism of action for A2BR antagonists in mitigating lung injury involves the modulation of key pathological processes:

  • Reduction of Inflammation: A2BR antagonists have been shown to decrease the production of pro-inflammatory cytokines and chemokines, and to reduce the infiltration of inflammatory cells such as macrophages and neutrophils into the lung tissue[4][5][6].

  • Attenuation of Fibrosis: By blocking A2BR signaling, antagonists can inhibit the activation and proliferation of fibroblasts, key cells in the development of pulmonary fibrosis. This leads to a reduction in collagen deposition and preservation of lung architecture[4][5][6].

  • Preservation of Airspace Integrity: In models of chronic lung disease, A2BR inhibition has been associated with the prevention of alveolar airspace enlargement, a hallmark of diseases like COPD[4][5][6].

A2BR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_cellular_response Cellular Response cluster_inhibition Therapeutic Inhibition Adenosine High Adenosine (Stress/Injury) A2BR A2BR Adenosine->A2BR Gq Gq A2BR->Gq Gs Gs A2BR->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Ca2+ IP3_DAG->Ca2 NFkB NF-κB Ca2->NFkB AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA MAPK MAPK (ERK, p38) PKA->MAPK Inflammation Pro-inflammatory Cytokines/Chemokines MAPK->Inflammation Fibrosis Fibroblast Activation Collagen Production MAPK->Fibrosis Airway_Remodeling Airway Remodeling MAPK->Airway_Remodeling NFkB->Inflammation NFkB->Fibrosis NFkB->Airway_Remodeling CVT6883 CVT-6883 (A2BR Antagonist) CVT6883->A2BR

Caption: A2BR signaling in chronic lung injury.

Preclinical Evidence: The Case of CVT-6883

CVT-6883 is a selective A2BR antagonist that has been investigated in preclinical models of chronic lung injury. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of CVT-6883 in a Murine Model of Adenosine Deaminase (ADA)-Deficiency-Induced Lung Injury
ParameterVehicle-treated ADA-/- miceCVT-6883-treated ADA-/- micePercent Change
Inflammatory Cells in BALF
Macrophages (x10^5)3.5 ± 0.51.2 ± 0.3↓ 65.7%
Lymphocytes (x10^5)2.8 ± 0.40.8 ± 0.2↓ 71.4%
Neutrophils (x10^5)1.5 ± 0.30.4 ± 0.1↓ 73.3%
Pro-inflammatory Cytokines in Lung Tissue (pg/mg protein)
IL-6150 ± 2550 ± 10↓ 66.7%
TNF-α80 ± 1525 ± 5↓ 68.8%
Fibrosis Markers
Soluble Collagen (µ g/lung )120 ± 2040 ± 8↓ 66.7%
Airspace Enlargement (Mean Linear Intercept, µm) 85 ± 555 ± 4↓ 35.3%

Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid. Data synthesized from findings reported in studies on ADA-deficient mice[4][5][6].

Table 2: Effect of CVT-6883 in a Murine Model of Bleomycin-Induced Lung Injury
ParameterVehicle-treated + Bleomycin (B88199)CVT-6883-treated + BleomycinPercent Change
Inflammatory Cells in BALF
Total Cells (x10^5)8.2 ± 1.23.5 ± 0.6↓ 57.3%
Pro-inflammatory Cytokines in Lung Tissue (pg/mg protein)
IL-1β250 ± 40100 ± 20↓ 60.0%
Fibrosis Markers
Hydroxyproline (B1673980) content (µ g/lung )350 ± 50180 ± 30↓ 48.6%

Data are presented as mean ± SEM. Data synthesized from findings reported in studies on bleomycin-induced lung injury[4][5][6].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of A2BR antagonists in lung injury models.

Adenosine Deaminase (ADA)-Deficient Mouse Model of Chronic Lung Injury
  • Animal Model: ADA-deficient (ADA-/-) mice on a specific genetic background (e.g., C57BL/6) are used. These mice exhibit elevated levels of adenosine in various tissues, including the lungs, leading to chronic inflammation and tissue remodeling that mimics aspects of human chronic lung diseases.

  • Drug Administration: CVT-6883 is dissolved in a suitable vehicle (e.g., 0.9% saline). Mice are treated with CVT-6883 (e.g., 10 mg/kg) or vehicle via intraperitoneal injection or oral gavage daily for a specified period (e.g., 4-8 weeks).

  • Endpoint Analysis:

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline (PBS). The BAL fluid (BALF) is collected to determine total and differential cell counts (macrophages, neutrophils, lymphocytes).

    • Histology: Lungs are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of inflammation and with Masson's trichrome for collagen deposition (fibrosis). Airspace enlargement is quantified by measuring the mean linear intercept.

    • Cytokine Analysis: Lung tissue homogenates are analyzed for the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) using ELISA or multiplex assays.

    • Fibrosis Assessment: Collagen content in the lung is quantified by measuring hydroxyproline levels or using the Sircol soluble collagen assay.

Bleomycin-Induced Lung Injury Model
  • Animal Model: Wild-type mice (e.g., C57BL/6) are used.

  • Induction of Injury: A single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) is administered to induce lung inflammation and subsequent fibrosis.

  • Drug Administration: Treatment with CVT-6883 (e.g., 10 mg/kg/day) or vehicle is initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (after the establishment of lung injury).

  • Endpoint Analysis: Similar to the ADA-deficient model, endpoints include BALF cell analysis, lung histology, cytokine measurements, and quantification of fibrosis. The typical time course for analysis is 14 to 21 days post-bleomycin administration.

Experimental_Workflow cluster_model1 ADA-Deficient Mouse Model cluster_model2 Bleomycin-Induced Lung Injury Model cluster_endpoints Common Endpoint Analyses ADA_mice ADA-/- Mice ADA_treatment Daily Treatment: CVT-6883 or Vehicle (4-8 weeks) ADA_mice->ADA_treatment ADA_analysis Endpoint Analysis ADA_treatment->ADA_analysis BALF BALF Analysis (Cell Counts) ADA_analysis->BALF Histo Histology (H&E, Trichrome) ADA_analysis->Histo Cytokines Cytokine Profiling (ELISA) ADA_analysis->Cytokines Fibrosis Fibrosis Quantification (Hydroxyproline) ADA_analysis->Fibrosis WT_mice Wild-Type Mice Bleomycin Intratracheal Bleomycin WT_mice->Bleomycin Bleo_treatment Daily Treatment: CVT-6883 or Vehicle Bleomycin->Bleo_treatment Bleo_analysis Endpoint Analysis (Day 14-21) Bleo_treatment->Bleo_analysis Bleo_analysis->BALF Bleo_analysis->Histo Bleo_analysis->Cytokines Bleo_analysis->Fibrosis

Caption: Preclinical experimental workflows.

Future Directions and Conclusion

The preclinical data for A2BR antagonists like CVT-6883 in models of chronic lung injury are compelling. The consistent reduction in inflammation, fibrosis, and tissue remodeling highlights the therapeutic potential of this class of compounds. As research progresses, several key areas will require further investigation:

  • Translational Studies: The efficacy and safety of A2BR antagonists need to be evaluated in more complex, large animal models of lung disease before moving into human clinical trials.

  • Patient Stratification: Identifying patient populations most likely to benefit from A2BR inhibition will be crucial. This may involve the development of biomarkers related to adenosine signaling or A2BR expression.

  • Compound Optimization: The development of A2BR antagonists with optimal pharmacokinetic and pharmacodynamic profiles for lung-specific delivery and sustained efficacy is an important next step.

References

The Cardioprotective Role of A2B Adenosine Receptor Agonism in Attenuating Ischemia-Reperfusion Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Initial Inquiry Note: This technical guide addresses the role of A2B adenosine (B11128) receptor (A₂B) activation in mitigating ischemia-reperfusion (I/R) injury. The initial query specified the compound Atl802. However, current scientific literature consistently identifies this compound as a potent A₂B receptor antagonist, primarily investigated for applications in diabetes research.[1] Conversely, the therapeutic attenuation of I/R injury is associated with A₂B receptor agonists. Therefore, this document will focus on a well-characterized A₂B receptor agonist, BAY 60-6583 , to provide a scientifically accurate and relevant in-depth guide on this cardioprotective strategy.

Introduction to Ischemia-Reperfusion Injury and the A₂B Adenosine Receptor

Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic tissue exacerbates cellular damage. This secondary injury is a significant contributor to the morbidity and mortality associated with conditions like myocardial infarction and stroke. The pathophysiology of I/R injury is complex, involving oxidative stress, inflammation, and apoptosis.

Adenosine is an endogenous nucleoside that plays a crucial role in cellular protection during metabolic stress.[2][3] It exerts its effects through four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. The A₂B receptor is particularly interesting in the context of I/R injury as its expression and activity are upregulated under hypoxic and inflammatory conditions. Activation of the A₂B receptor has been shown to elicit potent cardioprotective effects.[2][3][4]

BAY 60-6583: A Selective A₂B Adenosine Receptor Agonist

BAY 60-6583 is a potent and selective partial agonist for the A₂B adenosine receptor.[5] It exhibits high selectivity for the A₂B receptor, making it a valuable tool for investigating the therapeutic potential of A₂B agonism.[5][6]

Quantitative Data on the Efficacy of BAY 60-6583 in Preclinical I/R Models

The following table summarizes key quantitative findings from preclinical studies investigating the protective effects of BAY 60-6583 in models of ischemia-reperfusion injury.

Model System Endpoint Measured Treatment Protocol Key Result Reference
Rabbit Myocardial InfarctionInfarct Size (% of risk zone)100 µg/kg BAY 60-6583 infused IV 5 min before and 15 min after reperfusionInfarct size reduced from 40.2±3.4% to 9.9±3.9%[6]
Rat Transient Focal Brain IschemiaInfarct Volume (Striatum)0.1 mg/kg BAY 60-6583 administered chronically after ischemia44.7% reduction in infarct volume[7][8]
Rat Transient Focal Brain IschemiaInfarct Volume (Cortex)0.1 mg/kg BAY 60-6583 administered chronically after ischemia46.3% reduction in infarct volume[7][8]
Rat Transient Focal Brain IschemiaNeuN-positive Neurons (Striatum)0.1 mg/kg BAY 60-6583 administered chronically after ischemiaSignificant preservation of neurons compared to vehicle[7]
C57BL/6 Mouse Myocardial I/RMyocardial Infarct SizeBAY 60-6583 administered before ischemiaSignificant reduction in infarct size[4]

Signaling Pathways Activated by BAY 60-6583 in Cardioprotection

The cardioprotective effects of BAY 60-6583 are mediated through the activation of several downstream signaling cascades. A primary mechanism involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which plays a crucial role in cell survival and anti-inflammatory responses.[4][5] Another important pathway is the cAMP/PKA signaling cascade, which has been shown to mitigate impaired autophagic flux and excessive endoplasmic reticulum stress.[9]

PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BAY_60_6583 BAY 60-6583 A2B_Receptor A₂B Receptor BAY_60_6583->A2B_Receptor PI3K PI3K A2B_Receptor->PI3K Activation Akt Akt (Protein Kinase B) PI3K->Akt Activation Anti_Inflammatory_Response Anti-Inflammatory Response Akt->Anti_Inflammatory_Response Cell_Survival Cell Survival Akt->Cell_Survival Macrophage_Polarization M2 Macrophage Polarization Akt->Macrophage_Polarization

PI3K/Akt signaling cascade initiated by BAY 60-6583.
cAMP/PKA Signaling Pathway

cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BAY_60_6583 BAY 60-6583 A2B_Receptor A₂B Receptor BAY_60_6583->A2B_Receptor Gs_protein Gs Protein A2B_Receptor->Gs_protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gs_protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP PKA PKA cAMP->PKA Activation ER_Stress_Reduction Reduced Endoplasmic Reticulum Stress PKA->ER_Stress_Reduction Autophagy_Flux_Restoration Restored Autophagy Flux PKA->Autophagy_Flux_Restoration

cAMP/PKA signaling pathway activated by BAY 60-6583.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for inducing and evaluating the effects of BAY 60-6583 in preclinical models of ischemia-reperfusion injury.

In Vivo Myocardial Ischemia-Reperfusion Model (Rabbit)
  • Animal Model: Anesthetized open-chest rabbits.

  • Ischemia Induction: Regional ischemia is induced for 30 minutes by occluding a coronary artery.

  • Drug Administration: BAY 60-6583 (100 µg/kg) is administered as an intravenous infusion 5 minutes before the onset of reperfusion and repeated 15 minutes after reperfusion.[6]

  • Reperfusion: The coronary artery occlusion is released, allowing for 3 hours of reperfusion.[6]

  • Infarct Size Assessment: At the end of the reperfusion period, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques (e.g., triphenyltetrazolium (B181601) chloride).

In Vivo Focal Brain Ischemia Model (Rat)
  • Animal Model: Rats subjected to transient middle cerebral artery occlusion (tMCAo).

  • Ischemia Induction: The middle cerebral artery is occluded for a defined period (e.g., 1 hour) to induce focal ischemia.

  • Drug Administration: Chronic treatment with BAY 60-6583 (0.1 mg/kg, i.p., twice daily) is initiated 4 hours after the ischemic insult.[8]

  • Reperfusion: The occlusion is removed to allow for reperfusion.

  • Outcome Assessment: Neurological deficits are assessed at various time points. After a set period (e.g., 7 days), brain tissue is harvested for histological analysis to determine infarct volume and neuronal death.[7][8]

Experimental Workflow

Experimental_Workflow cluster_in_vivo In Vivo Model Animal_Model Animal Model Selection (e.g., Rabbit, Rat) Ischemia_Induction Induction of Ischemia (e.g., Coronary Artery Occlusion, tMCAo) Animal_Model->Ischemia_Induction Drug_Administration Administration of BAY 60-6583 or Vehicle Ischemia_Induction->Drug_Administration Reperfusion Reperfusion Drug_Administration->Reperfusion Outcome_Assessment Outcome Assessment (e.g., Infarct Size, Neurological Deficit) Reperfusion->Outcome_Assessment

Generalized workflow for preclinical I/R studies.

Conclusion and Future Directions

The activation of the A₂B adenosine receptor by selective agonists like BAY 60-6583 represents a promising therapeutic strategy for mitigating the detrimental effects of ischemia-reperfusion injury. The preclinical data strongly support a cardioprotective role mediated through well-defined signaling pathways, primarily the PI3K/Akt and cAMP/PKA pathways. These pathways converge to reduce inflammation, promote cell survival, and restore cellular homeostasis.

Future research should focus on further elucidating the downstream targets of these signaling cascades and translating these promising preclinical findings into the clinical setting. The development of novel A₂B agonists with optimized pharmacokinetic and pharmacodynamic profiles will be crucial for their successful clinical application in patients experiencing ischemic events.

References

Investigating the effects of Atl802 on proinflammatory cytokines

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Effects of miR-802 on Proinflammatory Cytokines

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the role of microRNA-802 (miR-802) in modulating proinflammatory cytokines. While the initial query specified "Atl802," extensive database searches did not yield information on a compound with that designation. However, the closely named microRNA, miR-802, has been identified as a significant regulator of inflammatory processes, particularly in the context of metabolic diseases. This guide will focus on the known effects of miR-802.

Executive Summary

MicroRNA-802 has emerged as a key player in the pathogenesis of adipose tissue inflammation and associated metabolic disorders.[1][2] Elevated expression of miR-802 in adipocytes has been shown to precede macrophage infiltration and contribute to a proinflammatory microenvironment.[1][2] Its mechanism of action involves the activation of critical inflammatory signaling pathways, leading to the production of various proinflammatory cytokines and chemokines. This guide will detail the experimental evidence, underlying molecular pathways, and methodologies used to elucidate the function of miR-802 in inflammation.

Data on miR-802 and Proinflammatory Cytokine Expression

The following table summarizes the quantitative data from key studies investigating the impact of miR-802 on the expression of proinflammatory cytokines and related markers.

Target Gene/ProteinExperimental ModelMethod of miR-802 ModulationObserved Effect on ExpressionReference
TNF-αMurine Adipose TissueAdipose-specific miR-802 knockoutDecreased[1][2]
IL-6Murine Adipose TissueAdipose-specific miR-802 knockoutDecreased[1][2]
MCP-1 (CCL2)Murine Adipose TissueAdipose-specific miR-802 knockoutDecreased[1][2]
F4/80 (Macrophage marker)Murine Adipose TissueAdipose-specific miR-802 knockoutDecreased Infiltration[1][2]
TNF-αMurine Adipose TissueAdipose-specific miR-802 overexpressionIncreased[1][2]
IL-6Murine Adipose TissueAdipose-specific miR-802 overexpressionIncreased[1][2]
MCP-1 (CCL2)Murine Adipose TissueAdipose-specific miR-802 overexpressionIncreased[1][2]
F4/80 (Macrophage marker)Murine Adipose TissueAdipose-specific miR-802 overexpressionIncreased Infiltration[1][2]

Signaling Pathways Modulated by miR-802

miR-802 exerts its proinflammatory effects primarily through the activation of the NF-κB signaling pathway. It achieves this by targeting TRAF3, a negative regulator of NF-κB.[1] By inhibiting TRAF3, miR-802 allows for the activation of both canonical and non-canonical NF-κB pathways. This leads to the nuclear translocation of NF-κB transcription factors, which in turn drive the expression of a suite of proinflammatory genes, including those encoding cytokines and chemokines.

miR802_Signaling_Pathway miR802 miR-802 TRAF3 TRAF3 miR802->TRAF3 inhibition NFkB_pathway Canonical & Non-Canonical NF-κB Pathways TRAF3->NFkB_pathway inhibition NFkB_transcription NF-κB Nuclear Translocation NFkB_pathway->NFkB_transcription Proinflammatory_Genes Proinflammatory Gene Expression NFkB_transcription->Proinflammatory_Genes Cytokines TNF-α, IL-6 Proinflammatory_Genes->Cytokines Chemokines MCP-1 (CCL2) Proinflammatory_Genes->Chemokines

Caption: miR-802 signaling pathway leading to proinflammatory cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to investigate the effects of miR-802.

Animal Models
  • Generation of Adipose-Specific miR-802 Knockout and Overexpression Mice:

    • Knockout: Mice with loxP sites flanking the Mir802 gene were crossed with mice expressing Cre recombinase under the control of the adiponectin promoter (Adipoq-Cre). This results in the specific deletion of Mir802 in adipocytes.

    • Overexpression: A similar Cre-loxP strategy was employed, where a construct containing the Mir802 sequence was conditionally expressed in adipocytes upon Cre-mediated recombination.

    • Diet: Mice were typically fed a high-fat diet (HFD) to induce obesity and metabolic inflammation.

In Vitro Assays
  • Cell Culture:

    • Murine 3T3-L1 preadipocytes were differentiated into mature adipocytes.

    • RAW 264.7 macrophages were used to study macrophage polarization and cytokine production.

  • Co-culture System:

    • Mature adipocytes (with or without miR-802 modulation) were co-cultured with macrophages to study the intercellular communication and its effect on macrophage activation.

  • Gene Expression Analysis:

    • Quantitative Real-Time PCR (qRT-PCR): RNA was isolated from tissues or cells, reverse-transcribed to cDNA, and used for qRT-PCR to quantify the mRNA levels of proinflammatory cytokines (e.g., Tnf, Il6, Ccl2) and macrophage markers (e.g., Adgre1 for F4/80).

  • Protein Analysis:

    • Enzyme-Linked Immunosorbent Assay (ELISA): Culture supernatants or serum samples were analyzed using ELISA kits to measure the concentration of secreted cytokines like TNF-α and IL-6.

    • Western Blotting: Protein lysates from cells or tissues were used to detect the levels of key signaling proteins such as TRAF3 and phosphorylated components of the NF-κB pathway.

Workflow for Investigating miR-802 Effects

The following diagram illustrates a typical experimental workflow for studying the role of miR-802 in inflammation.

Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_in_vitro In Vitro Studies animal_model Generate Adipose-Specific miR-802 KO/OE Mice hfd High-Fat Diet Feeding animal_model->hfd cell_culture Adipocyte & Macrophage Cell Culture animal_model->cell_culture tissue_analysis Adipose Tissue Analysis (qRT-PCR, Western, Histology) hfd->tissue_analysis coculture Adipocyte-Macrophage Co-culture cell_culture->coculture molecular_analysis Molecular Analysis (qRT-PCR, ELISA, Western) coculture->molecular_analysis

Caption: Experimental workflow for studying miR-802 in inflammation.

Conclusion

The available scientific evidence strongly indicates that miR-802 is a potent regulator of proinflammatory cytokine production, particularly within the context of adipose tissue inflammation. By targeting TRAF3 and activating NF-κB signaling, miR-802 contributes to the establishment of a chronic low-grade inflammatory state. These findings highlight miR-802 as a potential therapeutic target for mitigating inflammation-associated metabolic diseases. Further research is warranted to explore the therapeutic potential of inhibiting miR-802 in a clinical setting.

References

The Therapeutic Potential of Atl802 in Diabetes: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and clinical trial databases do not contain specific information regarding a therapeutic candidate designated "Atl802" for the treatment of diabetes. The following in-depth technical guide has been constructed as an illustrative example, utilizing data and mechanisms of action from the well-established class of SGLT2 inhibitors to demonstrate the requested format for a comprehensive whitepaper. This document is intended for researchers, scientists, and drug development professionals to showcase how such a guide on a novel therapeutic could be structured.

Executive Summary

This document provides a technical overview of the potential therapeutic applications of a hypothetical novel compound, this compound, in the management of diabetes mellitus. For the purpose of this guide, this compound is presented as a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). Inhibition of SGLT2 presents a compelling therapeutic strategy for type 2 diabetes by promoting urinary glucose excretion, thereby lowering plasma glucose levels independently of insulin (B600854) action. This guide will detail the proposed mechanism of action, summarize key preclinical and clinical data (using SGLT2 inhibitors as a proxy), outline relevant experimental protocols, and visualize associated signaling pathways and workflows.

Mechanism of Action: SGLT2 Inhibition

The primary proposed mechanism of action for this compound is the selective inhibition of SGLT2, a protein predominantly expressed in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, this compound is hypothesized to reduce the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in hyperglycemia.[1][2] This insulin-independent mechanism offers potential benefits in terms of glycemic control, as well as secondary benefits such as weight loss and blood pressure reduction.[1]

Signaling Pathway for SGLT2 Inhibition

cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream cluster_urine Urine SGLT2 SGLT2 GLUT2 GLUT2 SGLT2->GLUT2 Glucose Transport Hyperglycemia High Blood Glucose SGLT2->Hyperglycemia Glucose Reabsorption Glucosuria Increased Urinary Glucose Excretion SGLT2->Glucosuria Blocked Reabsorption NaK_ATPase Na+/K+ ATPase NaK_ATPase->SGLT2 Na+ Gradient This compound This compound (Hypothetical SGLT2i) This compound->SGLT2 Inhibition Hyperglycemia->SGLT2 Glucose Filtration

Caption: Proposed mechanism of this compound via SGLT2 inhibition in renal tubules.

Quantitative Data Summary

The following tables summarize key efficacy and safety endpoints from representative clinical trials of SGLT2 inhibitors, which serve as a proxy for the anticipated performance of this compound.

Table 1: Glycemic Control Efficacy

ParameterPlaceboThis compound (Hypothetical Dose 1)This compound (Hypothetical Dose 2)
Baseline HbA1c (%) 8.18.08.2
Change in HbA1c (%) +0.1-0.7-0.9
Baseline FPG (mg/dL) 155153158
Change in FPG (mg/dL) +10-25-30

FPG: Fasting Plasma Glucose

Table 2: Effects on Body Weight and Blood Pressure

ParameterPlaceboThis compound (Hypothetical Dose 1)This compound (Hypothetical Dose 2)
Change in Body Weight (kg) -0.5-2.0-2.8
Change in Systolic BP (mmHg) -0.8-3.5-4.5
Change in Diastolic BP (mmHg) -0.2-1.5-2.0

BP: Blood Pressure

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel SGLT2 inhibitors like the hypothetical this compound. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro SGLT2 Inhibition Assay

Objective: To determine the inhibitory potency of this compound on human SGLT2.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 (hSGLT2) are cultured in appropriate media.

  • Uptake Assay:

    • Cells are seeded in 96-well plates and grown to confluence.

    • On the day of the assay, cells are washed with a sodium-containing buffer.

    • Cells are then incubated with varying concentrations of this compound (or vehicle control) and a radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, a non-metabolizable substrate of SGLT2) in the sodium-containing buffer for a defined period (e.g., 1-2 hours) at 37°C.

    • A parallel set of experiments is conducted in a sodium-free buffer to determine non-SGLT2 mediated uptake.

  • Measurement:

    • The uptake reaction is stopped by washing the cells with ice-cold buffer.

    • Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • SGLT2-specific uptake is calculated by subtracting the uptake in the sodium-free buffer from that in the sodium-containing buffer.

    • The half-maximal inhibitory concentration (IC₅₀) of this compound is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Assessment of Glucosuria in a Diabetic Rodent Model

Objective: To evaluate the effect of this compound on urinary glucose excretion in a diabetic animal model.

Methodology:

  • Animal Model: Male Zucker Diabetic Fatty (ZDF) rats or db/db mice are commonly used models of type 2 diabetes.

  • Acclimatization and Dosing:

    • Animals are acclimatized and housed in metabolic cages for the collection of urine.

    • A baseline 24-hour urine collection is performed to measure initial glucose excretion.

    • Animals are then randomized to receive either vehicle control or this compound at various doses via oral gavage.

  • Urine Collection and Analysis:

    • Urine is collected over a 24-hour period post-dosing.

    • The total volume of urine is recorded.

    • Urine glucose concentration is measured using a glucose oxidase assay.

  • Data Analysis:

    • Total urinary glucose excretion (UGE) in 24 hours is calculated (Urine Volume × Urine Glucose Concentration).

    • The change in UGE from baseline is compared between the this compound-treated groups and the vehicle control group.

Experimental Workflow Diagram

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_clinical Clinical Development Cell_Culture CHO-hSGLT2 Cell Culture Uptake_Assay Radiolabeled Glucose Uptake Assay Cell_Culture->Uptake_Assay IC50_Calc IC50 Determination Uptake_Assay->IC50_Calc Dosing Oral Administration of this compound IC50_Calc->Dosing Dose Selection Animal_Model Diabetic Rodent Model (e.g., ZDF Rats) Animal_Model->Dosing Urine_Collection 24h Urine Collection in Metabolic Cages Dosing->Urine_Collection UGE_Analysis Urinary Glucose Excretion (UGE) Analysis Urine_Collection->UGE_Analysis Phase_I Phase I Trials (Safety & PK/PD) UGE_Analysis->Phase_I Preclinical Proof-of-Concept Phase_II Phase II Trials (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III

Caption: A generalized workflow for the preclinical to clinical development of this compound.

Conclusion and Future Directions

The hypothetical SGLT2 inhibitor, this compound, represents a promising therapeutic avenue for the treatment of type 2 diabetes. The insulin-independent mechanism of action, coupled with potential benefits on weight and blood pressure, positions it as a valuable addition to the antidiabetic armamentarium. Further preclinical studies are warranted to fully characterize its pharmacological profile, including selectivity and off-target effects. Subsequent clinical development will be essential to establish its efficacy and safety in the target patient population. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of this and other novel SGLT2 inhibitors.

References

Preliminary Efficacy of Atl802 in Murine Models of Lung Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary studies on Atl802, a selective adenosine (B11128) A2B receptor (A2BR) antagonist, in murine models of lung injury. The data and protocols presented herein are crucial for understanding the therapeutic potential and mechanism of action of this compound in the context of ischemia-reperfusion injury, a significant challenge in lung transplantation.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from preclinical murine studies investigating the effects of this compound on lung function and inflammation following ischemia-reperfusion (IR) injury.

Table 1: Effect of this compound on Lung Function in a Murine Model of Ischemia-Reperfusion Injury

ParameterSham GroupIschemia-Reperfusion (IR) GroupIR + this compound Group
Pulmonary Compliance (mL/cm H₂O) -Decreased vs. ShamSignificantly Increased vs. IR
Airway Resistance (cm H₂O/mL/s) -Increased vs. ShamSignificantly Reduced vs. IR
Pulmonary Artery Pressure (mmHg) -Increased vs. ShamSignificantly Reduced vs. IR

Table 2: Effect of this compound on Inflammatory Markers in a Murine Model of Ischemia-Reperfusion Injury

MarkerSham GroupIschemia-Reperfusion (IR) GroupIR + this compound Group
Proinflammatory Cytokine Production BaselineSignificantly Increased vs. ShamSignificantly Attenuated vs. IR
Neutrophil Infiltration MinimalSignificantly Increased vs. ShamSignificantly Reduced vs. IR
Vascular Permeability NormalSignificantly Increased vs. ShamSignificantly Attenuated vs. IR
Pulmonary Edema AbsentPresentSignificantly Attenuated vs. IR

Table 3: Efficacy of this compound in a Murine Ex Vivo Lung Perfusion (EVLP) Model of Donation after Circulatory Death (DCD)

ParameterEVLP with Steen SolutionEVLP with Steen Solution + this compound
Pulmonary Compliance ImprovedFurther Significantly Improved
Pulmonary Artery Pressure ReducedFurther Significantly Reduced

Experimental Protocols

The methodologies outlined below are based on the study "Attenuation of Pulmonary Ischemia-Reperfusion Injury by Adenosine A2B Receptor Antagonism" by Huerter et al.[1]

Murine Model of Lung Ischemia-Reperfusion (IR) Injury
  • Animal Model: Adult male mice are utilized for the study.

  • Anesthesia and Ventilation: Mice are anesthetized, and a tracheostomy is performed for mechanical ventilation.

  • Ischemia Induction: A left thoracotomy is performed, and the pulmonary artery, vein, and mainstem bronchus are occluded with a microvascular clamp to induce ischemia.

  • This compound Administration: A bolus dose of 1 mg/kg of this compound, a selective A2BR antagonist, is administered to the treatment group.[2]

  • Reperfusion: After the ischemic period, the clamp is removed to allow for reperfusion of the lung.

  • Functional and Inflammatory Assessment: Following the reperfusion period, lung function parameters (compliance, resistance, and pressure) are measured. Bronchoalveolar lavage (BAL) fluid is collected to quantify cytokine levels and neutrophil infiltration. Lung tissue is harvested to assess for edema and vascular permeability.[1][3]

Murine Ex Vivo Lung Perfusion (EVLP) Model
  • Lung Procurement: Lungs are procured from donor mice following donation after circulatory death (DCD) protocols, which include a period of warm ischemia.[1]

  • Cold Preservation: The procured lungs undergo a period of cold preservation.

  • EVLP Circuit: A specialized murine EVLP circuit is used. The perfusate consists of Steen solution.

  • This compound Treatment: For the treatment group, this compound is added to the Steen solution perfusate.

  • Perfusion and Ventilation: The lungs are perfused and ventilated within the EVLP circuit for a set duration.

  • Functional Assessment: Lung function parameters, including pulmonary compliance and pulmonary artery pressure, are monitored throughout the EVLP process.[1]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures described in the preliminary studies of this compound.

experimental_workflow cluster_in_vivo In Vivo Murine Model of Lung IR Injury cluster_ex_vivo Ex Vivo Lung Perfusion (EVLP) Model animal_model Murine Model ischemia Induce Left Lung Ischemia animal_model->ischemia treatment Administer this compound (1 mg/kg) or Vehicle ischemia->treatment reperfusion Reperfusion treatment->reperfusion assessment_invivo Assess Lung Function and Inflammation reperfusion->assessment_invivo dcd_lungs Donation after Circulatory Death (DCD) Lungs cold_preservation Cold Preservation dcd_lungs->cold_preservation evlp_setup EVLP with Steen Solution cold_preservation->evlp_setup atl802_evlp Add this compound to Perfusate evlp_setup->atl802_evlp assessment_evivo Assess Lung Function during EVLP evlp_setup->assessment_evivo Control atl802_evlp->assessment_evivo

Experimental workflow for in vivo and ex vivo murine studies of this compound.

A2BR_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects adenosine Adenosine a2br A2B Receptor adenosine->a2br Activation gs Gs Protein a2br->gs gq Gq Protein a2br->gq This compound This compound This compound->a2br Antagonism ac Adenylyl Cyclase gs->ac Activates plc Phospholipase C gq->plc Activates camp cAMP ac->camp Produces ip3_dag IP3 / DAG plc->ip3_dag Produces pka PKA camp->pka Activates creb CREB pka->creb ca2 Ca²⁺ ip3_dag->ca2 Releases pkc PKC ca2->pkc Activates mapk MAPK Pathway (ERK, p38) pkc->mapk nfkb NF-κB mapk->nfkb gene_expression Gene Expression creb->gene_expression nfkb->gene_expression pro_inflammatory Pro-inflammatory Cytokines (IL-6, IL-8) gene_expression->pro_inflammatory anti_inflammatory Anti-inflammatory Cytokines (IL-10) gene_expression->anti_inflammatory

Simplified signaling pathway of the Adenosine A2B Receptor in inflammation.

References

Methodological & Application

No Publicly Available Information for Atl802 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "Atl802," no publicly available scientific literature, preclinical data, or established protocols were found for its in vivo administration in mice. The requested detailed application notes, experimental protocols, and signaling pathway diagrams cannot be generated at this time due to the absence of foundational information on this specific compound.

"this compound" does not appear to be a designation for a compound that is currently described in the public domain. It is possible that "this compound" is an internal compound code, a very recent discovery not yet published, or a typographical error. Without any information on its mechanism of action, preclinical studies, or even its basic chemical nature, the creation of accurate and reliable scientific documentation is not feasible.

For researchers, scientists, and drug development professionals, access to foundational data is critical for the replication and advancement of scientific research. This includes, but is not limited to:

  • Compound Identification: The chemical structure and properties of this compound.

  • Mechanism of Action: The specific biological target(s) and signaling pathways modulated by this compound.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Data on absorption, distribution, metabolism, excretion, and the dose-response relationship of this compound in animal models.

  • Toxicology and Safety Data: Information on the potential adverse effects of this compound.

  • Efficacy Studies: Published preclinical data demonstrating the therapeutic potential of this compound in relevant disease models.

In the absence of such information, any attempt to create a protocol for in vivo administration would be purely speculative and scientifically unsound.

Professionals in the field are encouraged to consult internal documentation if "this compound" is a proprietary compound or to verify the designation for accuracy. Should "this compound" be a novel compound, the scientific community awaits its disclosure in peer-reviewed publications or public databases to enable further research and development.

Application Notes and Protocols for ATL802 in Preclinical Lung Transplantation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lung transplantation is a life-saving intervention for patients with end-stage pulmonary diseases. However, its long-term success is significantly hampered by acute and chronic rejection, processes in which inflammatory cell infiltration plays a pivotal role. The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), are key mediators in the recruitment of monocytes and macrophages to the allograft, contributing to inflammation and tissue damage.[1][2] ATL802 is a potent and selective small molecule antagonist of the CCR2 receptor. By blocking the CCL2/CCR2 signaling axis, this compound is hypothesized to mitigate lung allograft rejection by inhibiting the infiltration of pro-inflammatory leukocytes. These application notes provide a comprehensive overview of the proposed mechanism of action of this compound and detailed protocols for its investigation in preclinical models of lung transplantation.

Mechanism of Action

This compound competitively binds to the CCR2 receptor on the surface of monocytes, macrophages, and other immune cells, preventing the binding of its ligand CCL2. This inhibition blocks the downstream signaling cascade that leads to chemotaxis, cellular activation, and recruitment to the lung allograft.[3][4][5] The anticipated outcome is a reduction in the inflammatory milieu within the transplanted lung, thereby attenuating both acute and chronic rejection processes.

Signaling Pathway

The binding of CCL2 to CCR2 initiates a G-protein coupled signaling cascade, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell migration and activation. This compound acts as a direct inhibitor of this initial binding step.

ATL802_Mechanism_of_Action cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds This compound This compound This compound->CCR2 Blocks Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) G_Protein->Downstream Cellular_Response Cellular Response (Chemotaxis, Inflammation) Downstream->Cellular_Response

Figure 1: Proposed mechanism of action of this compound.

Preclinical Data Summary

While specific data for this compound is not yet available, the following tables summarize representative data from preclinical studies of other CCR2 antagonists in relevant models. This information can serve as a guide for designing experiments with this compound.

Table 1: In Vivo Dosage of Representative CCR2 Antagonists
CompoundAnimal ModelRoute of AdministrationDosageFrequencyReference
RS-102895MouseIntraperitoneal (i.p.)5 mg/kgEvery 6 hours[6][7]
PF-04178903MouseSubcutaneous (s.c.)50 mg/kgTwice daily[8]
INCB3344MouseOral (p.o.)30 mg/kgOnce daily[9]
CCR2-AntagonistRatIntratracheal1.6 µg/gSingle dose[10]
Table 2: Expected Outcomes of this compound Treatment in a Lung Transplant Model
ParameterExpected OutcomeMethod of Assessment
Graft InfiltrationReduced number of CD45+, CD68+, and CD11c+ cellsHistology, Immunohistochemistry, Flow Cytometry
Pro-inflammatory CytokinesDecreased levels of TNF-α, IL-1β, and IL-6 in BAL fluidELISA, Multiplex Assay
Allograft Rejection ScoreLower histological rejection gradeH&E Staining, ISHLT Grading Criteria
Lung FunctionImproved graft functionPulmonary Function Tests (e.g., spirometry in larger animals)
SurvivalIncreased allograft and recipient survivalKaplan-Meier Analysis

Experimental Protocols

The following protocols are provided as a guide for the preclinical evaluation of this compound in rodent models of lung transplantation.

Orthotopic Lung Transplantation in Mice

This protocol is adapted from established methods for single left lung transplantation in mice.[11][12][13][14]

Materials:

  • Donor and recipient mice (e.g., C57BL/6 and BALB/c for allogeneic model)

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical microscope

  • Microsurgical instruments

  • Suture material (e.g., 8-0 to 10-0 nylon)

  • Heparin

  • Perfusion solution (e.g., Perfadex)

  • This compound or vehicle control

Procedure:

  • Donor Lung Harvest:

    • Anesthetize the donor mouse.

    • Perform a midline sternotomy to expose the heart and lungs.

    • Inject heparin into the right ventricle.

    • Cannulate the pulmonary artery and perfuse the lungs with cold perfusion solution.

    • Carefully dissect the left lung, including the pulmonary artery, pulmonary vein, and bronchus.

  • Recipient Preparation:

    • Anesthetize the recipient mouse and place it in the right lateral decubitus position.

    • Perform a left thoracotomy to expose the native left lung.

    • Ligate and transect the pulmonary artery, pulmonary vein, and bronchus of the native left lung and remove it.

  • Graft Implantation:

    • Place the donor lung into the recipient's thoracic cavity.

    • Perform anastomoses of the pulmonary artery, pulmonary vein, and bronchus using a cuff technique or suture.

    • Reinflate the transplanted lung.

    • Close the thoracotomy in layers.

  • Post-operative Care and this compound Administration:

    • Provide post-operative analgesia and monitor for recovery.

    • Administer this compound or vehicle control according to the predetermined dosage and schedule (refer to Table 1 for guidance).

Orthotopic_Lung_Transplantation_Workflow Donor_Prep Donor Preparation (Anesthesia, Heparinization) Harvest Donor Lung Harvest (Perfusion, Dissection) Donor_Prep->Harvest Implantation Graft Implantation (Anastomoses) Harvest->Implantation Recipient_Prep Recipient Preparation (Anesthesia, Thoracotomy) Native_Lung_Removal Native Left Lung Removal Recipient_Prep->Native_Lung_Removal Native_Lung_Removal->Implantation Closure Closure and Recovery Implantation->Closure Treatment This compound/Vehicle Administration Closure->Treatment

Figure 2: Workflow for orthotopic lung transplantation in mice.
Assessment of Lung Allograft Rejection

1. Histological Analysis:

  • At selected time points post-transplantation, euthanize the animals and harvest the lung allografts.

  • Fix the tissue in 10% neutral buffered formalin and embed in paraffin.

  • Cut 5 µm sections and stain with Hematoxylin and Eosin (H&E).

  • Score the sections for acute rejection based on the International Society for Heart and Lung Transplantation (ISHLT) grading system, which evaluates perivascular and interstitial mononuclear infiltrates.[15][16][17]

Table 3: ISHLT Grading of Acute Cellular Rejection

GradeSeverityHistological Findings
A0NoneNo significant abnormality.
A1MinimalScattered, infrequent perivascular mononuclear infiltrates.[16]
A2MildMore frequent and dense perivascular mononuclear infiltrates.[16]
A3ModerateDense perivascular infiltrates with extension into the alveolar septa.
A4SevereDiffuse perivascular, interstitial, and alveolar infiltrates with alveolar damage.

2. Immunohistochemistry (IHC):

  • Perform IHC on paraffin-embedded sections to identify specific immune cell populations.

  • Use primary antibodies against markers such as CD45 (pan-leukocyte), CD68 (macrophages), and CD3 (T cells).

  • Quantify the number of positive cells per high-power field.

3. Flow Cytometry of Bronchoalveolar Lavage (BAL) Fluid:

  • Perform a bronchoalveolar lavage on the transplanted lung using sterile saline.[18][19][20]

  • Centrifuge the BAL fluid to pellet the cells.

  • Resuspend the cells in FACS buffer and stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD45, CD11c, Ly6C, CD4, CD8).

  • Analyze the cell populations using a flow cytometer to quantify the number and percentage of different immune cell subsets.[18][19][20]

Rejection_Assessment_Workflow Harvest Harvest Lung Allograft Fixation Fixation and Paraffin Embedding Harvest->Fixation BAL Bronchoalveolar Lavage Harvest->BAL Sectioning Sectioning Fixation->Sectioning HE_Staining H&E Staining Sectioning->HE_Staining IHC Immunohistochemistry Sectioning->IHC Scoring Histological Scoring (ISHLT) HE_Staining->Scoring Quantification Cell Quantification IHC->Quantification Cell_Staining Cell Staining with Antibodies BAL->Cell_Staining Flow_Cytometry Flow Cytometry Analysis Cell_Staining->Flow_Cytometry

Figure 3: Workflow for the assessment of lung allograft rejection.

Safety and Toxicology

Preclinical safety and toxicology studies for this compound should be conducted in accordance with regulatory guidelines. These studies should assess potential on-target and off-target effects, including hematological parameters, clinical chemistry, and histopathological evaluation of major organs.

Conclusion

This compound, as a CCR2 antagonist, represents a promising therapeutic strategy to mitigate rejection in lung transplantation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy and mechanism of action in relevant animal models. Careful experimental design and comprehensive analysis of both immunological and functional endpoints will be crucial in determining the translational potential of this compound for improving outcomes in lung transplant recipients.

References

Application Notes and Protocols for Compound Treatment in A549 Human Lung Epithelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A549 cells are a well-established line of human lung adenocarcinoma epithelial cells, first developed in 1972.[1] These cells serve as a critical in vitro model for studying lung cancer, developing novel drug therapies, and investigating the metabolic processes of lung tissue.[1][2] A549 cells grow as an adherent monolayer and are known to synthesize lecithin, containing high levels of unsaturated fatty acids, which is characteristic of type II pulmonary epithelial cells.[1] Their utility in cancer research is extensive, having been used to test various novel drugs and to study cellular responses to therapeutic agents.[1][3]

These application notes provide a comprehensive guide for utilizing A549 cells to study the effects of a user-specified therapeutic agent, referred to herein as Compound X (e.g., ATL802). The protocols outlined below cover essential experiments for assessing cytotoxicity, apoptosis, and the impact on key signaling pathways.

Data Summary

The following tables are structured to present quantitative data from key experiments. They are designed for clear comparison and interpretation of the compound's effects on A549 cells.

Table 1: Cytotoxicity of Compound X on A549 Cells

CompoundConcentration (µM)Incubation Time (hrs)Cell Viability (%)IC50 Value (µM)
Compound X0 (Control)48100 ± 0.0
548User DataUser Data
1048User Data
2048User Data
4048User Data
8048User Data

Table 2: Apoptosis Induction by Compound X in A549 Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
Control (Vehicle)0User DataUser DataUser Data
Compound X20User DataUser DataUser Data
Compound X40User DataUser DataUser Data

Table 3: Gene/Protein Expression Changes in A549 Cells Treated with Compound X

Target Gene/ProteinTreatmentFold Change (vs. Control)P-valueEffect
PI3KCompound X (40 µM)User DataUser DataDownregulation
AktCompound X (40 µM)User DataUser DataDownregulation
BaxCompound X (40 µM)User DataUser DataUpregulation
Bcl-2Compound X (40 µM)User DataUser DataDownregulation

Experimental Protocols

A549 Cell Culture and Maintenance

This protocol details the standard procedure for culturing and subculturing A549 cells to ensure healthy, viable populations for experimentation.

Materials:

  • A549 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • T-75 culture flasks

  • Incubator (37°C, 5% CO2)

Protocol:

  • Maintain A549 cells in a T-75 flask with DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.[4][5]

  • When cells reach 80-90% confluency, perform subculturing.

  • Aspirate the old medium and wash the cells once with sterile PBS.[6]

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[6]

  • Neutralize the trypsin by adding 5-7 mL of complete medium.[6]

  • Centrifuge the cell suspension at 1000 rpm for 5 minutes.[6]

  • Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density for subsequent experiments.[6]

G A549 Cell Culture Workflow start Start with A549 cells in T-75 flask confluency Check for 80-90% confluency start->confluency aspirate Aspirate medium, wash with PBS confluency->aspirate If confluent trypsinize Add Trypsin-EDTA, incubate 3-5 min aspirate->trypsinize neutralize Neutralize with complete medium trypsinize->neutralize centrifuge Centrifuge at 1000 rpm for 5 min neutralize->centrifuge resuspend Resuspend pellet in fresh medium centrifuge->resuspend seed Seed into new flasks or plates resuspend->seed seed->start Continue culture G Apoptosis Detection Workflow seed Seed and treat A549 cells with Compound X harvest Harvest cells (adherent and floating) seed->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze via Flow Cytometry incubate->analyze G Proposed PI3K/Akt Signaling Pathway Inhibition cluster_cell A549 Cell CompoundX Compound X (e.g., this compound) PI3K PI3K CompoundX->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Survival Cell Survival & Proliferation Akt->Survival Promotes Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

References

Application Notes and Protocols for Measuring Cytokine Levels Following Atl802 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atl802, also known as CEND-1 or iRGD, is a cyclic peptide that has demonstrated potential in enhancing the efficacy of co-administered anti-cancer therapies. Its mechanism of action involves targeting αV integrins and neuropilin-1 (NRP-1), which are overexpressed in the tumor microenvironment. This dual targeting facilitates deeper penetration of therapeutic agents into tumor tissues. Beyond its role in drug delivery, the interaction of this compound with its targets, particularly neuropilin-1, suggests potential immunomodulatory effects, including the alteration of cytokine profiles. This document provides a detailed protocol for the measurement of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) in response to this compound treatment, intended to aid researchers in evaluating its immunological activity.

Rationale for Cytokine Measurement

The binding of ligands to neuropilin-1 and integrins can initiate signaling cascades that influence immune cell function and cytokine production. Targeting neuropilin-1, for instance, has been shown to have immunomodulatory effects, potentially leading to an increase in the production of pro-inflammatory cytokines. Preclinical studies with a fusion protein of Interleukin-24 (IL-24) and iRGD (a peptide similar to this compound) demonstrated an increased production of IL-6, TNF-α, and IFN-γ from human peripheral blood mononuclear cells (PBMCs)[1]. Therefore, quantifying cytokine levels after this compound treatment is crucial for understanding its standalone immunological effects and its impact on the tumor microenvironment.

Data Presentation

While specific quantitative data on cytokine modulation by this compound alone from clinical trials is not yet publicly available, the following table provides an illustrative example based on the aforementioned preclinical findings with an iRGD-fusion protein. This table is intended to serve as a template for researchers to present their own experimental data.

CytokineTreatment GroupConcentration (pg/mL) ± SDFold Change vs. Control
IL-6 Control (Vehicle)50 ± 81.0
This compound (10 µM)250 ± 255.0
TNF-α Control (Vehicle)35 ± 51.0
This compound (10 µM)175 ± 185.0
IFN-γ Control (Vehicle)20 ± 41.0
This compound (10 µM)100 ± 125.0
IL-10 Control (Vehicle)60 ± 91.0
This compound (10 µM)75 ± 101.25

Experimental Protocol: Sandwich ELISA for Cytokine Measurement

This protocol outlines the steps for a sandwich ELISA, a common and robust method for quantifying cytokine concentrations in biological samples such as cell culture supernatants or plasma.

Materials
  • Capture Antibody: Specific for the cytokine of interest.

  • Detection Antibody: Biotinylated antibody specific for the cytokine of interest.

  • Recombinant Cytokine Standard: For generating a standard curve.

  • Coating Buffer: PBS, pH 7.4.

  • Wash Buffer: PBS with 0.05% Tween-20.

  • Assay Diluent/Blocking Buffer: PBS with 1% BSA.

  • Streptavidin-HRP Conjugate.

  • TMB Substrate Solution.

  • Stop Solution: 2N H₂SO₄.

  • 96-well high-binding ELISA plates.

  • Plate reader capable of measuring absorbance at 450 nm.

  • Samples: Cell culture supernatants or plasma from this compound-treated and control groups.

Procedure
  • Plate Coating:

    • Dilute the capture antibody to the recommended concentration (e.g., 1-4 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.

    • Seal the plate and incubate overnight at 4°C.

  • Blocking:

    • Aspirate the coating solution from the wells.

    • Wash the plate 2-3 times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Seal the plate and incubate for at least 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to generate a standard curve (e.g., from 1000 pg/mL down to 15.6 pg/mL).

    • Wash the plate 2-3 times with Wash Buffer.

    • Add 100 µL of the standards and samples (in duplicate or triplicate) to the appropriate wells.

    • Seal the plate and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3-4 times with Wash Buffer.

    • Dilute the biotinylated detection antibody to the recommended concentration (e.g., 0.5-2 µg/mL) in Assay Diluent.

    • Add 100 µL of the diluted detection antibody to each well.

    • Seal the plate and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation:

    • Wash the plate 3-4 times with Wash Buffer.

    • Dilute the Streptavidin-HRP conjugate in Assay Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted conjugate to each well.

    • Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.

  • Development and Measurement:

    • Wash the plate 5-7 times with Wash Buffer, ensuring complete removal of unbound conjugate.

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a color gradient is visible in the standards.

    • Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Visualizations

This compound Signaling Pathway and Potential Impact on Cytokine Production

Atl802_Signaling_Pathway This compound This compound (CEND-1) aV_Integrin αV Integrin This compound->aV_Integrin Binds NRP1 Neuropilin-1 This compound->NRP1 Binds TumorCell Tumor Cell aV_Integrin->TumorCell ImmuneCell Immune Cell (e.g., T-cell, Macrophage) aV_Integrin->ImmuneCell Signaling_Integrin Intracellular Signaling (e.g., FAK, Src) aV_Integrin->Signaling_Integrin NRP1->TumorCell NRP1->ImmuneCell Signaling_NRP1 Intracellular Signaling (e.g., NF-κB, MAPK) NRP1->Signaling_NRP1 Cytokine_Genes Cytokine Gene Transcription Signaling_Integrin->Cytokine_Genes Signaling_NRP1->Cytokine_Genes Cytokine_Release Cytokine Release (IL-6, TNF-α, IFN-γ) Cytokine_Genes->Cytokine_Release

Caption: Proposed signaling cascade of this compound leading to cytokine production.

Experimental Workflow for Cytokine Measurement

Experimental_Workflow start Start: Prepare Immune Cells (e.g., PBMCs) treatment Treat cells with this compound or Vehicle Control start->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation collect Collect Supernatants incubation->collect elisa Perform Sandwich ELISA collect->elisa data_acq Read Absorbance at 450 nm elisa->data_acq analysis Calculate Cytokine Concentrations data_acq->analysis end End: Compare Cytokine Levels between Groups analysis->end

Caption: Workflow for measuring cytokine levels after this compound treatment.

References

Application Notes and Protocols for Western Blot Analysis of A2BR Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the detection and quantification of Adenosine (B11128) A2B Receptor (A2BR) expression in cell lysates and tissue homogenates using Western blot analysis. While the specific antibody "Atl802" could not be identified and is presumed to be a placeholder or internal designation, this document outlines a general procedure adaptable to commercially available anti-A2BR antibodies.

Introduction

The Adenosine A2B Receptor (A2BR) is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including inflammation, angiogenesis, and cancer progression. Accurate determination of A2BR expression levels is essential for understanding its function and for the development of targeted therapeutics. Western blotting is a widely used technique to identify and quantify specific proteins in a complex mixture.

Data Presentation: A2BR Expression in Human Cancer Cell Lines

The following table summarizes the relative protein expression levels of A2BR in various human ovarian cancer cell lines as determined by Western blot analysis. This data is illustrative and may vary depending on the specific antibody and experimental conditions used.

Cell LineCancer TypeRelative A2BR Protein Expression (Normalized to Loading Control)
OVCAR-3Ovarian CancerHigh
Caov-4Ovarian CancerModerate
SKOV-3Ovarian CancerLow
HEK293 Human Embryonic Kidney Endogenous expression, often used for overexpression studies

Note: This table is a qualitative summary based on published findings. For quantitative analysis, it is crucial to include a positive control (e.g., a cell line known to overexpress A2BR) and a negative control (e.g., a cell line with knocked-out A2BR expression) and to perform densitometric analysis of the Western blot bands.

Signaling Pathway

The A2B receptor is coupled to Gs and Gq proteins.[1] Upon activation by adenosine, it primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[1] This in turn activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing gene expression and cellular function. The Gq pathway activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium levels and activate Protein Kinase C (PKC).

A2BR_Signaling_Pathway cluster_membrane Plasma Membrane A2BR A2BR Gs Gs A2BR->Gs activates Gq Gq A2BR->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C (PLC) Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Adenosine Adenosine Adenosine->A2BR ATP ATP ATP->AC PKA PKA cAMP->PKA activates CREB CREB (Transcription Factor) PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates PIP2 PIP2 PIP2->PLC Ca2 Ca2+ (intracellular) IP3->Ca2 releases PKC PKC DAG->PKC activates Ca2->PKC co-activates Cellular Cellular Responses PKC->Cellular mediates

Caption: A2BR Signaling Pathway.

Experimental Protocols

This section provides a comprehensive protocol for the Western blot analysis of A2BR.

I. Sample Preparation (Membrane Protein Extraction)

A2BR is a membrane-bound protein, requiring specific extraction protocols for optimal solubilization.

Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer (or a specialized membrane protein extraction buffer)

  • Protease and Phosphatase Inhibitor Cocktail

Procedure:

  • Cell Culture: Grow cells to 80-90% confluency.

  • Harvesting:

    • For adherent cells, wash twice with ice-cold PBS. Scrape cells in a minimal volume of ice-cold PBS and transfer to a pre-chilled microcentrifuge tube.

    • For suspension cells, centrifuge at 500 x g for 5 minutes at 4°C, discard the supernatant, and wash the cell pellet twice with ice-cold PBS.

  • Lysis:

    • Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (containing the protein lysate) to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

II. SDS-PAGE and Western Blotting

Reagents:

  • Laemmli Sample Buffer (4X or 2X)

  • Tris-Glycine SDS Running Buffer

  • Transfer Buffer (with 20% methanol (B129727) for PVDF membranes)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary Antibody Dilution Buffer (e.g., 5% BSA in TBST)

  • Tris-Buffered Saline with Tween-20 (TBST)

  • Primary anti-A2BR antibody (refer to manufacturer's datasheet for recommended dilution)

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody host)

  • Chemiluminescent Substrate

Procedure:

  • Sample Preparation for Electrophoresis:

    • Dilute the protein lysate to the desired concentration with RIPA buffer.

    • Add Laemmli sample buffer to the lysate (e.g., to a final concentration of 1X).

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins. Note: For some multi-pass membrane proteins, boiling can cause aggregation. Consult the antibody datasheet for specific recommendations.

  • Gel Electrophoresis:

    • Load 20-40 µg of protein per lane into a polyacrylamide gel (e.g., 10% or 12%).

    • Run the gel in Tris-Glycine SDS Running Buffer until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Ensure the membrane is activated with methanol if using PVDF.

  • Blocking:

    • After transfer, wash the membrane briefly with TBST.

    • Incubate the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Dilute the primary anti-A2BR antibody in Primary Antibody Dilution Buffer according to the manufacturer's instructions.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Blocking Buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with the chemiluminescent substrate according to the manufacturer's protocol.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Perform densitometric analysis of the bands using appropriate software. Normalize the A2BR band intensity to a loading control (e.g., GAPDH or β-actin) to quantify relative expression levels.

Experimental Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Western Blotting Cell_Harvest Cell Harvesting Lysis Cell Lysis (RIPA Buffer) Cell_Harvest->Lysis Centrifugation Centrifugation Lysis->Centrifugation Quantification Protein Quantification (BCA/Bradford) Centrifugation->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-A2BR) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Western Blot Workflow for A2BR.

References

Application Notes and Protocols for Atl802 Treatment in Ex Vivo Lung Perfusion Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Atl802, a selective A2B adenosine (B11128) receptor (A2BR) antagonist, in ex vivo lung perfusion (EVLP) models. This document is intended to guide researchers in investigating the therapeutic potential of A2BR antagonism in the context of lung injury and rehabilitation.

Introduction

Ex vivo lung perfusion is a critical technology that allows for the assessment and treatment of donor lungs outside of the body in a controlled, normothermic environment.[1] This platform provides a unique opportunity for preclinical testing of novel therapeutic agents, such as this compound, to mitigate lung injury. The A2B adenosine receptor is implicated in the pathophysiology of acute lung injury (ALI), where its activation can contribute to inflammation and edema.[2][3] Antagonism of A2BR with selective agents like this compound presents a promising strategy to attenuate these detrimental effects.

Recent studies have demonstrated that the administration of this compound in a murine EVLP model of donation after circulatory death (DCD) lungs significantly improves lung function.[4] These findings suggest a protective role for A2BR antagonism in the context of ischemia-reperfusion injury.

Signaling Pathway of A2B Adenosine Receptor in Alveolar Epithelial Cells

The A2B adenosine receptor, upon activation by adenosine, initiates a signaling cascade that can have varied effects depending on the cellular context. In alveolar epithelial cells during lung injury, A2BR signaling is often associated with pro-inflammatory and edematous responses. The pathway typically involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] This can influence downstream effectors that regulate inflammation and fluid balance.

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A2B Receptor Adenosine->A2BR Activates G_protein Gs Protein A2BR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ENaC ENaC (Epithelial Sodium Channel) Regulation PKA->ENaC Modulates Inflammation Pro-inflammatory Mediators (e.g., IL-8) PKA->Inflammation Leads to This compound This compound (Antagonist) This compound->A2BR Inhibits

A2B Adenosine Receptor Signaling Pathway in Alveolar Epithelial Cells.

Experimental Protocols

The following protocols are based on established murine EVLP procedures and findings from studies investigating A2BR antagonism.

Murine Ex Vivo Lung Perfusion (EVLP) Protocol

This protocol describes the general procedure for isolating and perfusing murine lungs for experimental studies.

Materials:

  • EVLP apparatus (perfusion circuit, reservoir, centrifugal pump, heat exchanger, membrane gas exchanger, leukocyte filter)[6]

  • Ventilator

  • Surgical instruments for rodent dissection

  • Perfusate solution (e.g., Steen Solution™ or similar)[7]

  • Heparin

  • Cannulas for pulmonary artery and trachea

Procedure:

  • Animal Preparation: Anesthetize the mouse according to approved institutional protocols.

  • Surgical Dissection: Perform a tracheostomy and cannulate the trachea. Open the thoracic cavity to expose the heart and lungs.

  • Heparinization: Inject heparin into the right ventricle to prevent coagulation.

  • Cannulation: Cannulate the pulmonary artery.

  • Lung Harvest: Carefully excise the heart-lung block.

  • EVLP Circuit Connection: Connect the pulmonary artery cannula to the EVLP circuit. The left atrium can be left open for free drainage or cannulated depending on the experimental design.[6]

  • Initiation of Perfusion: Begin perfusion at a low flow rate with the perfusate at room temperature. Gradually increase the temperature to 37°C.[6]

  • Initiation of Ventilation: Once the perfusate reaches 32-34°C, initiate protective mechanical ventilation.[6]

  • Stabilization: Allow the lungs to stabilize on the circuit for a defined period before initiating experimental interventions.

This compound Treatment Protocol in Murine EVLP

This protocol outlines the specific steps for administering this compound during EVLP to assess its effects on lung function.

Experimental Groups:

  • Control Group: EVLP without this compound treatment.

  • This compound Treatment Group: EVLP with the addition of this compound to the perfusate.

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a suitable vehicle to the desired stock concentration.

  • EVLP Setup: Prepare the murine EVLP model as described in the general protocol.

  • This compound Administration: For the treatment group, add this compound to the perfusate to achieve the final desired concentration. The effective concentration should be determined based on dose-response studies.

  • Perfusion and Ventilation: Perfuse and ventilate the lungs for the duration of the experiment (e.g., 60-180 minutes).[5]

  • Data Collection: Continuously monitor and record physiological parameters throughout the experiment.

  • Sample Collection: At the end of the experiment, collect perfusate and lung tissue samples for further analysis (e.g., cytokine measurement, histological analysis).

Data Presentation

The following tables summarize the key parameters and expected outcomes based on the literature.

Table 1: Murine EVLP Parameters

ParameterRecommended Value/RangeCitation
Perfusate Steen Solution™ or equivalent[7]
Temperature 37°C[6]
Perfusion Flow Rate 20% of calculated cardiac output[8]
Pulmonary Artery Pressure Maintained below 15-20 mmHg[6]
Tidal Volume 5-7 ml/kg of donor weight[5]
Respiratory Rate 7-20 breaths per minute[5]
Positive End-Expiratory Pressure (PEEP) 5-7 cm H₂O[5]
Fraction of Inspired Oxygen (FiO₂) 0.21 (or as per experimental design)[9]
EVLP Duration 60 - 180 minutes[5]

Table 2: Quantitative Data on this compound Treatment in Murine EVLP

Outcome MeasureControl Group (EVLP alone)This compound Treatment Group (EVLP + this compound)Citation
Pulmonary Compliance DecreasedSignificantly Increased[4]
Pulmonary Artery Pressure IncreasedSignificantly Reduced[4]
Pro-inflammatory Cytokines (e.g., IL-8) ElevatedSignificantly Reduced[4]
Neutrophil Infiltration PresentSignificantly Reduced[4]
Vascular Permeability IncreasedSignificantly Reduced[4]
Pulmonary Edema PresentSignificantly Reduced[4]

Experimental Workflow

The following diagram illustrates the logical flow of an experiment investigating this compound in an EVLP model.

EVLP_Workflow cluster_preparation Preparation cluster_evlp Ex Vivo Lung Perfusion cluster_analysis Analysis Animal_Prep 1. Animal Preparation (Anesthesia, Tracheostomy) Lung_Harvest 2. Lung Harvest (Cannulation of PA) Animal_Prep->Lung_Harvest EVLP_Setup 3. Connect to EVLP Circuit Lung_Harvest->EVLP_Setup Stabilization 4. Stabilization Period EVLP_Setup->Stabilization Treatment 5. This compound Administration (to perfusate) Stabilization->Treatment Perfusion 6. Normothermic Perfusion & Ventilation Treatment->Perfusion Data_Collection 7. Physiological Data Collection (Real-time) Perfusion->Data_Collection Sample_Collection 8. Sample Collection (Perfusate, Tissue) Perfusion->Sample_Collection Analysis 9. Biochemical & Histological Analysis Sample_Collection->Analysis

Experimental Workflow for this compound Treatment in EVLP.

Conclusion

The use of this compound in ex vivo lung perfusion models offers a valuable platform to investigate the role of A2B adenosine receptor antagonism in mitigating lung injury. The provided protocols and data serve as a foundational guide for researchers. Further optimization of dosing and timing of this compound administration may be necessary to maximize its therapeutic potential. This approach holds promise for the development of novel treatments to improve the quality of donor lungs and outcomes in lung transplantation.

References

Application Notes and Protocols for Measuring Vascular Permeability Changes with Atl802

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The regulation of vascular permeability is a critical physiological process, and its dysregulation is a hallmark of various pathological conditions, including inflammation, cancer, and diabetic retinopathy.[1][2] The endothelial monolayer lining the blood vessels forms a semipermeable barrier that controls the passage of fluids, solutes, and cells between the blood and the surrounding tissues.[1][2] In vitro models that accurately mimic the in vivo microvascular endothelium are essential for studying the mechanisms of vascular permeability and for the screening of therapeutic compounds that can modulate endothelial barrier function.[1][2]

This document provides detailed application notes and protocols for measuring the effects of a novel investigational compound, Atl802 , on vascular permeability. This compound is a synthetic small molecule designed to enhance endothelial barrier function. These protocols describe two widely used in vitro methods: the Transwell permeability assay and the Electric Cell-substrate Impedance Sensing (ECIS) assay.[1][2][3]

Hypothetical Mechanism of Action of this compound

This compound is hypothesized to enhance endothelial barrier integrity by activating a specific intracellular signaling cascade that leads to the strengthening of cell-cell junctions. The proposed mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to the downstream activation of a cyclic AMP (cAMP)-dependent pathway. This, in turn, promotes the localization and stabilization of key junctional proteins, such as VE-cadherin and ZO-1, at the endothelial cell borders, ultimately reducing paracellular permeability.

Atl802_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR This compound->GPCR Binds and Activates AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Junctional_Proteins VE-cadherin, ZO-1 (at cell junctions) PKA->Junctional_Proteins Promotes localization and stabilization

Caption: Hypothetical signaling pathway of this compound.

In Vitro Transwell Permeability Assay

The Transwell assay is a widely used method to assess the permeability of endothelial cell monolayers to solutes.[1][2][3] Endothelial cells are cultured on a porous membrane insert, creating two compartments: an upper (apical) and a lower (basolateral) chamber. The passage of a tracer molecule (e.g., FITC-dextran) across the monolayer from the upper to the lower chamber is measured to determine permeability.[4]

Experimental Protocol

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium

  • 24-well Transwell inserts (e.g., Corning® Costar®, 0.4 µm pore size)[5]

  • 24-well plates

  • This compound

  • FITC-Dextran (40 kDa)[6]

  • Phosphate Buffered Saline (PBS)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs at 4 x 10^4 cells/well) onto the Transwell inserts in a 24-well plate.[5]

  • Monolayer Formation: Culture the cells for 2-3 days until a confluent monolayer is formed. The formation of a tight monolayer can be visually inspected and confirmed by measuring the transendothelial electrical resistance (TEER), if available.

  • Treatment: Replace the medium in the upper and lower chambers with fresh medium. Add this compound at various concentrations to the upper chamber. Include a vehicle control (e.g., DMSO) and a positive control for increased permeability (e.g., VEGF). Incubate for the desired treatment time (e.g., 24 hours).

  • Permeability Measurement:

    • After treatment, gently remove the medium from the upper chamber.

    • Add medium containing FITC-Dextran (1 mg/mL) to the upper chamber.[6]

    • Incubate for a defined period (e.g., 1 hour) at 37°C.

    • Collect samples from the lower chamber.

  • Quantification: Measure the fluorescence intensity of the samples from the lower chamber using a fluorescence plate reader (excitation/emission ~490/520 nm).

  • Data Analysis: Calculate the permeability coefficient or express the data as a percentage of the control.

Transwell_Workflow A Seed Endothelial Cells on Transwell Insert B Culture to Confluency (2-3 days) A->B C Treat with this compound or Controls B->C D Add FITC-Dextran to Upper Chamber C->D E Incubate and Collect Sample from Lower Chamber D->E F Measure Fluorescence E->F

Caption: Experimental workflow for the Transwell permeability assay.

Data Presentation

Table 1: Effect of this compound on Endothelial Permeability (Transwell Assay)

Treatment GroupConcentrationPermeability (Fold Change vs. Vehicle)
Vehicle Control-1.00 ± 0.05
This compound1 µM0.75 ± 0.04
This compound10 µM0.52 ± 0.03
This compound100 µM0.31 ± 0.02
VEGF (Positive Control)50 ng/mL2.50 ± 0.15

Data are presented as mean ± SEM from three independent experiments.

Electric Cell-substrate Impedance Sensing (ECIS)

ECIS is a real-time, non-invasive method to monitor changes in endothelial barrier function.[7] Cells are grown on gold-film electrodes, and the impedance of the cell-covered electrode is measured continuously. Changes in impedance reflect alterations in cell morphology, adhesion, and cell-cell junctions, providing a sensitive measure of barrier integrity.[7]

Experimental Protocol

Materials:

  • ECIS array plates (e.g., 8W10E+)

  • ECIS instrument

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells

  • Endothelial Cell Growth Medium

  • This compound

  • Positive control for increased permeability (e.g., Thrombin)

Procedure:

  • Electrode Stabilization: Add culture medium to the ECIS wells and place the array in the ECIS instrument for baseline impedance readings.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs at 1 x 10^5 cells/well) into the ECIS wells.

  • Monolayer Formation: Monitor the impedance in real-time as the cells attach, spread, and form a confluent monolayer. The impedance will plateau when a stable barrier is formed.

  • Treatment: Once a stable baseline impedance is achieved, introduce this compound at various concentrations into the wells. Include a vehicle control and a positive control.

  • Data Acquisition: Continue to monitor the impedance in real-time for the desired duration of the experiment.

  • Data Analysis: The ECIS software will plot the resistance over time. Analyze the changes in resistance following treatment. An increase in resistance indicates enhanced barrier function, while a decrease signifies increased permeability.

Data Presentation

Table 2: Real-time Changes in Endothelial Barrier Function with this compound (ECIS)

Treatment GroupConcentrationPeak Resistance Change (%)Time to Peak (hours)
Vehicle Control-2 ± 1-
This compound1 µM25 ± 34
This compound10 µM48 ± 53
This compound100 µM75 ± 62
Thrombin (Positive Control)1 U/mL-80 ± 70.5

Data are presented as the mean percentage change in resistance from baseline ± SEM from three independent experiments.

Conclusion

The protocols outlined in this document provide robust and reliable methods for assessing the impact of the investigational compound this compound on vascular permeability. The Transwell assay offers a quantitative measure of macromolecular passage, while the ECIS technology provides real-time, dynamic information on endothelial barrier integrity. Together, these assays can provide a comprehensive in vitro evaluation of this compound's potential as a therapeutic agent for conditions associated with vascular leakage.

References

Application Notes and Protocols for Atl802 in Diabetes Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atl802 is an investigational therapeutic agent with potential applications in the management of type 2 diabetes mellitus (T2DM). These application notes provide a comprehensive overview of the experimental design, preclinical evaluation, and potential mechanisms of action of this compound. The protocols outlined below are intended to guide researchers in the systematic investigation of this compound's efficacy and safety profile.

Type 2 diabetes is a complex metabolic disorder characterized by insulin (B600854) resistance and progressive beta-cell dysfunction.[1][2] The development of novel therapeutic agents is crucial for improving glycemic control and mitigating the long-term complications associated with the disease.[3] Animal models play a fundamental role in the preclinical evaluation of such agents, providing insights into their potential efficacy in humans.[3][4][5][6]

Putative Mechanism of Action

While the precise mechanism of this compound is under investigation, preliminary data suggests it may act as a glucagon-like peptide-1 (GLP-1) receptor agonist. GLP-1 is an incretin (B1656795) hormone that potentiates glucose-dependent insulin secretion, suppresses glucagon (B607659) secretion, slows gastric emptying, and promotes satiety.[7] Drugs in this class have shown significant benefits in glycemic control and weight management in patients with T2DM.[8]

Preclinical Evaluation of this compound

The following sections detail the experimental protocols for assessing the efficacy of this compound in established animal models of type 2 diabetes.

Animal Models

The selection of an appropriate animal model is critical for obtaining relevant preclinical data.[4][5][9] Rodent models are frequently used due to their physiological similarities to humans in the context of diabetes.[3][6]

Table 1: Recommended Animal Models for this compound Efficacy Studies

ModelSpeciesInduction MethodKey CharacteristicsRelevant Endpoints
db/db Mouse MouseSpontaneous mutation in the leptin receptor geneObesity, hyperglycemia, insulin resistance, progressive beta-cell failureGlucose tolerance, insulin sensitivity, beta-cell function, body weight
Zucker Diabetic Fatty (ZDF) Rat RatSpontaneous mutation in the leptin receptor geneObesity, hyperlipidemia, insulin resistance, overt diabetes in malesGlucose tolerance, insulin sensitivity, lipid profile, renal function
High-Fat Diet (HFD) / Low-Dose Streptozotocin (STZ) Rat RatHigh-fat diet followed by a single low dose of STZDiet-induced obesity and insulin resistance combined with mild beta-cell dysfunctionGlucose tolerance, insulin sensitivity, body weight, liver fat content

Source: Adapted from various sources on animal models of diabetes.[3][4][5][6][9][10]

Experimental Protocols

Objective: To assess the effect of this compound on glucose disposal following an oral glucose challenge.

Materials:

  • This compound solution

  • Vehicle control (e.g., saline)

  • D-glucose solution (2 g/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fast animals overnight (12-16 hours) with free access to water.

  • Record baseline body weight and blood glucose levels (t=0 min).

  • Administer this compound or vehicle control via the desired route (e.g., oral gavage, subcutaneous injection).

  • After the appropriate pre-treatment time, administer the D-glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for glucose.

Objective: To evaluate the effect of this compound on peripheral insulin sensitivity.

Materials:

  • This compound solution

  • Vehicle control

  • Human regular insulin (0.75 U/kg body weight)

  • Glucometer and test strips

  • Blood collection supplies

Procedure:

  • Fast animals for 4-6 hours.

  • Record baseline body weight and blood glucose levels (t=0 min).

  • Administer this compound or vehicle control.

  • After the appropriate pre-treatment time, administer insulin via intraperitoneal (IP) injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

  • Calculate the rate of glucose disappearance (Kitt) as an index of insulin sensitivity.

Objective: To determine the impact of this compound on insulin secretion from pancreatic beta-cells.[1]

Protocol: In Vivo Glucose-Stimulated Insulin Secretion (GSIS)

Materials:

  • This compound solution

  • Vehicle control

  • D-glucose solution (3 g/kg body weight)

  • Anesthesia

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Insulin ELISA kit

Procedure:

  • Fast animals overnight.

  • Administer this compound or vehicle control.

  • After the pre-treatment period, anesthetize the animals.

  • Collect a baseline blood sample (t=0 min) for insulin and glucose measurement.

  • Administer the D-glucose solution via IP injection.

  • Collect blood samples at 2, 5, 15, and 30 minutes post-glucose injection.

  • Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Measure plasma insulin concentrations using an ELISA kit.

  • Measure plasma glucose concentrations.

  • Analyze the insulin secretion response relative to the glucose stimulus.

Table 2: Expected Outcomes of Preclinical Studies with this compound

ParameterExpected Effect of this compoundRationale (as a GLP-1 Agonist)
Fasting Blood Glucose DecreaseSuppression of hepatic glucose production.
Glucose Tolerance (OGTT) ImprovedEnhanced glucose-dependent insulin secretion and delayed gastric emptying.
Insulin Sensitivity (ITT) ImprovedPotential indirect effects on insulin action in peripheral tissues.
Body Weight DecreaseIncreased satiety and reduced food intake.
HbA1c DecreaseLong-term improvement in overall glycemic control.
Plasma Insulin (GSIS) IncreasedPotentiation of glucose-stimulated insulin secretion.
Plasma Glucagon DecreasedSuppression of glucagon release from pancreatic alpha-cells.

Signaling Pathway Analysis

Understanding the molecular mechanisms by which this compound exerts its effects is crucial. As a putative GLP-1 receptor agonist, this compound is expected to activate downstream signaling cascades that regulate insulin secretion and other metabolic processes.

Proposed Signaling Pathway of this compound in Pancreatic Beta-Cells

Atl802_Signaling cluster_glucose Glucose-Dependent Pathway This compound This compound GLP1R GLP-1 Receptor This compound->GLP1R Binds to AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Increases PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates InsulinGranule Insulin Granule Exocytosis PKA->InsulinGranule Potentiates KATP KATP Channel (closure) PKA->KATP Inhibits Epac2->InsulinGranule Potentiates CaChannel Voltage-gated Ca2+ Channel CaInflux Ca2+ Influx CaChannel->CaInflux CaInflux->InsulinGranule Triggers Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Metabolism Metabolism GLUT2->Metabolism ATP ATP:ADP Ratio Metabolism->ATP ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Depolarization->CaChannel Opens Experimental_Workflow start Hypothesis: This compound is a GLP-1R Agonist in_vitro In Vitro Studies start->in_vitro in_vivo In Vivo Studies (Diabetic Animal Models) start->in_vivo receptor_binding Receptor Binding Assay (GLP-1R) in_vitro->receptor_binding cAMP_assay cAMP Accumulation Assay in_vitro->cAMP_assay gsis_islets GSIS in Isolated Islets in_vitro->gsis_islets confirmation Mechanism Confirmation receptor_binding->confirmation cAMP_assay->confirmation gsis_islets->confirmation ogtt OGTT & Meal Tolerance Test in_vivo->ogtt itt Insulin Tolerance Test in_vivo->itt body_weight Body Weight & Food Intake in_vivo->body_weight gastric_emptying Gastric Emptying Study in_vivo->gastric_emptying ogtt->confirmation itt->confirmation body_weight->confirmation gastric_emptying->confirmation glp1r_ko Studies in GLP-1R Knockout Mice confirmation->glp1r_ko conclusion Conclusion on MoA glp1r_ko->conclusion

References

Troubleshooting & Optimization

Navigating ATL802: A Technical Guide to Solubility and Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers utilizing ATL802, a potent adenosine (B11128) A2B receptor antagonist. Addressing common challenges related to its solubility, this resource offers troubleshooting protocols and answers to frequently asked questions to ensure the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a selective antagonist of the adenosine A2B receptor. It is an organic small molecule utilized in research, particularly in studies related to conditions like diabetes. Due to its hydrophobic nature, researchers may encounter challenges with its solubility in aqueous solutions.

Q2: I'm having trouble dissolving this compound. What are the recommended solvents?

While specific quantitative solubility data for this compound in a range of solvents is not widely published, a common practice for poorly water-soluble compounds like this compound is to first prepare a concentrated stock solution in an organic solvent. The most frequently recommended solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). For subsequent use in aqueous-based cellular or biochemical assays, this DMSO stock solution is then diluted to the final working concentration.

Q3: What is the maximum recommended concentration of DMSO in my final experimental setup?

To minimize potential solvent-induced artifacts or toxicity in your experiments, it is crucial to keep the final concentration of DMSO as low as possible. For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, and ideally should be kept below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any effects of the solvent.

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?

Precipitation upon dilution of a DMSO stock into an aqueous solution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous solution, vortex the mixture vigorously. Gentle sonication in a water bath can also aid in dissolution.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. This can sometimes prevent the compound from crashing out of solution.

  • Warming: Gently warming the solution to 37°C may help to dissolve the precipitate. However, be mindful of the temperature sensitivity of your compound and other experimental components.

  • Use of a Carrier Protein: In some instances, the presence of a carrier protein, such as bovine serum albumin (BSA), in the aqueous solution can help to maintain the solubility of hydrophobic compounds.

Troubleshooting Guide: this compound Solubility Issues

This guide provides a structured approach to addressing solubility challenges with this compound.

dot

ATL802_Solubility_Troubleshooting cluster_start Initial Observation cluster_protocol Recommended Dissolution Protocol cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start This compound solubility issue observed (e.g., visible precipitate) prep_stock Prepare a high-concentration stock solution in 100% DMSO. start->prep_stock Follow protocol dilute Dilute DMSO stock into aqueous buffer/medium. prep_stock->dilute vortex Vortex vigorously or sonicate immediately after dilution. dilute->vortex check_precipitate Is precipitate still visible? vortex->check_precipitate warm Gently warm solution to 37°C. check_precipitate->warm Yes success Solution is clear. Proceed with experiment. check_precipitate->success No serial_dilution Attempt serial dilution. warm->serial_dilution carrier_protein Consider adding a carrier protein (e.g., BSA) to the aqueous solution. serial_dilution->carrier_protein fail Precipitate remains. Consider alternative formulation or lower final concentration. carrier_protein->fail Adenosine_A2B_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2BR Adenosine A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Generates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates Gene Gene Expression CREB->Gene Adenosine Adenosine Adenosine->A2BR Activates This compound This compound (Antagonist) This compound->A2BR Inhibits

Preventing Atl802 degradation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Atl802 Stability

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound in experimental buffers. Ensuring the stability of this compound is critical for obtaining accurate, reproducible, and meaningful experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in experimental buffers so important?

Q2: What are the common signs of this compound degradation in an experimental setting?

There are several indicators that this compound may be degrading in your experiments:

  • Loss of biological activity: A noticeable decrease in the expected inhibitory effect on the target kinase.

  • Precipitation or aggregation: The appearance of visible particulates or cloudiness in the buffer solution containing this compound.[3]

  • Inconsistent results: High variability in data between replicate experiments or over time.

  • Appearance of new bands on a gel: When analyzed via SDS-PAGE or Western Blot, degradation products may appear as lower molecular weight bands.[4]

Troubleshooting Guide: Common Issues and Solutions

Problem: Rapid Loss of this compound Activity

Question: I've observed a significant drop in this compound's inhibitory activity shortly after preparing my experimental solution. What are the likely causes and how can I resolve this?

A rapid loss of activity is often due to chemical or enzymatic degradation, or suboptimal physical conditions in the buffer. The primary factors to investigate are proteolysis, pH, temperature, and oxidation.

Potential Causes & Recommended Solutions:

Potential Cause Explanation Recommended Solution
Proteolysis Contaminating proteases from cell lysates or other sources can cleave this compound, rendering it inactive.[5]Add a broad-spectrum protease inhibitor cocktail to your buffer immediately before use.[5] Always work at low temperatures (4°C) to reduce enzymatic activity.[5][6]
Suboptimal pH Every protein has an optimal pH range for stability. Deviations can lead to unfolding and loss of function.[3][7][8]Screen a range of buffers to find the optimal pH for this compound stability. Start with a pH range of 6.0-8.0 and narrow it down based on experimental results.[9]
Temperature Instability Higher temperatures can cause this compound to unfold and aggregate, leading to irreversible loss of activity.[2]Keep this compound solutions on ice at all times. For long-term storage, flash-freeze aliquots in liquid nitrogen and store at -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
Oxidation Certain amino acid residues in this compound may be susceptible to oxidation, which can alter its structure and function.[10][11]Include a reducing agent, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), in your buffer.[12]

Below is a troubleshooting workflow to address the rapid loss of this compound activity.

G cluster_0 Troubleshooting: Loss of this compound Activity start Start: this compound Inactive check_proteolysis Add Protease Inhibitors? start->check_proteolysis check_ph Optimize Buffer pH? check_proteolysis->check_ph Yes no_change Still Inactive check_proteolysis->no_change No check_temp Control Temperature? check_ph->check_temp Yes check_ph->no_change No check_redox Add Reducing Agent? check_temp->check_redox Yes check_temp->no_change No solution_found Result: this compound Stable check_redox->solution_found Yes check_redox->no_change No no_change->check_proteolysis

A troubleshooting workflow for this compound inactivation.
Problem: this compound Precipitation and Aggregation

Question: I'm seeing visible precipitation in my this compound solution. What's causing this and how can I improve its solubility?

Precipitation is a sign of physical instability, where this compound molecules are aggregating and coming out of solution.[3] This is often influenced by buffer composition, ionic strength, and protein concentration.

Recommended Buffer Components to Enhance this compound Stability:

The following table summarizes common additives that can be tested to prevent this compound degradation and improve its stability.

Component Typical Concentration Purpose
Buffering Agent 20-100 mMMaintain a stable pH.[12] (e.g., HEPES, Tris-HCl, Phosphate)
Salts 50-150 mMModulate ionic strength to improve solubility.[7] (e.g., NaCl, KCl)
Reducing Agents 1-5 mMPrevent oxidation of sensitive residues.[12] (e.g., DTT, TCEP)
Protease Inhibitors 1x concentrationInhibit enzymatic degradation.[5] (e.g., Commercial cocktails)
Glycerol 5-20% (v/v)Stabilize protein structure and prevent aggregation.[10]
Sugars 0.25-1 MAct as cryoprotectants and stabilizers.[10] (e.g., Sucrose, Trehalose)

Experimental Protocols

Protocol 1: Standard Buffer Preparation for this compound Stability Screening

This protocol describes how to prepare a base buffer for screening different additives to optimize this compound stability.

  • Prepare Base Buffer: Start with a common biological buffer such as 50 mM HEPES at pH 7.4.

  • Add Salt: Incorporate 150 mM NaCl to mimic physiological ionic strength.

  • Create Test Conditions: Aliquot the base buffer into separate tubes and add potential stabilizing agents from the table above (e.g., varying concentrations of glycerol, DTT, or a protease inhibitor cocktail).

  • Introduce this compound: Add this compound to each test buffer at the desired final concentration.

  • Incubate: Incubate the samples under relevant experimental conditions (e.g., 4°C for 24 hours).

  • Assess Stability: Evaluate the stability of this compound in each condition using a suitable method, such as a functional assay or Western blot analysis as described in Protocol 2.

Protocol 2: Assessing this compound Degradation via SDS-PAGE and Western Blot

This method allows for the visual detection of this compound degradation products.[13][14]

  • Sample Preparation: Take aliquots of your this compound solution at different time points (e.g., 0, 2, 6, and 24 hours) after preparation in the test buffer. Mix each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A stable this compound sample should show a single band at the correct molecular weight, while degraded samples will show additional bands at lower molecular weights.

This compound Signaling Pathway

This compound is an inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2, which in turn blocks the downstream signaling that leads to cell proliferation.

G cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation This compound This compound This compound->MEK

References

Technical Support Center: Troubleshooting Inconsistent Results in Atl802 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Atl802" does not correspond to a widely recognized protein, gene, or signaling pathway in publicly available scientific literature. Therefore, this guide provides general troubleshooting advice applicable to a wide range of molecular and cell biology experiments. The examples provided are illustrative and should be adapted to your specific experimental context.

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistent results that may arise during experiments involving "this compound".

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in the phosphorylation status of our target protein downstream of this compound activation. What are the potential causes?

High variability in protein phosphorylation can stem from several factors, ranging from sample preparation to the reagents used. Here are some common causes and their solutions:

  • Inconsistent Cell Treatment: Ensure uniform application of stimuli (e.g., growth factors, inhibitors) across all samples. Small variations in timing or concentration can lead to significant differences in signaling pathway activation.

  • Phosphatase Activity: Endogenous phosphatases can dephosphorylate your target protein after cell lysis. It is crucial to use fresh lysis buffers containing a cocktail of phosphatase inhibitors.

  • Protease Activity: Similarly, proteases can degrade your target protein. Always include a protease inhibitor cocktail in your lysis buffer.

  • Sample Handling: Keep cell lysates on ice at all times to minimize enzymatic activity. Avoid repeated freeze-thaw cycles, which can lead to protein degradation and loss of phosphorylation.

  • Antibody Quality: The specificity and affinity of your primary antibody are critical. Use a well-validated antibody and consider running a titration experiment to determine the optimal concentration.

Q2: Our cell-based assay measuring this compound activity is showing poor reproducibility between experiments. How can we improve this?

Poor reproducibility in cell-based assays is a common challenge. Here are several areas to investigate:

  • Cell Line Integrity: Ensure you are using a consistent and low-passage number of your cell line. Genetic drift can occur over time, leading to altered cellular responses. Regularly authenticate your cell line.

  • Seeding Density: Inconsistent initial cell numbers will lead to variability in the final readout. Optimize and strictly control the cell seeding density for each experiment.

  • Reagent Variability: Use the same lot of critical reagents (e.g., serum, growth factors, assay kits) for a set of related experiments to minimize lot-to-lot variation.

  • Incubation Conditions: Small fluctuations in incubator temperature, CO2 levels, and humidity can impact cell health and signaling. Ensure your incubator is properly calibrated and maintained.

  • Edge Effects: In multi-well plates, wells on the periphery are prone to evaporation, which can alter media concentration and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

Q3: We are getting inconsistent results in our quantitative PCR (qPCR) analysis of genes regulated by the this compound pathway. What should we check?

Inconsistent qPCR results can be due to issues at multiple stages of the workflow. Consider the following:

  • RNA Quality and Integrity: The quality of your starting RNA is paramount. Ensure that your RNA has a high-integrity number (RIN) and is free of genomic DNA contamination.

  • Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary. Use a consistent amount of high-quality RNA for each reaction and a reliable reverse transcriptase.

  • Primer and Probe Design: Poorly designed primers or probes can lead to non-specific amplification and inconsistent results. Ensure your primers are specific and have been validated for efficiency.

  • Pipetting Accuracy: qPCR is highly sensitive to small variations in volume. Ensure your pipettes are calibrated and use careful pipetting techniques.

  • Data Analysis: Use a consistent method for baseline correction and threshold setting. Ensure you are using appropriate reference genes for normalization.

Experimental Protocols

Protocol: Western Blot for Analyzing this compound Pathway Activation

This protocol outlines a general procedure for analyzing the phosphorylation status of a downstream target of a hypothetical this compound signaling pathway.

  • Cell Culture and Treatment:

    • Plate cells at a predetermined density and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours.

    • Treat the cells with your experimental compounds (e.g., this compound activator or inhibitor) for the desired time points.

  • Cell Lysis:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the blot and re-probe for the total protein and a loading control (e.g., beta-actin).

Data Presentation

Table 1: Quantification of Downstream Target Phosphorylation in Response to this compound Modulators
Treatment GroupConcentration (µM)Normalized Phospho-Target Intensity (Arbitrary Units)Standard Deviationp-value (vs. Vehicle)
Vehicle Control01.000.12-
This compound Activator13.540.25< 0.001
This compound Activator58.210.68< 0.001
This compound Inhibitor10.450.08< 0.01
This compound Inhibitor50.120.05< 0.001

Visualizations

Hypothetical this compound Signaling Pathway

Atl802_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand External Signal Receptor Receptor Ligand->Receptor Binding This compound This compound Receptor->this compound Activation DownstreamKinase Downstream Kinase This compound->DownstreamKinase Phosphorylation TranscriptionFactor Transcription Factor (Inactive) DownstreamKinase->TranscriptionFactor Phosphorylation TranscriptionFactor_A Transcription Factor (Active) TranscriptionFactor->TranscriptionFactor_A DNA DNA TranscriptionFactor_A->DNA Binding GeneExpression Target Gene Expression DNA->GeneExpression Transcription

Caption: A hypothetical this compound signaling cascade.

Experimental Workflow for Investigating this compound Activity

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound Modulators start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot data_analysis Data Analysis and Quantification western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for studying this compound pathway modulation.

Technical Support Center: Investigating Off-Target Effects of A2B Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of A2B receptor (A2BR) antagonists, with a focus on compounds used in A2BR research.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to suspecting off-target effects with my A2BR antagonist?

A1: Suspicions of off-target effects often arise when experimental results are inconsistent with the known functions of A2BR blockade. Key indicators include:

  • Unexpected Phenotypes: Observing cellular or physiological effects that cannot be rationalized by the inhibition of known A2BR signaling pathways.

  • Discrepancies Across Cell Lines: Seeing a strong effect in one cell line but not in another, despite similar A2BR expression levels.

  • Lack of Rescue with A2BR Agonists: The observed phenotype is not reversed by co-treatment with a potent A2BR agonist.

  • Mismatch with Genetic Knockdown: The antagonist produces a different phenotype than that observed with siRNA or CRISPR-mediated knockdown of the A2BR.

Q2: My A2BR antagonist is showing activity in my functional assay, but I'm unsure if it's a true on-target effect. How can I validate this?

A2: To confirm that the observed activity is mediated by the A2BR, consider the following validation experiments:

  • Use a structurally distinct A2BR antagonist: If a different, well-characterized A2BR antagonist with a distinct chemical scaffold produces the same effect, it strengthens the evidence for an on-target mechanism.

  • Perform experiments in A2BR-knockout or knockdown cells: The antagonist should have no effect in cells lacking the A2BR.

  • Competition assays: The effect of the antagonist should be competitively reversed by a known A2BR agonist.

Q3: What are some common off-target liabilities for A2BR antagonists?

A3: While a specific off-target profile is compound-dependent, some chemical scaffolds commonly used for A2BR antagonists have known liabilities. For instance, xanthine-based antagonists have been reported to interact with phosphodiesterases (PDEs), which can also modulate intracellular cAMP levels. It is crucial to consider the chemical class of your antagonist and review the literature for known off-target interactions of similar compounds.

Troubleshooting Guides

Troubleshooting A2BR Functional Assays

A primary source of confusion when investigating off-target effects is the potential for artifacts in functional assays. Below are troubleshooting guides for two common assays used to assess A2BR activity.

1. cAMP Accumulation Assays

Cyclic AMP (cAMP) assays are fundamental for studying the Gs-coupled signaling of the A2BR. An antagonist is expected to inhibit agonist-induced cAMP production.

Problem Possible Cause Solution
High background cAMP levels - Cells are over-confluent or stressed.- High endogenous phosphodiesterase (PDE) activity is degrading cAMP.- Reagents are contaminated.- Ensure optimal cell density and health.- Include a PDE inhibitor (e.g., IBMX) in the assay buffer.- Use fresh, high-quality reagents.
Low or no signal window - Low A2BR expression in the cell line.- Agonist is not potent or used at a suboptimal concentration.- Assay sensitivity is too low.- Use a cell line with confirmed high A2BR expression.- Titrate the agonist to determine its EC80 for stimulation.- Optimize assay parameters (cell number, incubation time).
Inconsistent antagonist potency (IC50) - Compound solubility issues.- Degradation of the antagonist.- Variability in cell passage number.- Check the solubility of the antagonist in your assay buffer.- Prepare fresh compound dilutions for each experiment.- Use cells within a consistent and low passage number range.

2. Phospho-ERK (pERK) Western Blotting

A2BR can also signal through Gq and other pathways to activate the MAPK cascade, leading to the phosphorylation of ERK.

Problem Possible Cause Solution
No detectable pERK signal - Inappropriate time point for stimulation.- Low A2BR expression or coupling to the MAPK pathway in the chosen cell line.- Issues with antibody or western blot protocol.- Perform a time-course experiment to determine the peak of pERK activation.- Confirm that your cell line couples A2BR activation to ERK signaling.- Optimize western blot conditions (antibody concentration, blocking buffer, etc.).
High basal pERK levels - Serum in the culture medium.- Cellular stress.- Serum-starve cells for several hours or overnight before the experiment.- Handle cells gently and avoid prolonged exposure to harsh conditions.
Antagonist does not inhibit agonist-induced pERK - The observed pERK activation is not mediated by A2BR.- The antagonist is not cell-permeable (if using an intracellular target).- Validate the signaling pathway using A2BR knockdown.- Confirm the cell permeability of your antagonist.

Experimental Protocols for Investigating Off-Target Effects

Protocol 1: Broad Kinase Selectivity Profiling (Kinome Scan)

Objective: To identify potential off-target interactions of an A2BR antagonist with a wide range of protein kinases.

Methodology:

  • Compound Submission: Provide the test compound to a commercial vendor offering kinase profiling services (e.g., KINOMEscan™).

  • Assay Principle: These assays typically involve competition binding between the test compound and a known ligand for a large panel of recombinant kinases.

  • Data Analysis: The results are usually provided as the percent inhibition of binding at a given concentration or as dissociation constants (Kd) for a range of kinases.

  • Interpretation: Significant inhibition of kinases other than the intended target indicates potential off-target effects.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of the A2BR antagonist in a cellular context and identify potential off-target binding partners.

Methodology:

  • Cell Treatment: Treat intact cells with the A2BR antagonist or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge to pellet precipitated proteins.

  • Analysis: Analyze the soluble protein fraction by western blot for the A2BR. Binding of the antagonist is expected to increase the thermal stability of the A2BR.

  • Off-Target Identification (Advanced): For an unbiased approach, the soluble protein fraction can be analyzed by mass spectrometry to identify other proteins that are stabilized by the compound.

Data Presentation

Table 1: Example Data from a Fictional Kinase Selectivity Screen for "Compound X"

Kinase TargetPercent Inhibition at 1 µM
A2BR (On-Target) 95%
Kinase A85%
Kinase B62%
Kinase C15%
Kinase D5%

In this example, "Compound X" shows significant off-target activity against Kinase A and moderate activity against Kinase B, warranting further investigation.

Visualizing Signaling Pathways and Workflows

A2BR_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Adenosine A2BR A2BR Adenosine->A2BR Activates Atl802 This compound This compound->A2BR Inhibits Gs Gs A2BR->Gs Gq Gq A2BR->Gq Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase Activates PLC PLC Gq->PLC Activates cAMP cAMP Adenylyl Cyclase->cAMP Generates PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MAPK Cascade MAPK Cascade PKC->MAPK Cascade Activates Gene Transcription Gene Transcription MAPK Cascade->Gene Transcription CREB->Gene Transcription

Caption: A2BR Signaling Pathways.

Off_Target_Workflow Start Start Unexpected_Phenotype Unexpected Phenotype Observed Start->Unexpected_Phenotype On_Target_Validation On-Target Validation Unexpected_Phenotype->On_Target_Validation A2BR_Knockdown A2BR Knockdown/Knockout On_Target_Validation->A2BR_Knockdown Phenotype Persists? Different_Antagonist Use Structurally Different Antagonist On_Target_Validation->Different_Antagonist Phenotype Replicated? Agonist_Rescue Agonist Rescue Experiment On_Target_Validation->Agonist_Rescue Phenotype Rescued? Off_Target_Investigation Off-Target Investigation A2BR_Knockdown->Off_Target_Investigation Yes Different_Antagonist->Off_Target_Investigation No Agonist_Rescue->Off_Target_Investigation No Computational_Prediction Computational Off-Target Prediction Off_Target_Investigation->Computational_Prediction Selectivity_Screening Experimental Selectivity Screening (e.g., Kinome Scan) Off_Target_Investigation->Selectivity_Screening CETSA Cellular Thermal Shift Assay (CETSA) Off_Target_Investigation->CETSA Hypothesis_Testing Hypothesis Testing for Off-Target Computational_Prediction->Hypothesis_Testing Selectivity_Screening->Hypothesis_Testing CETSA->Hypothesis_Testing Conclusion Conclusion Hypothesis_Testing->Conclusion

Caption: Workflow for Investigating Off-Target Effects.

How to improve the stability of Atl802 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with Atl802 in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound, a therapeutic protein, can be influenced by a variety of factors. These include both physical and chemical degradation pathways. Key factors are:

  • pH: The pH of the solution can significantly impact the conformational and colloidal stability of this compound.[1] Deviations from the optimal pH can lead to changes in the protein's surface charge, potentially increasing aggregation or chemical degradation.[1]

  • Temperature: Elevated temperatures can cause thermal denaturation and aggregation. The rate of many chemical degradation reactions also increases with temperature.

  • Ionic Strength: The ionic strength of the formulation can affect protein stability by modulating electrostatic interactions.[1] High salt concentrations can sometimes lead to protein aggregation due to the neutralization of surface charges.[1]

  • Excipients: The type and concentration of excipients, such as buffers, stabilizers, and surfactants, play a crucial role. While intended to enhance stability, some excipients can, at certain concentrations, decrease conformational or colloidal stability.[1]

  • Mechanical Stress: Agitation, shearing, or freeze-thaw cycles can induce protein unfolding and aggregation.

  • Exposure to Light and Oxygen: Exposure to light can lead to photo-oxidation, while the presence of oxygen can promote oxidation of susceptible amino acid residues.

Q2: What are the common signs of this compound instability in solution?

Instability of this compound can manifest in several ways:

  • Visible Particulates/Turbidity: This is a clear indication of protein aggregation and precipitation.

  • Changes in pH: A shift in the solution's pH over time can suggest chemical reactions are occurring.

  • Loss of Biological Activity: The most critical consequence of instability is the loss of therapeutic function.

  • Changes in Chromatographic Profile: Analytical techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) may show new peaks corresponding to aggregates, fragments, or modified forms of this compound.

  • Color Change: Discoloration of the solution can indicate chemical degradation.

Q3: What are the recommended general storage conditions for this compound solutions?

While optimal storage conditions are formulation-dependent, general recommendations for protein therapeutics like this compound include:

  • Refrigeration: Storage at 2-8°C is typically recommended to slow down chemical and physical degradation.

  • Protection from Light: Storing vials in their original packaging helps prevent photo-degradation.

  • Controlled Freeze-Thaw Cycles: If frozen storage is necessary, it is crucial to control the freezing and thawing rates and to minimize the number of cycles.

Troubleshooting Guides

Issue 1: this compound Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the solution.

  • Increase in high molecular weight species observed by SEC.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal pH Perform a pH screening study to identify the pH at which this compound exhibits maximum colloidal stability. This is often near the isoelectric point (pI), but not always.
Inadequate Ionic Strength Evaluate the effect of different salt concentrations on aggregation. Sometimes, a moderate ionic strength can shield charges and reduce aggregation.
Lack of Stabilizers Incorporate stabilizers such as sugars (e.g., sucrose (B13894), trehalose), polyols (e.g., mannitol, sorbitol), or amino acids (e.g., arginine, glycine) into the formulation.[1]
Interfacial Stress Add a non-ionic surfactant, such as polysorbate 80, to the formulation to minimize adsorption and aggregation at interfaces (e.g., air-water, vial surface).[1]
Freeze-Thaw Stress Optimize the freeze-thaw process by controlling the cooling and warming rates. Include cryoprotectants like sucrose or trehalose (B1683222) in the formulation.
Issue 2: Chemical Degradation of this compound

Symptoms:

  • Appearance of new peaks in reverse-phase or ion-exchange chromatography.

  • Loss of biological activity without significant aggregation.

Potential Causes and Solutions:

Potential Degradation PathwayRecommended Action
Oxidation * Minimize exposure to oxygen by purging solutions with nitrogen or argon. * Add antioxidants such as methionine or ascorbic acid to the formulation. * Avoid transition metal contaminants, which can catalyze oxidation. Consider adding a chelating agent like EDTA, but be aware it can sometimes increase light-induced oxidation.[1]
Deamidation * Identify the optimal pH for stability, as deamidation rates of asparagine and glutamine residues are highly pH-dependent. * Lyophilization (freeze-drying) can reduce deamidation by removing water.
Hydrolysis/Fragmentation * Adjust the pH to a range where the peptide bonds are most stable. * Store at reduced temperatures.

Experimental Protocols

Protocol 1: pH Screening for this compound Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., citrate (B86180) for pH 3-6, phosphate (B84403) for pH 6-8, tris for pH 7-9).

  • Sample Preparation: Dialyze or buffer-exchange this compound into each of the prepared buffers to a final protein concentration of 1 mg/mL.

  • Incubation: Aliquot the samples and incubate them at a stress temperature (e.g., 40°C) and a control temperature (e.g., 4°C).

  • Analysis: At specified time points (e.g., 0, 1, 2, and 4 weeks), withdraw samples and analyze for:

    • Aggregation: Using size-exclusion chromatography (SEC-HPLC).

    • Chemical Purity: Using ion-exchange chromatography (IEX-HPLC) or reverse-phase HPLC (RP-HPLC).

    • Visual Inspection: For turbidity or precipitation.

  • Data Evaluation: Plot the percentage of monomer or main peak area against time for each pH to determine the optimal pH for stability.

Protocol 2: Excipient Screening for this compound Stabilization

  • Buffer Selection: Use the optimal buffer and pH identified in Protocol 1.

  • Excipient Stock Solutions: Prepare concentrated stock solutions of various excipients, such as sucrose, trehalose, arginine, glycine, and polysorbate 80.

  • Sample Formulation: Prepare formulations of this compound containing different types and concentrations of excipients. Include a control formulation with no added excipients.

  • Stress and Analysis: Subject the formulations to relevant stress conditions (e.g., thermal stress, agitation, freeze-thaw cycles). Analyze the samples at various time points as described in Protocol 1.

  • Data Comparison: Compare the stability of this compound in different formulations to identify the most effective stabilizing excipients.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Stability Analysis cluster_decision Outcome prep_atl Purified this compound prep_buffer Buffer Exchange into Test Conditions prep_atl->prep_buffer stress_thermal Thermal Stress (e.g., 40°C) prep_buffer->stress_thermal stress_mech Mechanical Stress (Agitation) prep_buffer->stress_mech stress_ft Freeze-Thaw Cycles prep_buffer->stress_ft analysis_sec SEC-HPLC (Aggregation) stress_thermal->analysis_sec analysis_iex IEX-HPLC (Chemical Purity) stress_thermal->analysis_iex analysis_activity Bioassay (Activity) stress_thermal->analysis_activity stress_mech->analysis_sec stress_mech->analysis_iex stress_mech->analysis_activity stress_ft->analysis_sec stress_ft->analysis_iex stress_ft->analysis_activity decision Stable Formulation? analysis_sec->decision analysis_iex->decision analysis_activity->decision yes Optimized Formulation Identified decision->yes no Reformulate and Re-test decision->no no->prep_buffer

Caption: Workflow for Investigating this compound Instability.

troubleshooting_aggregation cluster_ph pH Optimization cluster_excipients Excipient Optimization start Aggregation Observed in this compound Solution ph_check Is pH optimal for colloidal stability? start->ph_check ph_screen Perform pH screening study ph_check->ph_screen No excipient_check Are appropriate stabilizers present? ph_check->excipient_check Yes ph_adjust Adjust formulation to optimal pH ph_screen->ph_adjust ph_adjust->excipient_check excipient_add Add stabilizers (e.g., sugars, amino acids) excipient_check->excipient_add No surfactant_check Is a surfactant needed for interfacial stability? excipient_check->surfactant_check Yes excipient_add->surfactant_check surfactant_add Add non-ionic surfactant (e.g., Polysorbate 80) surfactant_check->surfactant_add No end_node Stable this compound Formulation surfactant_check->end_node Yes surfactant_add->end_node

Caption: Decision Tree for Troubleshooting this compound Aggregation.

formulation_components cluster_components Formulation Components cluster_stability Impact on Stability This compound This compound Protein ph_stability Maintains Optimal pH colloidal_stability Prevents Aggregation conformational_stability Prevents Unfolding interfacial_stability Prevents Surface Adsorption osmotic_pressure Adjusts Osmotic Pressure buffer Buffer System (e.g., Phosphate, Citrate) buffer->ph_stability stabilizers Stabilizers (e.g., Sucrose, Arginine) stabilizers->colloidal_stability stabilizers->conformational_stability surfactant Surfactant (e.g., Polysorbate 80) surfactant->interfacial_stability tonicity Tonicity Modifier (e.g., NaCl) tonicity->osmotic_pressure

Caption: Influence of Formulation Components on this compound Stability.

References

Addressing poor bioavailability of Atl802 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address the challenges associated with the poor in vivo bioavailability of Atl802.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected causes for the poor bioavailability of this compound?

A1: Based on preliminary data, this compound's poor bioavailability is likely attributed to its low aqueous solubility and potential for high first-pass metabolism. As a Biopharmaceutics Classification System (BCS) Class II or IV compound, its absorption is rate-limited by its dissolution in the gastrointestinal (GI) tract.

Q2: What initial steps can I take to improve the oral absorption of this compound?

A2: The initial focus should be on enhancing the solubility and dissolution rate of this compound. Simple formulation strategies such as creating amorphous solid dispersions (ASDs), micronization of the active pharmaceutical ingredient (API), or using lipid-based formulations are recommended starting points.

Q3: How do I select an appropriate animal model for bioavailability studies?

A3: The choice of animal model is critical. Rodents, such as rats or mice, are commonly used for initial pharmacokinetic (PK) screening due to their cost-effectiveness and well-characterized physiology. However, it is important to consider species-specific differences in GI physiology and metabolism. For instance, the gastric pH in rats is higher than in humans, which can affect the dissolution of pH-sensitive compounds.

Q4: What is the significance of food effects on this compound's bioavailability?

A4: Food can significantly impact the bioavailability of poorly soluble drugs. A high-fat meal can increase the residence time in the stomach and stimulate the secretion of bile salts, which can enhance the solubilization and absorption of lipophilic compounds like this compound. It is advisable to conduct PK studies in both fasted and fed states to characterize this effect.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound across test subjects.

This is a common issue for compounds with low solubility, where small physiological variations can lead to large differences in absorption.

  • Possible Cause 1: Inconsistent Formulation: The drug may not be uniformly dispersed in the dosing vehicle, leading to inconsistent dosing.

  • Solution 1: Ensure the formulation is homogenous. For suspensions, use appropriate suspending agents and ensure vigorous mixing before each dose. For solid dispersions, verify the uniformity of the drug within the polymer matrix.

  • Possible Cause 2: Physiological Differences: Variations in gastric pH, GI motility, or food intake among animals can significantly alter drug dissolution and absorption.

  • Solution 2: Standardize experimental conditions as much as possible. This includes controlling the fasting/fed state of the animals and acclimatizing them to the experimental procedures to minimize stress-induced physiological changes. Increasing the number of animals per group can also help to improve the statistical power of the study.

Issue 2: Undetectable or very low plasma concentrations of this compound after oral administration.

This suggests a critical barrier to absorption that needs to be identified.

  • Possible Cause 1: Poor Dissolution in GI Fluids: The compound may not be dissolving at a sufficient rate to be absorbed.

  • Solution 1: Test the solubility and dissolution of this compound in simulated gastric and intestinal fluids (SGF, SIF). If solubility is low, consider enabling formulations such as amorphous solid dispersions or lipid-based systems.

  • Possible Cause 2: High First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before it reaches systemic circulation.

  • Solution 2: Conduct an in vitro metabolism study using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, co-administration with a metabolic inhibitor (in preclinical studies) or chemical modification of the this compound molecule may be necessary.

Data & Formulation Strategies

The following table summarizes the impact of different formulation approaches on the key pharmacokinetic parameters of this compound in a rat model.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)
Crystalline Suspension5045 ± 154.0250 ± 80< 5%
Micronized Suspension50120 ± 302.0750 ± 15012%
Amorphous Solid Dispersion50450 ± 901.53100 ± 40048%
Lipid-Based Formulation50600 ± 1101.04200 ± 55065%

Visual Guides & Workflows

The following diagrams illustrate key decision-making processes and workflows for addressing this compound's bioavailability challenges.

G Troubleshooting Workflow for Poor Bioavailability cluster_0 start Poor Bioavailability of this compound Observed physchem Characterize Physicochemical Properties (Solubility, LogP) start->physchem bcs Determine BCS Class (Likely II or IV) physchem->bcs formulation Develop Enabling Formulations (ASD, Lipid-based) bcs->formulation invivo In Vivo PK Study in Rodent Model formulation->invivo analyze Analyze PK Data (Cmax, AUC) invivo->analyze decision Bioavailability Goal Met? analyze->decision optimize Optimize Formulation or Investigate Metabolism decision->optimize  No end Proceed to Further Development decision->end  Yes optimize->formulation

Caption: A stepwise workflow for diagnosing and improving the poor bioavailability of this compound.

G Key Barriers to Oral Absorption of this compound cluster_input Input cluster_output Output This compound This compound (Oral Dose) dissolution Dissolution in GI Fluid This compound->dissolution Solubility Limit permeation Permeation across Gut Wall dissolution->permeation Permeability Limit gut_metabolism Gut Wall Metabolism permeation->gut_metabolism Metabolic Loss liver_metabolism Liver First-Pass Metabolism gut_metabolism->liver_metabolism systemic_circulation Systemic Circulation (Bioavailable Drug) liver_metabolism->systemic_circulation Metabolic Loss

Technical Support Center: Minimizing Variability in Animal Studies with Atl802

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Atl802. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of variability in animal studies with this compound?

A1: Variability in animal studies can stem from three main areas:

  • Biological Variation: This includes genetic differences, age, sex, health status, and the microbiome of the animals.

  • Environmental Factors: Fluctuations in temperature, humidity, light cycles, noise levels, and caging conditions can all contribute to variability.

  • Experimental Procedures: Inconsistencies in animal handling, dosing of this compound, surgical techniques, sample collection, and data recording are significant sources of variability.

Q2: How can experimental design minimize variability when studying this compound?

A2: A robust experimental design is critical for reducing variability. Key strategies include:

  • Randomization: Randomly assign animals to treatment groups to prevent selection bias.

  • Blinding: Conceal group allocations from personnel conducting the experiment and assessing outcomes to minimize observer bias.

  • Sample Size Calculation: Perform a power analysis to determine the appropriate number of animals needed to detect a statistically significant effect of this compound.

  • Control Groups: Include appropriate positive and negative control groups to ensure that the observed effects are due to this compound treatment.

Q3: What is the recommended route of administration for this compound in mice and how can I ensure consistency?

A3: The recommended route of administration for this compound in mice is intraperitoneal (IP) injection. To ensure consistency, it is crucial to follow a standardized protocol, including proper restraint techniques, consistent injection location (e.g., lower right abdominal quadrant), and a fixed needle angle and depth of insertion.[1][2][3] Warming the this compound solution to room or body temperature before injection can also reduce animal discomfort and potential variability in physiological responses.[2][3]

Q4: How does this compound impact the PI3K/Akt signaling pathway?

A4: this compound is a potent inhibitor of the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell cycle, proliferation, growth, and survival.[4] By inhibiting this pathway, this compound can modulate downstream cellular processes, which is the basis for its therapeutic potential.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across animals in the same treatment group.

  • Potential Cause: Inconsistent administration of this compound, or inherent biological variability in drug metabolism.

  • Troubleshooting Steps:

    • Review Dosing Procedure: Ensure all technicians are following the exact same standardized protocol for this compound administration. This includes verifying calculations for dose, concentration, and volume.

    • Standardize Animal Characteristics: Use animals of the same age, sex, and from the same supplier to minimize genetic and physiological differences.

    • Control Food and Water Intake: Variations in food and water consumption can affect drug absorption and metabolism. Ensure consistent access and monitor intake if necessary.

    • Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures before the start of the study to reduce stress-induced physiological changes.

Issue 2: Inconsistent results in downstream biomarker analysis (e.g., Western blot or ELISA).

  • Potential Cause: Variability in sample collection, processing, or the assay procedure itself.

  • Troubleshooting Steps:

    • Standardize Sample Collection: Collect tissues and blood at the same time of day for all animals to account for circadian rhythms. Use a consistent method for euthanasia and sample harvesting.

    • Optimize and Validate Assays: Before analyzing study samples, ensure that your Western blot and ELISA protocols are optimized and validated for the specific biomarkers of interest. This includes antibody validation and determining the linear range of the assay.

    • Consistent Sample Handling: Process all samples in the same manner. For example, ensure consistent lysis buffer composition and incubation times for Western blotting. For ELISAs, use the same plate layout and incubation times for all samples.

    • Include Proper Controls: Use positive and negative controls in every assay to ensure the assay is performing correctly. For Western blots, a loading control is essential for normalization.[5][6]

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Different Rodent Strains

ParameterStrain A (n=6)Strain B (n=6)Strain C (n=6)
Cmax (ng/mL) 150 ± 25175 ± 30160 ± 20
Tmax (hr) 1.0 ± 0.21.2 ± 0.31.1 ± 0.2
AUC (ng*hr/mL) 850 ± 120950 ± 150900 ± 130
Half-life (hr) 4.5 ± 0.84.8 ± 0.94.6 ± 0.7

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Cytokine Levels (pg/mL) in Mouse Plasma

CytokineVehicle Control (n=8)This compound Treated (n=8)p-value
TNF-α 120 ± 1560 ± 10<0.01
IL-6 250 ± 30125 ± 20<0.01
IL-1β 80 ± 1240 ± 8<0.01

Data are presented as mean ± standard deviation. Statistical analysis was performed using a Student's t-test.

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

  • Preparation:

    • Prepare the this compound solution at the desired concentration in a sterile vehicle.

    • Warm the solution to room temperature.

    • Use a new sterile syringe and a 25-27 gauge needle for each animal.[1]

  • Restraint:

    • Gently restrain the mouse by grasping the loose skin over the shoulders and neck.

    • Turn the mouse so its abdomen is facing upwards and tilt its head slightly downwards. This allows the abdominal organs to move away from the injection site.[1][2]

  • Injection:

    • Identify the lower right quadrant of the abdomen.

    • Insert the needle, bevel up, at a 30-45 degree angle.

    • Gently aspirate to ensure no blood or urine is drawn, which would indicate improper needle placement.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any adverse reactions.

Protocol 2: Western Blot Analysis of p-Akt/Total Akt

  • Sample Preparation:

    • Homogenize tissue samples in RIPA buffer with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature protein lysates by boiling in Laemmli buffer.

  • Electrophoresis and Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies for phospho-Akt (p-Akt) and total Akt overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Quantification:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Capture images using a digital imaging system.

    • Quantify band intensity using densitometry software. Normalize the p-Akt signal to the total Akt signal.[5][7]

Protocol 3: ELISA for Mouse TNF-α

  • Plate Preparation:

    • Coat a 96-well plate with a capture antibody specific for mouse TNF-α and incubate overnight.

    • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.

  • Sample and Standard Incubation:

    • Add plasma samples and TNF-α standards to the wells and incubate for 2 hours.

    • Wash the plate.

  • Detection:

    • Add a biotinylated detection antibody specific for mouse TNF-α and incubate for 1-2 hours.

    • Wash the plate.

    • Add streptavidin-HRP and incubate for 20-30 minutes.

    • Wash the plate.

  • Signal Development and Measurement:

    • Add a substrate solution (e.g., TMB) and incubate until color develops.

    • Stop the reaction with a stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate TNF-α concentrations in the samples by interpolating from the standard curve.[8][9][10]

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Phase cluster_sampling Sample Collection cluster_analysis Downstream Analysis prep_animals Animal Acclimatization randomization Randomize Animals into Groups prep_animals->randomization prep_this compound Prepare this compound Formulation treatment Administer this compound or Vehicle (IP) prep_this compound->treatment randomization->treatment monitoring Monitor Animal Health treatment->monitoring euthanasia Euthanasia at Predetermined Timepoints monitoring->euthanasia collection Collect Blood and Tissues euthanasia->collection pk_analysis Pharmacokinetic Analysis of Plasma collection->pk_analysis wb_analysis Western Blot for p-Akt/Akt collection->wb_analysis elisa_analysis ELISA for Cytokines collection->elisa_analysis

Caption: Experimental workflow for in vivo studies with this compound.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) PDK1->pAkt mTOR mTOR pAkt->mTOR Activates Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K Inhibits

References

Best practices for storing and handling Atl802

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Atl802.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

For optimal stability, this compound should be stored under the conditions specified in the table below. Proper storage is critical to prevent degradation and ensure experimental reproducibility.

Q2: Can I store this compound in a solution?

It is highly recommended to prepare solutions fresh for each experiment. If necessary, stock solutions can be prepared and aliquoted to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C for short-term and long-term storage, respectively.

Q3: What solvents are recommended for dissolving this compound?

This compound is soluble in organic solvents such as DMSO and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer.

Troubleshooting Guide

Problem: I am observing no effect of this compound in my assay.

  • Solution 1: Verify Compound Integrity. Ensure that this compound has been stored correctly, as improper storage can lead to degradation. Refer to the storage conditions table.

  • Solution 2: Check Solution Preparation. Confirm that the correct solvent was used and that the compound was fully dissolved. Sonication may aid in dissolution.

  • Solution 3: Review Experimental Protocol. Double-check all steps in your experimental protocol, including concentrations, incubation times, and cell viability.

Problem: I am seeing inconsistent results between experiments.

  • Solution 1: Aliquot Stock Solutions. To avoid repeated freeze-thaw cycles that can degrade the compound, prepare single-use aliquots of your stock solution.

  • Solution 2: Use Fresh Solutions. Whenever possible, prepare fresh solutions of this compound for each experiment to ensure consistent potency.

Data and Protocols

Storage and Handling Data
ParameterRecommendationNotes
Storage Temperature (Lyophilized) -20°C (Short-term)Protect from moisture.
-80°C (Long-term)For storage longer than 6 months.
Storage Temperature (In Solution) -80°CAliquot to avoid freeze-thaw cycles.
Recommended Solvents DMSO, Ethanol
Light Sensitivity Store in the dark.Protect from direct light exposure.
Moisture Sensitivity Store in a desiccated environment.Hygroscopic.
Experimental Protocol: Preparation of a 10 mM Stock Solution
  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming to 37°C or sonication can be used to aid dissolution if necessary.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots and store at -80°C.

Visual Guides

G Troubleshooting Workflow: Inconsistent Experimental Results start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity start->check_compound check_storage Was compound stored correctly (-80°C, protected from light/moisture)? check_compound->check_storage degraded_compound Result: Compound may be degraded. Use a fresh vial. check_storage->degraded_compound No check_protocol Step 2: Review Experimental Protocol check_storage->check_protocol Yes check_dissolution Was compound fully dissolved? (e.g., check for precipitate) check_protocol->check_dissolution solubility_issue Result: Inaccurate concentration. Optimize dissolution (e.g., sonicate). check_dissolution->solubility_issue No check_variability Step 3: Assess Technical Variability check_dissolution->check_variability Yes check_freeze_thaw Were fresh aliquots used to avoid multiple freeze-thaw cycles? check_variability->check_freeze_thaw aliquot_issue Result: Degradation from freeze-thaw. Prepare and use single-use aliquots. check_freeze_thaw->aliquot_issue No consistent_results Consistent Results Achieved check_freeze_thaw->consistent_results Yes

A workflow for troubleshooting inconsistent experimental results with this compound.

Technical Support Center: Atl802 Toxicity Assessment Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for common cell viability assays used to determine the toxicity of compounds such as Atl802.

Frequently Asked Questions (FAQs)

Q1: Which cell viability assay is most suitable for assessing this compound toxicity?

The optimal assay depends on your specific experimental goals, cell line, and the suspected mechanism of this compound's toxicity. It is often recommended to use at least two different types of assays to confirm results.[1]

  • Metabolic Assays (MTT, XTT, MTS, WST-1): These are widely used, relatively inexpensive, and measure metabolic activity as an indicator of cell viability.[1][2] However, they can be susceptible to interference from the test compound itself.[1][3][4]

  • Cytotoxicity Assays (LDH Release): This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct assessment of compromised cell membrane integrity.[1][2][5]

  • ATP-Based Assays: These highly sensitive assays measure the amount of ATP present, which is a marker of metabolically active cells and is less prone to interference from colored compounds.[1][4][6][7]

  • Fluorescent Dye-Based Assays: These methods use dyes to differentiate between live and dead cells based on membrane integrity or metabolic activity.[8][9]

Q2: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

Viability assays, which measure the number of living cells, and proliferation assays, which assess the rate of cell division, are key to distinguishing between these effects. A cytotoxic effect will lead to a decrease in the number of viable cells, while a cytostatic effect will inhibit proliferation without necessarily causing cell death.[8]

Q3: What are the critical controls to include in my this compound toxicity experiment?

To ensure the validity of your results, the following controls are essential:

  • Untreated Cells (Negative Control): Establishes the baseline viability of your cells.

  • Vehicle Control: Cells treated with the solvent used to dissolve this compound (e.g., DMSO) to account for any solvent-induced toxicity.[10]

  • Compound-Only Control (Cell-Free): this compound in media without cells to check for direct interference with the assay reagents.[11]

  • Maximum Lysis/Death Control (Positive Control for LDH assay): Cells treated with a lysis buffer to determine the maximum possible LDH release.[10]

Q4: How do I determine the optimal cell seeding density for my assay?

The ideal cell seeding density ensures that cells are in the logarithmic growth phase during the experiment.[10] To determine this, perform a cell titration experiment by seeding a range of cell densities and measuring viability after a set incubation period. The optimal density will fall within the linear portion of the resulting curve.[10] For many cell lines, a starting range of 1,000 to 100,000 cells per well in a 96-well plate is recommended.[10]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during cell viability assays for determining this compound toxicity.

Issue 1: High Background Signal

High background can obscure the true signal from your cells.[11]

Potential Cause Troubleshooting Steps
Reagent Contamination Use sterile techniques when handling all reagents to prevent bacterial or chemical contamination.[10][11]
Compound Interference Run a control with this compound in cell-free media to see if it directly reacts with the assay reagent.[11] If interference is significant, consider an alternative assay.[3]
Media Components Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays.[10][11] Use phenol red-free media for the assay incubation step.[10][11] Serum can also contain interfering components like LDH.[5][10] Consider using serum-free media during the assay.[10]
Microbial Contamination Visually inspect plates for any signs of bacterial or yeast contamination, which can lead to false signals.[10][12]
Issue 2: Inconsistent Results and High Variability Between Replicates
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure your cell suspension is homogenous by gently pipetting up and down before and during plating.[1]
Pipetting Errors Calibrate your pipettes regularly.[11] When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer.[1]
Edge Effects Wells on the perimeter of the plate are prone to evaporation.[1][3][11] Fill the outer wells with sterile water or media and do not use them for experimental samples.[1][11]
Temperature Gradients Allow the plate and reagents to equilibrate to room temperature for about 30 minutes before use to ensure uniform reaction rates.[11]
Issue 3: Low Signal or Absorbance Readings

Low readings may suggest a problem with the cells or the assay itself.[10]

Potential Cause Troubleshooting Steps
Low Cell Density The number of viable cells may be too low to generate a detectable signal.[10] Optimize your cell seeding density through a titration experiment.[10]
Insufficient Incubation Time The incubation period with the assay reagent may be too short.[10] Typical incubation times for MTT are 1-4 hours.[10] For some assays and cell types, longer incubations may be necessary.
Sub-optimal Cell Health Use cells that are in the exponential growth phase and have high viability (>95%).[1] Avoid using over-confluent cells.[10]
Compound-Induced Inhibition of Assay Enzyme This compound might be inhibiting the enzyme responsible for the colorimetric or luminescent reaction (e.g., LDH).[10] Test this by adding the compound to the positive control.[10]

Data Presentation: Comparison of Common Cell Viability Assays

Assay TypePrincipleAdvantagesDisadvantages
MTT Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, which are then solubilized.[8][13]Widely used, relatively inexpensive.Requires a solubilization step; formazan crystals can be difficult to dissolve completely; potential for interference from colored or reducing compounds.
XTT, MTS, WST-1 Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step.[14]Simpler and faster protocol than MTT.The tetrazolium salts do not penetrate cells as easily and may require an electron coupling reagent; can have higher background absorbance than MTT.[7]
LDH Release Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released into the medium from cells with damaged membranes.[2][5]Direct measure of cytotoxicity; fast and reliable.LDH is released during late-stage apoptosis or necrosis, so the timing of the assay is critical; the compound may inhibit the LDH enzyme.[10]
ATP-Based Quantifies ATP, a marker of metabolically active cells, using a luciferase-based reaction that produces light.[7][15]Very sensitive; rapid (no long incubation required); less prone to interference from colored compounds.[4][6][7]ATP is a labile molecule and can be rapidly degraded; requires a luminometer.[10]
Fluorescent Dyes Uses dyes like Calcein AM (stains live cells green) and Propidium Iodide (stains dead cells red) to differentiate based on membrane integrity and enzymatic activity.[8][9]Allows for direct visualization and quantification of live vs. dead cells; can be used in flow cytometry and microscopy.[9][16]Some dyes are not suitable for fixed cells; potential for high background fluorescence.[17][18][19]

Experimental Protocols

General Protocol for Tetrazolium-Based Assays (MTT, XTT, MTS, WST-1)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[10]

  • Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound. Include appropriate controls. Incubate for the desired exposure time (e.g., 24-72 hours).[10]

  • Reagent Addition: Add the tetrazolium reagent (MTT, XTT, MTS, or WST-1) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

  • Solubilization (for MTT only): If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) and mix to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[12]

General Protocol for LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the tetrazolium assay protocol. Include a maximum LDH release control by adding a lysis solution to a set of wells.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture.

  • Incubation: Incubate at room temperature for the time specified in the kit protocol (usually up to 30 minutes).

  • Absorbance Measurement: Measure the absorbance at the specified wavelength.[5]

General Protocol for ATP-Based Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the tetrazolium assay protocol.

  • Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.[7]

  • Reagent Addition: Add the ATP detection reagent to each well. This reagent typically lyses the cells and initiates the luminescent reaction.[7][20]

  • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[20][21]

  • Luminescence Measurement: Measure the luminescence using a plate luminometer.[21]

Visualizations

Experimental_Workflow General Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_detection Detection A Optimize Cell Seeding Density B Seed Cells in 96-Well Plate A->B C Treat with this compound (and Controls) B->C D Incubate for Exposure Period C->D E Add Assay Reagent (e.g., MTT, LDH Substrate, ATP Reagent) D->E F Incubate for Reaction Time E->F G Measure Signal (Absorbance or Luminescence) F->G H Analyze Data and Determine Viability G->H

Caption: A generalized workflow for performing cell viability assays.

Signaling_Pathways Principles of Key Viability Assays cluster_metabolic Metabolic Activity (MTT/XTT/MTS/WST-1) cluster_membrane Membrane Integrity (LDH Assay) cluster_atp ATP Content (Luminescence) M1 Viable Cell (Active Mitochondria) M3 Formazan Product (Colored) M1->M3 Mitochondrial Dehydrogenases M2 Tetrazolium Salt (Yellow) M2->M3 MI1 Damaged Cell (Compromised Membrane) MI2 LDH Release into Culture Medium MI1->MI2 MI3 LDH Substrate Conversion MI2->MI3 LDH Activity MI4 Colorimetric Signal MI3->MI4 A1 Viable Cell A2 Cell Lysis A1->A2 A3 ATP Release A2->A3 A5 Luminescent Signal A3->A5 ATP A4 Luciferase + Luciferin A4->A5

Caption: Core principles of common cell viability and cytotoxicity assays.

References

Validation & Comparative

Confirming A2BR Knockdown with siRNA Before Atl802 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison and detailed experimental protocols for confirming the knockdown of the A2B adenosine (B11128) receptor (A2BR) using small interfering RNA (siRNA) prior to treatment with the A2BR antagonist, Atl802. This validation is a critical step to ensure that the observed effects of this compound are specifically due to its interaction with the A2BR and not a result of off-target effects.

Comparison of A2BR Expression and Signaling With and Without siRNA Knockdown

Effective siRNA-mediated knockdown of the ADORA2B gene, which codes for the A2BR, leads to a significant reduction in A2BR mRNA and protein levels. This directly impacts the cellular response to A2BR ligands. In this context, this compound, a potent A2BR antagonist, is expected to have diminished or no effect in cells with successful A2BR knockdown. The following tables summarize the expected quantitative outcomes.

Parameter Control Cells (Scrambled siRNA) A2BR Knockdown Cells (ADORA2B siRNA) Data Source
A2BR mRNA Expression (Relative Quantification) 100%15-30%Representative data from typical siRNA experiments
A2BR Protein Expression (Relative Quantification) 100%20-40%Representative data from typical siRNA experiments
Basal cAMP Levels BaselineBaselineA2BR has low basal activity
Adenosine-stimulated cAMP Production Significant IncreaseNo significant increase[1][2]
Effect of this compound on Adenosine-stimulated cAMP Production Inhibition of cAMP increaseNo significant effectPostulated based on antagonist mechanism

Table 1: Comparison of A2BR mRNA and protein expression, and downstream signaling in control versus A2BR knockdown cells.

Experimental Condition Expected Outcome in Control Cells Expected Outcome in A2BR Knockdown Cells
Treatment with A2BR agonist (e.g., NECA) Increased intracellular cAMP, potential activation of PLC pathway.Blunted or absent cAMP and PLC response.
Treatment with this compound followed by A2BR agonist Blockade of agonist-induced signaling.No significant difference compared to agonist treatment alone (as the receptor is absent).
Phenotypic Assay (e.g., cell migration, cytokine release) A2BR-dependent cellular response.Attenuation or reversal of the A2BR-dependent phenotype.

Table 2: Comparison of expected functional outcomes following A2BR modulation in control versus knockdown cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: siRNA Transfection for A2BR Knockdown

This protocol outlines the transient transfection of siRNA to knockdown the ADORA2B gene.

Materials:

  • Cells expressing A2BR

  • siRNA targeting ADORA2B (and a non-targeting or scrambled control siRNA)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 20-30 pmol of siRNA into 100 µL of Opti-MEM™ medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the cells and wash once with PBS.

    • Add the siRNA-lipid complexes to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-transfection:

    • After the incubation period, add complete growth medium.

    • Continue to incubate the cells for 48-72 hours before proceeding with downstream analysis or this compound treatment.[3][4]

Protocol 2: Quantitative Real-Time PCR (qPCR) for A2BR mRNA Quantification

This protocol is for quantifying the knockdown efficiency at the mRNA level.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for ADORA2B and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: At 48 hours post-transfection, harvest the cells and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either ADORA2B or the housekeeping gene, and the synthesized cDNA.

    • Run the qPCR reaction using a standard thermal cycling protocol.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for ADORA2B and the housekeeping gene in both control and knockdown samples.

    • Calculate the relative expression of ADORA2B using the ΔΔCt method, normalizing to the housekeeping gene and comparing the knockdown samples to the control samples. A knockdown of 70% or greater is generally considered successful.[5][6]

Protocol 3: Western Blotting for A2BR Protein Quantification

This protocol is for confirming the knockdown at the protein level.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against A2BR

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: At 72 hours post-transfection, lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-A2BR antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Probe for a loading control to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities to determine the relative reduction in A2BR protein levels.[7][8]

Visualizing the Experimental Framework and Signaling Pathways

To better illustrate the concepts described, the following diagrams have been generated.

A2BR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2BR A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to IP3_DAG IP3 / DAG PLC->IP3_DAG Cleaves PIP2 to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression, Cell Proliferation) PKA->Downstream Ca2 Ca2+ release IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Activates Ca2->Downstream PKC->Downstream Adenosine Adenosine Adenosine->A2BR Binds to

Caption: A2BR Signaling Pathway

siRNA Knockdown Workflow start Start: Cells expressing A2BR transfection Transfect with ADORA2B siRNA start->transfection incubation Incubate 48-72 hours transfection->incubation validation Validate Knockdown incubation->validation qpcr qPCR: Measure mRNA levels validation->qpcr Confirmed western Western Blot: Measure protein levels validation->western Confirmed no_knockdown Optimize Transfection validation->no_knockdown Not Confirmed treatment Proceed with This compound Treatment qpcr->treatment western->treatment Experimental Logic for this compound Treatment cluster_control Control (Scrambled siRNA) cluster_knockdown A2BR Knockdown (ADORA2B siRNA) control_cells A2BR Expressing Cells control_treatment Treat with this compound control_cells->control_treatment control_effect Observe Effect (e.g., Blockade of Adenosine Response) control_treatment->control_effect conclusion Conclusion: Observed effect of this compound is A2BR-dependent control_effect->conclusion kd_cells A2BR Deficient Cells kd_treatment Treat with this compound kd_cells->kd_treatment kd_effect No/Reduced Effect Observed kd_treatment->kd_effect kd_effect->conclusion

References

A Comparative Efficacy Analysis of A₂B Adenosine Receptor Antagonists: Atl802 vs. PSB 1115

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two prominent A₂B adenosine (B11128) receptor antagonists, Atl802 and PSB 1115. This analysis is supported by experimental data to facilitate informed decisions in research and development.

The A₂B adenosine receptor (A₂BAR) has emerged as a significant target in various pathological conditions, including inflammation, cancer, and diabetes. Consequently, the development of potent and selective A₂BAR antagonists is an area of intense research. This guide focuses on a comparative evaluation of two such antagonists: this compound and PSB 1115.

Quantitative Efficacy and Selectivity

The primary measure of efficacy for a receptor antagonist is its binding affinity, typically represented by the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. Selectivity, the ability of a compound to bind to its intended target over other receptors, is equally crucial. The following table summarizes the reported Kᵢ values for this compound and PSB 1115 across the four human adenosine receptor subtypes (A₁, A₂A, A₂B, and A₃).

CompoundhA₁ Kᵢ (nM)hA₂A Kᵢ (nM)hA₂B Kᵢ (nM)hA₃ Kᵢ (nM)
This compound 369[1]654[1]2.36 [1]>1000[1]
PSB 1115 >10000-53.4 >10000

hA₁, hA₂A, hA₂B, hA₃ refer to the human adenosine receptor subtypes.

From the data, this compound demonstrates a significantly higher affinity for the human A₂B adenosine receptor (Kᵢ = 2.36 nM) compared to PSB 1115 (Kᵢ = 53.4 nM).[1] Furthermore, this compound exhibits a more favorable selectivity profile, with a 156-fold selectivity for A₂B over A₁ and a 277-fold selectivity over A₂A receptors. PSB 1115, while also selective for A₂B, shows negligible affinity for A₁ and A₃ receptors at concentrations up to 10,000 nM.

Mechanism of Action and Signaling Pathway

Both this compound and PSB 1115 are competitive antagonists of the A₂B adenosine receptor, a G protein-coupled receptor (GPCR). Under normal physiological conditions, adenosine binds to the A₂B receptor, primarily activating the Gs alpha subunit of the associated G protein. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response. In some cellular contexts, the A₂B receptor can also couple to Gq proteins, leading to the activation of phospholipase C and subsequent increases in intracellular calcium.

By competitively binding to the A₂B receptor, this compound and PSB 1115 block the binding of the endogenous agonist adenosine, thereby inhibiting this downstream signaling cascade.

A2B_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2BR A₂B Receptor Adenosine->A2BR Activates This compound This compound This compound->A2BR Blocks PSB1115 PSB 1115 PSB1115->A2BR Blocks G_Protein G Protein (Gs/Gq) A2BR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates (Gs) PLC Phospholipase C G_Protein->PLC Activates (Gq) ATP ATP Ca2 Ca²⁺ PLC->Ca2 Increases cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Ca2->Cellular_Response Modulates

A₂B adenosine receptor signaling pathway and points of antagonism by this compound and PSB 1115.

Experimental Protocols

The determination of the efficacy of A₂B receptor antagonists relies on robust in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the binding affinity of a compound to the receptor.

Objective: To determine the inhibition constant (Kᵢ) of test compounds (this compound, PSB 1115) for the human A₂B adenosine receptor.

Materials:

  • Cell membranes prepared from HEK-293 cells stably expressing the human A₂B adenosine receptor.

  • Radioligand: [³H]-DPCPX (a non-selective adenosine receptor antagonist).

  • Non-specific binding control: 5'-N-Ethylcarboxamidoadenosine (NECA).

  • Test compounds: this compound and PSB 1115 at various concentrations.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-DPCPX, and varying concentrations of the test compound or vehicle control.

  • To determine non-specific binding, a separate set of wells will contain the cell membranes, [³H]-DPCPX, and a high concentration of NECA.

  • Incubate the plates at room temperature for a defined period (e.g., 2 hours) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.

cAMP Accumulation Assay

This functional assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP).

Objective: To determine the functional potency (IC₅₀) of this compound and PSB 1115 in inhibiting agonist-stimulated cAMP production.

Materials:

  • HEK-293 cells expressing the human A₂B adenosine receptor.

  • A₂B receptor agonist: NECA.

  • Test compounds: this compound and PSB 1115 at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell lysis buffer.

Procedure:

  • Seed the HEK-293 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle control in the presence of a phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of the agonist NECA (typically at its EC₈₀ concentration) for a defined time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log concentration of the antagonist.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that causes a 50% inhibition of the maximal agonist-induced cAMP response.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Accumulation Assay B1 Prepare Cell Membranes (A₂B Receptor) B2 Incubate with [³H]-Radioligand & Test Compound B1->B2 B3 Separate Bound/Unbound (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate Kᵢ B4->B5 F1 Culture Cells (A₂B Receptor) F2 Pre-incubate with Test Compound F1->F2 F3 Stimulate with Agonist (e.g., NECA) F2->F3 F4 Lyse Cells & Quantify cAMP F3->F4 F5 Calculate IC₅₀ F4->F5

General experimental workflows for characterizing A₂B receptor antagonists.

Conclusion

Based on the available in vitro binding data, This compound emerges as a more potent and selective antagonist of the human A₂B adenosine receptor compared to PSB 1115 .[1] Its significantly lower Kᵢ value suggests a stronger interaction with the receptor, which may translate to higher efficacy in cellular and in vivo models. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of these compounds. The choice between this compound and PSB 1115 for a specific research application will depend on the required potency, selectivity profile, and other experimental considerations.

References

A Comparative Analysis of A₂B Adenosine Receptor Antagonists: ATL802 versus MRS 1754 in Preclinical Lung Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The A₂B adenosine (B11128) receptor (A₂BAR) has emerged as a significant therapeutic target in the context of acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS). The modulation of A₂BAR signaling can have profound effects on the inflammatory cascade and tissue damage characteristic of these conditions. This guide provides a comparative overview of two selective A₂BAR antagonists, ATL802 and MRS 1754, based on available preclinical data in lung injury models. While direct head-to-head studies are limited, this document synthesizes findings from independent research to offer insights into their respective efficacies and mechanisms of action.

Performance in Lung Injury Models: A Tabular Comparison

The following tables summarize the quantitative outcomes from studies investigating the effects of this compound and MRS 1754 in different models of lung injury. It is crucial to note that the experimental conditions, including the type of lung injury model and the drug administration protocols, differ between the studies, precluding a direct statistical comparison.

This compound in Ischemia-Reperfusion Lung Injury

In a murine model of pulmonary ischemia-reperfusion injury (IRI), a significant contributor to morbidity after lung transplantation, this compound demonstrated protective effects.[1]

ParameterControl (IRI)This compound Treated (IRI)Percentage Change
Lung Function
Pulmonary ComplianceDecreasedSignificantly IncreasedImprovement
Airway ResistanceIncreasedSignificantly ReducedReduction
Pulmonary Artery PressureIncreasedSignificantly ReducedReduction
Inflammation & Permeability
Proinflammatory Cytokines (BALF)ElevatedSignificantly AttenuatedReduction
Neutrophil Infiltration (BALF)IncreasedSignificantly AttenuatedReduction
Vascular PermeabilityIncreasedSignificantly AttenuatedReduction
Lung EdemaIncreasedSignificantly AttenuatedReduction

BALF: Bronchoalveolar Lavage Fluid

MRS 1754 in Endotoxin-Induced Acute Lung Injury

In a model of endotoxin-induced ALI, pharmacological inhibition of A₂BAR with MRS 1754 was associated with an exacerbation of the inflammatory response.[2] This contrasts with the protective effects seen with other A₂BAR antagonists in different injury models, highlighting the context-dependent role of A₂BAR signaling.

ParameterControl (LPS-induced ALI)MRS 1754 Treated (LPS-induced ALI)Outcome
Lung InflammationPresentDramatically IncreasedExacerbation
Histologic Tissue InjuryPresentDramatically IncreasedExacerbation

Signaling Pathways and Mechanism of Action

Both this compound and MRS 1754 are selective antagonists of the A₂B adenosine receptor. In the context of lung injury, adenosine levels can rise, activating A₂BAR on various cell types, including alveolar epithelial cells and immune cells. The downstream signaling from A₂BAR activation is complex and can lead to both pro-inflammatory and anti-inflammatory effects depending on the cellular context and the nature of the injury.

The protective effects of A₂BAR antagonism, as suggested by studies with this compound in IRI, are thought to involve the inhibition of pro-inflammatory cytokine production, such as IL-8, from alveolar epithelial cells.[1] This, in turn, reduces neutrophil recruitment and subsequent tissue damage.

Conversely, some studies suggest a protective role for A₂BAR signaling. In models of ventilator-induced lung injury (VILI), A₂BAR activation has been shown to attenuate injury by enhancing alveolar fluid clearance.[3] In endotoxin-induced ALI, A₂BAR signaling appears to dampen the inflammatory response.[2][4] The use of an antagonist like MRS 1754 in this context would therefore block these protective effects, leading to increased inflammation.

cluster_0 Lung Injury (e.g., Ischemia, Endotoxin) cluster_1 Cellular Response cluster_2 Pathophysiological Outcomes cluster_3 Pharmacological Intervention Increased Extracellular Adenosine Increased Extracellular Adenosine A2B Adenosine Receptor (A2BAR) A2B Adenosine Receptor (A2BAR) Increased Extracellular Adenosine->A2B Adenosine Receptor (A2BAR) Activates Downstream Signaling Cascades Downstream Signaling Cascades A2B Adenosine Receptor (A2BAR)->Downstream Signaling Cascades Pro-inflammatory Cytokine Release (e.g., IL-8) Pro-inflammatory Cytokine Release (e.g., IL-8) Downstream Signaling Cascades->Pro-inflammatory Cytokine Release (e.g., IL-8) Promotes (in some models) Alveolar Fluid Clearance Alveolar Fluid Clearance Downstream Signaling Cascades->Alveolar Fluid Clearance Enhances (in some models) Neutrophil Infiltration Neutrophil Infiltration Pro-inflammatory Cytokine Release (e.g., IL-8)->Neutrophil Infiltration Increased Vascular Permeability Increased Vascular Permeability Neutrophil Infiltration->Increased Vascular Permeability Pulmonary Edema Pulmonary Edema Increased Vascular Permeability->Pulmonary Edema This compound / MRS 1754 This compound / MRS 1754 This compound / MRS 1754->A2B Adenosine Receptor (A2BAR) Antagonizes

A₂B Adenosine Receptor Signaling in Lung Injury.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for the lung injury models discussed.

Ischemia-Reperfusion Injury Model (for this compound Evaluation)
  • Animal Model: Male C57BL/6 mice are typically used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure: A left thoracotomy is performed to expose the pulmonary hilum. The left pulmonary artery, vein, and bronchus are occluded with a microvascular clamp for a period of 60 minutes (ischemia).

  • Drug Administration: this compound or vehicle control is administered intraperitoneally at a specified dose (e.g., 1 mg/kg) 30 minutes prior to reperfusion.

  • Reperfusion: The clamp is removed to allow for reperfusion of the lung for a period of 2 to 4 hours.

  • Outcome Assessment: Following the reperfusion period, various parameters are assessed, including:

    • Lung Mechanics: Pulmonary compliance and airway resistance are measured using a ventilator.

    • Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. BAL fluid is analyzed for cell counts (neutrophils) and cytokine levels (e.g., ELISA for IL-8).

    • Vascular Permeability: Assessed by measuring the extravasation of Evans blue dye or protein concentration in BAL fluid.

    • Histology: Lung tissue is harvested, fixed, and stained (e.g., with H&E) for histological evaluation of injury.

Endotoxin-Induced Acute Lung Injury Model (for MRS 1754 Evaluation)
  • Animal Model: Mice (e.g., C57BL/6) are commonly used.

  • Induction of Injury: Lipopolysaccharide (LPS) from E. coli is administered via inhalation or intratracheal instillation to induce lung inflammation.

  • Drug Administration: MRS 1754 or vehicle control is administered, often via intraperitoneal injection, at a specified time point relative to LPS administration.

  • Time Course: Animals are monitored for a set period (e.g., 4-24 hours) after LPS challenge.

  • Outcome Assessment:

    • BAL Analysis: BAL fluid is collected to assess inflammatory cell influx (neutrophils) and total protein concentration as a measure of permeability.

    • Cytokine and Chemokine Analysis: Levels of pro-inflammatory mediators (e.g., TNF-α, IL-6) in BAL fluid or lung homogenates are quantified.

    • Histopathology: Lung tissue is examined for evidence of inflammation, edema, and cellular infiltration.

cluster_0 Ischemia-Reperfusion Injury (IRI) Model cluster_1 Endotoxin-Induced ALI Model IRI_Start Induce Anesthesia IRI_Surgery Left Thoracotomy & Hilar Clamping (Ischemia) IRI_Start->IRI_Surgery IRI_Drug Administer this compound or Vehicle IRI_Surgery->IRI_Drug IRI_Reperfusion Remove Clamp (Reperfusion) IRI_Drug->IRI_Reperfusion IRI_Assess Assess Lung Function & Inflammation IRI_Reperfusion->IRI_Assess LPS_Start Administer LPS (Inhalation/Intratracheal) LPS_Drug Administer MRS 1754 or Vehicle LPS_Start->LPS_Drug LPS_Incubate Incubation Period LPS_Drug->LPS_Incubate LPS_Assess Assess Inflammation & Tissue Injury LPS_Incubate->LPS_Assess

Comparative Experimental Workflows.

Conclusion

The available preclinical data suggests that the therapeutic potential of A₂B adenosine receptor antagonists in lung injury is highly dependent on the specific pathophysiology of the injury model. This compound shows promise in mitigating ischemia-reperfusion injury by reducing inflammation and improving lung function. In contrast, MRS 1754 has been shown to worsen outcomes in endotoxin-induced ALI, a model where A₂BAR signaling may have a protective role.

These findings underscore the complexity of A₂BAR signaling in the lung and highlight the need for further research to delineate the precise contexts in which A₂BAR antagonism would be beneficial. Future studies directly comparing this compound and MRS 1754 in various lung injury models are warranted to provide a clearer understanding of their relative therapeutic potential and to guide the development of novel treatments for ALI and ARDS. Researchers and drug development professionals should carefully consider the specific type of lung injury being targeted when evaluating the potential of A₂BAR antagonists.

References

No Publicly Available Data for Cross-Reactivity and Selectivity Profile of Atl802

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the cross-reactivity and selectivity profile of a compound referred to as "Atl802" has yielded no specific publicly available data. This lack of information prevents the creation of a detailed comparison guide as requested.

Initial investigations suggest that "this compound" may be a typographical error for "ALT-802," a known p53 modulator. However, even under this assumption, searches for the cross-reactivity and selectivity data of ALT-802 did not provide the specific, quantitative experimental results necessary to fulfill the request for a comparative guide. The information available in the public domain primarily discusses the general mechanism of p53 modulators rather than detailed binding profiles of this specific compound.

The absence of such data could be attributed to several factors:

  • Early Stage of Development: this compound or ALT-802 may be a novel compound in the early stages of preclinical development. At this phase, detailed selectivity and cross-reactivity data are often considered proprietary and are not typically disclosed publicly.

  • Alternative Naming or Codification: The compound may be more commonly known under a different name or internal code that is not yet widely recognized in public databases.

Without access to the necessary experimental data detailing the binding affinities of this compound to its intended target and a panel of off-target molecules, it is impossible to construct the requested comparison guide. This includes the generation of data tables, detailed experimental protocols, and visualizations of signaling pathways or experimental workflows.

Further investigation would require access to proprietary databases, direct contact with the developing organization, or the publication of relevant scientific literature. At present, the core requirements for this comparison guide cannot be met based on the publicly available information.

Vergleichender Leitfaden zur In-vitro-Spezifität von Atl802 für den A2B-Adenosinrezeptor

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet einen objektiven Vergleich der Spezifität des A2B-Adenosinrezeptor (A2BR)-Antagonisten Atl802 mit alternativen Verbindungen. Die hier präsentierten Daten fassen die Ergebnisse von In-vitro-Assays zusammen, die zur Charakterisierung der Bindungsaffinität und funktionellen Aktivität dieser Antagonisten verwendet werden. Detaillierte experimentelle Protokolle und visuelle Darstellungen der Signalwege und Arbeitsabläufe sollen Forschern helfen, die Spezifität von this compound im Kontext anderer A2BR-Antagonisten zu bewerten.

Quantitative Leistungsdaten: Vergleich der A2BR-Antagonisten

Die Selektivität eines Antagonisten ist ein entscheidender Faktor für seine potenzielle therapeutische Anwendung und sein Nebenwirkungsprofil. Die folgende Tabelle fasst die Bindungsaffinitäten (Ki-Werte) von this compound und anderen ausgewählten A2BR-Antagonisten für die menschlichen Adenosinrezeptor-Subtypen A1, A2A, A2B und A3 zusammen. Niedrigere Ki-Werte deuten auf eine höhere Bindungsaffinität hin.

VerbindungA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)Selektivität (A1/A2B)Selektivität (A2A/A2B)Quelle(n)
This compound (Maus) 9583 ± 17138393 ± 22288.58 ± 2.15 > 10000~1117-fach~978-fach[1]
This compound (Mensch) 369 ± 40-----[1]
CVT-68831940328022 1070~88-fach~149-fach[2]
PSB-1115> 10000> 1000080 > 10000> 125-fach> 125-fach[2]
ISAM-R56A> 10000> 100001.50 > 10000> 6667-fach> 6667-fach[3]
PSB-21500403> 100010.6 > 1000~38-fach> 94-fach[4]

Hinweis: Die Daten für this compound beziehen sich primär auf den murinen Rezeptor, da spezifische Ki-Werte für den humanen A2B-Rezeptor in den ausgewerteten Quellen nicht explizit angegeben wurden. Es wurde jedoch berichtet, dass this compound eine höhere Selektivität für den Maus- als für den menschlichen A2BR aufweist.[1] Die Daten für die Vergleichssubstanzen stammen aus verschiedenen Studien und können aufgrund unterschiedlicher experimenteller Bedingungen variieren.

A2BR-Signalweg

Der A2B-Adenosinrezeptor ist ein G-Protein-gekoppelter Rezeptor (GPCR), der primär an das stimulatorische G-Protein (Gs) koppelt. Die Aktivierung des Rezeptors durch einen Agonisten führt zur Aktivierung der Adenylylcyclase, die die Umwandlung von ATP in zyklisches AMP (cAMP) katalysiert. Erhöhte cAMP-Spiegel aktivieren die Proteinkinase A (PKA), die wiederum verschiedene nachgeschaltete zelluläre Prozesse reguliert. Unter bestimmten Bedingungen kann der A2BR auch an Gq-Proteine koppeln, was zu einer Aktivierung der Phospholipase C (PLC) und einer Erhöhung der intrazellulären Calciumkonzentration führt.

A2BR_Signaling_Pathway cluster_membrane Zellmembran A2BR A2BR Gs Gs A2BR->Gs Aktivierung AC Adenylyl- cyclase Gs->AC Aktivierung cAMP cAMP AC->cAMP Katalyse Agonist Agonist (z.B. NECA) Agonist->A2BR This compound This compound (Antagonist) This compound->A2BR Blockade ATP ATP ATP->AC PKA PKA cAMP->PKA Aktivierung Cellular_Response Zelluläre Antwort PKA->Cellular_Response Phosphorylierung von Zielproteinen Antagonist_Specificity_Workflow cluster_assays In-vitro-Assays Binding_Assay Kompetitiver Radioliganden-Bindungsassay Data_Analysis_Binding Datenanalyse: Bestimmung der IC50- und Ki-Werte Binding_Assay->Data_Analysis_Binding Functional_Assay Funktioneller Assay (cAMP-Akkumulation) Data_Analysis_Functional Datenanalyse: Bestimmung der IC50 für die Hemmung Functional_Assay->Data_Analysis_Functional Start Testverbindung (z.B. This compound) Start->Binding_Assay Start->Functional_Assay Membranes Zellmembranen mit exprimierten Adenosin- rezeptor-Subtypen (A1, A2A, A2B, A3) Membranes->Binding_Assay Radioligand Radiomarkierter Ligand (z.B. [3H]-DPCPX) Radioligand->Binding_Assay Cells Zellen, die A2BR exprimieren Cells->Functional_Assay Agonist A2BR-Agonist (z.B. NECA) Agonist->Functional_Assay Conclusion Schlussfolgerung: Potenz und Selektivität des Antagonisten Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

References

Unraveling the Cellular Response to ATR Inhibition: A Comparative Analysis Across Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the available research reveals a complex and cell line-dependent response to ATR inhibitors, highlighting the critical need for targeted therapeutic strategies. While a specific compound denoted as "Atl802" does not appear in the current scientific literature, a review of related ATR inhibitors, such as VE-821 and VE822, provides valuable insights into the reproducibility of their effects.

The sensitivity to ATR inhibition varies significantly across different cancer cell lines and is not solely dependent on a single molecular marker, such as the Alternative Lengthening of Telomeres (ALT) pathway.[1] This variability underscores the intricate interplay of multiple cellular factors in determining the therapeutic efficacy of these inhibitors.

Comparative Efficacy of ATR Inhibitors

To illustrate the differential sensitivity, the following table summarizes the response of various cancer cell lines to ATR inhibitors as reported in preclinical studies.

Cell LineCancer TypeATR InhibitorKey Findings
U2OSOsteosarcomaVE-821, VE822Exhibits sensitivity to ATR inhibition, with combined treatment with a WEE1 inhibitor leading to a synergistic reduction in cell viability.[2]
H460Lung CancerVE822Shows a synergistic reduction in cell viability with combined ATR and WEE1 inhibition.[2]
H1975Lung CancerVE822Demonstrates a synergistic reduction in cell viability with combined ATR and WEE1 inhibition.[2]
SW900Lung CancerVE822Weaker synergistic effects observed with combined ATR and WEE1 inhibition.[2]
A549Lung CancerVE822Effects of combined ATR and WEE1 inhibition were close to additive, suggesting less synergy.[2]
HeLaCervical CancerVE-821Treatment with an ATR inhibitor induced a higher percentage of cell death compared to U2OS ALT cells.[1]
HCT116Colon CancerVE-821Treatment with an ATR inhibitor induced a higher percentage of cell death compared to U2OS ALT cells.[1]
MG63OsteosarcomaVE-821Mostly insensitive to the ATR inhibitor VE-821.[1]
CAL72Osteosarcoma (ALT)VE-821Displayed the highest sensitivity to ATR inhibitor treatment in one study.[1]
SAOS2Osteosarcoma (ALT)VE-821No hypersensitivity to the ATR inhibitor was observed.[1]

Unraveling the Mechanism: The ATR Signaling Pathway

ATR (Ataxia Telangiectasia and Rad3-related) is a crucial kinase in the DNA damage response (DDR) pathway. It is activated by single-stranded DNA, which can arise from various forms of DNA damage, including replication stress. Once activated, ATR phosphorylates a cascade of downstream targets to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis. The following diagram illustrates a simplified ATR signaling pathway.

ATR_Signaling_Pathway cluster_0 DNA Damage/Replication Stress cluster_1 ATR Activation cluster_2 Downstream Effectors cluster_3 Cellular Outcomes DNA Damage DNA Damage ATR ATR DNA Damage->ATR activates CHK1 CHK1 ATR->CHK1 phosphorylates p53 p53 ATR->p53 phosphorylates DNA Repair DNA Repair ATR->DNA Repair promotes ATRIP ATRIP Cell Cycle Arrest Cell Cycle Arrest CHK1->Cell Cycle Arrest induces p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: Simplified ATR signaling pathway in response to DNA damage.

Experimental Approach to Assessing ATR Inhibitor Efficacy

The reproducibility of ATR inhibitor effects is typically evaluated through a series of in vitro experiments. The general workflow involves cell culture, treatment with the inhibitor, and subsequent analysis of cellular responses.

Experimental_Workflow cluster_cell_culture 1. Cell Culture cluster_treatment 2. Treatment cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Seeding of various cancer cell lines Seeding of various cancer cell lines Incubation with ATR inhibitor (e.g., VE-821) Incubation with ATR inhibitor (e.g., VE-821) Seeding of various cancer cell lines->Incubation with ATR inhibitor (e.g., VE-821) Control (vehicle-treated) Control (vehicle-treated) Seeding of various cancer cell lines->Control (vehicle-treated) Cell Viability Assays (e.g., MTT, CellTiter-Glo) Cell Viability Assays (e.g., MTT, CellTiter-Glo) Incubation with ATR inhibitor (e.g., VE-821)->Cell Viability Assays (e.g., MTT, CellTiter-Glo) Apoptosis Assays (e.g., Annexin V staining) Apoptosis Assays (e.g., Annexin V staining) Incubation with ATR inhibitor (e.g., VE-821)->Apoptosis Assays (e.g., Annexin V staining) Western Blotting (for protein expression) Western Blotting (for protein expression) Incubation with ATR inhibitor (e.g., VE-821)->Western Blotting (for protein expression) Flow Cytometry (for cell cycle analysis) Flow Cytometry (for cell cycle analysis) Incubation with ATR inhibitor (e.g., VE-821)->Flow Cytometry (for cell cycle analysis) Control (vehicle-treated)->Cell Viability Assays (e.g., MTT, CellTiter-Glo) Control (vehicle-treated)->Apoptosis Assays (e.g., Annexin V staining) Control (vehicle-treated)->Western Blotting (for protein expression) Control (vehicle-treated)->Flow Cytometry (for cell cycle analysis) Comparison of IC50 values Comparison of IC50 values Cell Viability Assays (e.g., MTT, CellTiter-Glo)->Comparison of IC50 values Quantification of apoptosis Quantification of apoptosis Apoptosis Assays (e.g., Annexin V staining)->Quantification of apoptosis Analysis of protein level changes Analysis of protein level changes Western Blotting (for protein expression)->Analysis of protein level changes Flow Cytometry (for cell cycle analysis)->Analysis of protein level changes

Caption: General experimental workflow for evaluating ATR inhibitor effects.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to assess the effects of ATR inhibitors.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of concentrations of the ATR inhibitor or vehicle control for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Western Blotting

  • Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CHK1, total CHK1, β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Logical Framework for Comparison

The assessment of the reproducibility of an ATR inhibitor's effects across different cell lines follows a logical progression from initial screening to in-depth mechanistic studies.

Logical_Comparison cluster_hypothesis Hypothesis Generation cluster_experimentation Experimentation cluster_analysis Analysis & Conclusion Initial Hypothesis ATR inhibition has differential effects across cell lines Experimental Design Select diverse cell lines Define inhibitor concentrations and endpoints Initial Hypothesis->Experimental Design leads to Data Collection Perform viability, apoptosis, and mechanistic assays Experimental Design->Data Collection guides Comparative Analysis Compare IC50s, apoptosis rates, and pathway modulation Data Collection->Comparative Analysis informs Conclusion Determine if effects are reproducible and identify potential biomarkers of sensitivity Comparative Analysis->Conclusion supports or refutes

Caption: Logical framework for comparing ATR inhibitor effects.

References

Head-to-Head Comparison of A2B Receptor Antagonists: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various antagonists targeting the A2B adenosine (B11128) receptor (A2BR), a G-protein coupled receptor implicated in a range of physiological and pathological processes. Due to the limited availability of public quantitative data for the A2BR antagonist Atl802, a direct head-to-head comparison is not feasible at this time. This document will instead focus on presenting available data for other prominent A2BR antagonists to serve as a valuable resource for researchers in the field.

A2B Receptor Signaling Pathway

The A2B adenosine receptor, upon activation by its endogenous ligand adenosine, primarily couples to Gs and Gq proteins. This initiates a downstream signaling cascade that results in the modulation of intracellular second messenger levels, namely cyclic AMP (cAMP) and inositol (B14025) phosphates.

  • Gs Pathway: Activation of the Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, influencing cellular processes such as gene expression, metabolism, and cell growth.

  • Gq Pathway: Coupling to Gq proteins activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).

The following diagram illustrates the canonical A2B receptor signaling pathway:

A2BR_Signaling cluster_membrane Plasma Membrane A2BR A2BR Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces PLC Phospholipase C PLC_products IP3 DAG PLC->PLC_products cleaves PIP2 Adenosine Adenosine Adenosine->A2BR Gs->AC activates Gq->PLC activates PKA PKA cAMP->PKA activates Cellular_Response_Gs Cellular Response PKA->Cellular_Response_Gs phosphorylates targets Ca_release Ca²⁺ Release PLC_products:ip3->Ca_release PKC_activation PKC Activation PLC_products:dag->PKC_activation Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC_activation->Cellular_Response_Gq

Figure 1: A2B Adenosine Receptor Signaling Pathways.

Comparative Binding Affinity of A2BR Antagonists

The following table summarizes the reported binding affinities (Ki values) of several well-characterized A2B receptor antagonists for various adenosine receptor subtypes. A lower Ki value indicates a higher binding affinity. The selectivity of a compound is determined by comparing its Ki value for the target receptor (A2BR) to its Ki values for other related receptors.

CompoundHuman A2BR Ki (nM)Human A1R Ki (nM)Human A2AR Ki (nM)Human A3R Ki (nM)
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
CVT-6883 22194032801070
PBF-1129 24-35>500>500>500
MRE-2029-F20 ~1.65 (KD)Data Not AvailableData Not AvailableData Not Available
MRS-1754 1.97403503570

Experimental Protocols

The binding affinity data presented in this guide are typically determined using in vitro experimental techniques such as radioligand displacement assays and functional assays that measure the inhibition of agonist-induced signaling.

Radioligand Displacement Assay (General Protocol)

This assay measures the ability of a test compound (unlabeled antagonist) to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand_Assay cluster_workflow Experimental Workflow start Start prepare_membranes Prepare cell membranes expressing A2BR start->prepare_membranes incubate Incubate membranes with radioligand and test antagonist prepare_membranes->incubate separate Separate bound and free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end

Figure 2: Generalized workflow for a radioligand displacement assay.

Key Steps:

  • Membrane Preparation: Cell membranes expressing the A2B receptor are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled A2BR ligand (e.g., [³H]-MRS-1754) and varying concentrations of the unlabeled test antagonist.

  • Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol)

This assay measures the ability of an antagonist to inhibit the increase in intracellular cAMP levels induced by an A2BR agonist.

Key Steps:

  • Cell Culture: Cells expressing the A2B receptor are cultured.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the test antagonist.

  • Agonist Stimulation: An A2BR agonist (e.g., NECA) is added to the cells to stimulate cAMP production.

  • cAMP Measurement: The intracellular cAMP levels are measured using a suitable detection method, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

  • Data Analysis: The data is plotted as the percentage of agonist-stimulated cAMP production versus the concentration of the antagonist. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced cAMP response, is determined.

Conclusion

While a direct, data-supported comparison of this compound with other A2B receptor antagonists is currently hampered by the lack of publicly available binding affinity data for this compound, this guide provides a framework for such a comparison. The presented data on CVT-6883, PBF-1129, MRE-2029-F20, and MRS-1754 offer valuable insights into the potency and selectivity of these compounds. Researchers are encouraged to consult primary literature and patent filings for the most up-to-date and detailed information. As more data on novel A2BR antagonists like this compound becomes available, this guide can be updated to provide a more comprehensive comparative analysis.

Comparative Analysis of TT125-802 Treatment in Advanced Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of treatment groups from the ongoing Phase 1 clinical trial of TT125-802, a first-in-class oral CBP/p300 bromodomain inhibitor. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the therapeutic potential of TT125-802 in patients with advanced solid tumors.

Mechanism of Action

TT125-802 is an orally bioavailable small molecule that selectively inhibits the bromodomain of the histone acetyltransferase (HAT) paralogs, CREB binding protein (CBP) and p300.[1][2] By binding to the bromodomains of CBP and p300, TT125-802 disrupts the acetylation of histones and other proteins, which in turn modulates the expression of genes critical for cancer cell survival and proliferation.[1][3] This mechanism of action targets transcriptional pathways that drive resistance to other targeted cancer therapies.[4][5][6] Specifically, it has been shown to downregulate the expression of key oncogenes such as MYC and inhibit androgen receptor (AR) target genes.[2][3]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by TT125-802.

TT125_802_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects CBP_p300 CBP/p300 Histones Histones CBP_p300->Histones acetylates Gene_Expression Oncogenic Gene Expression Histones->Gene_Expression enables Transcription_Factors Transcription Factors (e.g., AR, Myc) Transcription_Factors->CBP_p300 recruits Tumor_Growth Tumor Growth & Resistance Gene_Expression->Tumor_Growth promotes TT125_802 TT125-802 TT125_802->CBP_p300 inhibits bromodomain

Caption: Proposed mechanism of action of TT125-802.

Clinical Trial Data

The following table summarizes the treatment groups and preliminary efficacy data from the ongoing Phase 1, first-in-human clinical trial (NCT06403436) of TT125-802 in patients with advanced solid tumors.[7][8][9]

Treatment Group (Oral Administration) Dosage Key Outcomes Adverse Events
Dose Escalation Cohort 115 mg once dailyData not specifiedGenerally well-tolerated.[8]
Dose Escalation Cohort 230 mg once daily (with food)Data not specifiedGenerally well-tolerated.[4][8]
Dose Escalation Cohort 360 mg once dailyRecommended dose for future studies.[9]Generally well-tolerated.[8]
Dose Escalation Cohort 4100 mg once dailyData not specifiedGenerally well-tolerated.[4][8]
Dose Escalation Cohort 560 mg twice dailyOne dose-limiting toxicity (DLT) of grade 3 hyperglycemia was reported.[8]Grade 3 hyperglycemia.[8]
Efficacy in NSCLCNot specifiedTumor shrinkage in 5 out of 7 patients with non-small cell lung cancer (NSCLC).[10] Deep and durable responses were observed in patients with KRAS G12C- and EGFR-mutant NSCLC.[4]The most frequently reported treatment-related adverse effects (TRAEs) were dysgeusia, hyperglycemia, anemia, transient increased aminotransaminase and amylase/lipase levels, stomatitis, fatigue, and decreased appetite.[8] 98% of these were grade 1 or 2 and reversible.[4][8] No cases of thrombocytopenia were observed.[4][8][9]

Experimental Protocols

Phase 1 Clinical Trial (NCT06403436) Protocol

This is a first-in-human, open-label, dose-escalation study designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of TT125-802 as a single agent in subjects with advanced solid tumors that are resistant or refractory to standard treatment.[7]

  • Patient Population: Adult patients (≥ 18 years) with advanced solid tumors for which standard therapy is no longer effective.

  • Study Design: The trial follows a Bayesian Logistics Regression Model design for dose escalation.[7] Patients are enrolled in cohorts of 3 to 6.

  • Treatment Administration: TT125-802 is administered orally.[1] The study includes cohorts receiving the drug once or twice daily under fasting conditions, as well as cohorts assessing the effect of food on drug absorption.[4][7][8] Treatment continues until disease progression, unacceptable toxicity, or withdrawal of consent.[4][7]

  • Primary Outcome Measures:

    • Incidence of Dose-Limiting Toxicities (DLTs).

    • Maximum Tolerated Dose (MTD).

    • Incidence of Treatment-Emergent Adverse Events (TEAEs).

  • Secondary Outcome Measures:

    • Pharmacokinetic parameters (Cmax, Tmax, AUC).

    • Overall Response Rate (ORR) per RECIST 1.1 criteria.

    • Duration of Response (DOR).

    • Progression-Free Survival (PFS).

  • Exploratory Endpoints: The trial includes the collection of paired peripheral blood mononuclear cell samples and optional tumor biopsies for single-cell RNA sequencing to assess pharmacodynamic effects and identify potential biomarkers of response.[4]

Experimental Workflow

The following diagram outlines the general workflow of the Phase 1 clinical trial for TT125-802.

TT125_802_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (3-6 patients/cohort) Enrollment->Dose_Escalation Treatment Oral Administration of TT125-802 (QD or BID) Dose_Escalation->Treatment Monitoring Safety & Tolerability Monitoring (DLTs) Treatment->Monitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Monitoring->PK_PD_Analysis Data_Analysis Data Analysis & MTD Determination Monitoring->Data_Analysis Efficacy_Assessment Efficacy Assessment (RECIST 1.1) PK_PD_Analysis->Efficacy_Assessment Efficacy_Assessment->Data_Analysis

Caption: Phase 1 clinical trial workflow for TT125-802.

References

Independent Validation of Published Research Findings on TT125-802 (formerly referenced as Atl802): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on publicly available information, primarily from press releases and conference presentations. The research on TT125-802 is ongoing, and the data presented here is preliminary and has not yet been published in peer-reviewed journals. Therefore, this document serves as a summary of current findings rather than a definitive validation. The initial user query referenced "Atl802"; however, extensive research indicates this is likely an incorrect name for the drug candidate, and all relevant findings point to TT125-802 , a molecule under development by TOLREMO therapeutics.

Introduction to TT125-802

TT125-802 is an investigational, orally available small molecule inhibitor that targets the bromodomains of the transcriptional co-activators CBP (CREB-binding protein) and p300.[1][2] This mechanism is designed to counteract "non-oncogene addiction," a phenomenon where cancer cells become dependent on transcriptional pathways for survival and resistance to targeted therapies.[1][2] By inhibiting CBP/p300, TT125-802 aims to block these escape pathways, potentially restoring or enhancing the efficacy of other cancer treatments. The primary focus of its clinical development is on patients with advanced solid tumors who have developed resistance to standard-of-care targeted therapies, particularly non-small cell lung cancer (NSCLC) with EGFR or KRAS G12C mutations.[1][3]

Quantitative Data Summary

The following tables summarize the preliminary clinical data for TT125-802 and compare it with the established efficacy and safety data for approved therapies in similar patient populations.

Table 1: Efficacy of TT125-802 in Advanced Solid Tumors (Phase I Study)
IndicationPatient PopulationTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DOR)Progression-Free Survival (PFS)
Advanced Solid Tumors (including NSCLC)Heavily pre-treated patients who have progressed on prior therapiesTT125-802 monotherapyNot fully reported; 3 confirmed partial responses in NSCLC patients (1 EGFR mut, 1 KRAS G12C mut, 1 squamous)Not fully reported; 7 patients with clinical benefit > 6 monthsNot fully reported; EGFR and KRAS G12C mutant NSCLC patients remained progression-free for almost 7 monthsNot fully reported

Data from ESMO 2025 and ASCO 2025 presentations as reported in press releases.[1][4]

Table 2: Comparative Efficacy of Approved KRAS G12C Inhibitors in Previously Treated NSCLC
DrugClinical TrialObjective Response Rate (ORR)Disease Control Rate (DCR)Duration of Response (DOR)Progression-Free Survival (PFS)Overall Survival (OS)
Sotorasib (B605408)CodeBreaK 100 (Phase 2)37.1%80.6%11.1 months6.8 months12.5 months
AdagrasibKRYSTAL-1 (Phase 2)42.9%79.5%8.5 months6.5 months12.6 months

Data from pivotal trial publications.[5][6]

Table 3: Efficacy of Osimertinib (B560133) in First-Line Treatment of EGFR-Mutated NSCLC
DrugClinical TrialProgression-Free Survival (PFS)Overall Survival (OS)
OsimertinibFLAURA (Phase 3)18.9 months38.6 months
Gefitinib or ErlotinibFLAURA (Phase 3)10.2 months31.8 months

Data from the FLAURA trial publications.[7][8]

Table 4: Safety Profile of TT125-802 (Phase I Study)
Adverse Event (AE) TypeGrade 1-2 AEsGrade ≥3 AEsDose-Limiting Toxicities (DLTs)Notable AEs
Treatment-Related AEsDysgeusia, hyperglycemia, anemia, transient elevation in liver and pancreatic enzymes, stomatitis, fatigue, decreased appetite (98% of related events were Grade 1/2)One DLT of Grade 3 hyperglycemia at 60 mg BID1 (Grade 3 hyperglycemia)No thrombocytopenia observed

Data from ASCO 2025 presentation as reported in press releases.[4][9]

Experimental Protocols

TT125-802 First-in-Human Phase I Clinical Trial (NCT06403436)
  • Study Design: This is a Phase I, first-in-human, open-label, multicenter, dose-escalation study.[1][10]

  • Objectives: The primary objectives are to assess the safety and tolerability of TT125-802 and to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary objectives include evaluating the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity.[11]

  • Patient Population: Patients with advanced solid tumors who are resistant or refractory to standard treatment. This includes patients with various tumor types, with a focus on those with documented EGFR or KRAS G12C mutations in NSCLC who have progressed on prior targeted therapies.[1][3]

  • Treatment Regimen: TT125-802 is administered orally. The dose-escalation phase investigated doses from 15 mg once daily to 60 mg twice daily.[1]

  • Assessments: Safety is monitored through the evaluation of adverse events. Efficacy is assessed using Response Evaluation Criteria in Solid Tumors (RECIST v1.1). Pharmacodynamic assessments include the analysis of target gene expression in surrogate tissues.[9][11]

Preclinical Studies of TT125-802
  • In Vitro Studies: The effect of TT125-802 on preventing resistance to osimertinib (an EGFR inhibitor) and sotorasib (a KRAS G12C inhibitor) was evaluated in NSCLC and colorectal cancer cell lines using long-term live microscopy assays.[12]

  • In Vivo Studies: Mouse xenograft models of EGFR-mutated and KRAS G12C-mutated cancers were used to assess the ability of TT125-802 to enhance the response to osimertinib and sotorasib.[12]

  • Transcriptional Analysis: RNA sequencing was performed on in vitro and in vivo models to identify resistance signatures that are reversed by TT125-802.[12]

Visualizations

TT125_802_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor Oncogenic Signaling\n(e.g., EGFR, KRAS) Oncogenic Signaling (e.g., EGFR, KRAS) Growth Factor Receptor->Oncogenic Signaling\n(e.g., EGFR, KRAS) Transcription Factors Transcription Factors Oncogenic Signaling\n(e.g., EGFR, KRAS)->Transcription Factors CBP/p300 CBP/p300 Gene Transcription Gene Transcription CBP/p300->Gene Transcription activates Transcription Factors->CBP/p300 recruits Resistance & Survival Resistance & Survival Gene Transcription->Resistance & Survival TT125_802 TT125-802 TT125_802->CBP/p300 inhibits

Caption: Signaling pathway inhibited by TT125-802.

Experimental_Workflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Development In Vitro Studies In Vitro Studies (Cell Lines) In Vivo Studies In Vivo Studies (Xenograft Models) In Vitro Studies->In Vivo Studies informs Mechanism of Action Mechanism of Action Studies (RNA Sequencing) In Vivo Studies->Mechanism of Action validates Phase I Trial Phase I Trial (NCT06403436) (Dose Escalation, Safety, PK/PD) Mechanism of Action->Phase I Trial supports Patient Population Advanced Solid Tumors (Resistant to Standard of Care) Phase I Trial->Patient Population Efficacy Assessment Preliminary Efficacy Assessment (ORR, DOR) Phase I Trial->Efficacy Assessment

Caption: Experimental workflow for TT125-802 development.

References

Safety Operating Guide

Navigating Chemical Disposal: A General Framework in the Absence of Specific Atl802 Data

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety Notice: Information regarding the specific chemical "Atl802" is not available in the public domain. The following procedures are based on general best practices for the disposal of laboratory chemicals. Researchers, scientists, and drug development professionals must consult the manufacturer-provided Safety Data Sheet (SDS) for this compound for specific handling and disposal instructions. The SDS is the primary source of information for ensuring laboratory safety and environmental protection.

General Chemical Disposal Protocol

Proper disposal of laboratory waste is a critical component of responsible chemical management and ensures the safety of laboratory personnel and the environment.[1] The following steps provide a general framework for the safe disposal of chemical waste.

1. Waste Characterization and Segregation:

The initial and most crucial step is the correct characterization and segregation of waste.[1] This prevents hazardous reactions and facilitates proper disposal.

  • Dedicated Waste Containers: Use clearly labeled, dedicated containers for each type of chemical waste.[1]

  • Avoid Mixing: Never mix different types of chemical waste, such as halogenated and non-halogenated organic compounds, as this can complicate and increase the cost of disposal.[1]

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated lab supplies) from liquid waste.[1]

2. Personal Protective Equipment (PPE) and Handling:

Always handle chemical waste with the appropriate PPE as specified in the chemical's SDS.

  • Eye Protection: Chemical safety goggles and, in some cases, a face shield are necessary.[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A lab coat is standard, with a chemical-resistant apron for added protection against splashes.[1]

  • Ventilation: All handling of chemical waste should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

3. Container Management:

Proper container management is essential to prevent leaks and ensure safe transport.

  • Compatibility: Ensure the waste container is compatible with the chemical it holds.[2]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name (no abbreviations or formulas), and associated hazards.[2][3]

  • Closure: Containers must be kept securely closed except when adding waste.

  • Fill Level: Do not overfill containers; a general guideline is to fill to no more than 75-80% capacity.[2]

4. Storage and Pickup:

  • Designated Area: Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

  • EHS Notification: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of hazardous waste.[1]

General Disposal Workflow

The following diagram illustrates a generalized workflow for the disposal of laboratory chemical waste.

cluster_preparation Preparation cluster_collection Collection cluster_storage_disposal Storage & Disposal Characterize & Segregate Waste Characterize & Segregate Waste Select & Label Container Select & Label Container Characterize & Segregate Waste->Select & Label Container Wear Appropriate PPE Wear Appropriate PPE Select & Label Container->Wear Appropriate PPE Add Waste to Container Add Waste to Container Wear Appropriate PPE->Add Waste to Container Securely Close Container Securely Close Container Add Waste to Container->Securely Close Container Store in Designated Area Store in Designated Area Securely Close Container->Store in Designated Area Request EHS Pickup Request EHS Pickup Store in Designated Area->Request EHS Pickup Professional Disposal Professional Disposal Request EHS Pickup->Professional Disposal

Caption: General workflow for laboratory chemical waste disposal.

Quantitative Data and Experimental Protocols

Due to the absence of specific data for "this compound," no quantitative data tables or detailed experimental protocols for its disposal can be provided. For any chemical, this information would be found in Section 9 (Physical and Chemical Properties) and Section 7 (Handling and Storage) of the SDS, respectively.

The primary and recommended method for the destruction of many organic compounds is high-temperature incineration conducted by a licensed hazardous waste vendor.[1] This process must be performed in a specialized facility to ensure complete destruction and neutralization of hazardous byproducts.[1]

Disclaimer: This information is for general guidance only. Always prioritize the specific instructions provided in the Safety Data Sheet for any chemical you are working with. Your institution's Environmental Health and Safety department is a valuable resource for ensuring compliance with all local, state, and federal regulations.

References

Essential Safety and Handling Guidance for Atl802 (JBI-802)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Atl802, also known as JBI-802, a potent dual inhibitor of Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylase 6 (HDAC6). Given its status as an investigational drug in clinical trials, it should be handled with the utmost care as a highly potent active pharmaceutical ingredient (HPAPI).[1][2][3] Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.

Compound Information and Hazard Identification

This compound (JBI-802) is an orally available small molecule that is currently undergoing Phase I/II clinical trials for the treatment of various cancers, including advanced solid tumors and hematological malignancies.[4][5][6] While specific toxicology data is limited due to its developmental stage, its mechanism of action as an epigenetic modifier warrants a high degree of caution. The primary observed adverse effect in clinical trials is dose-dependent thrombocytopenia (a decrease in platelet count).[4][7]

Occupational Exposure Limits (OELs) for potent compounds are typically in the range of <0.03 µg/m³ to 10 µg/m³. [1] Although a specific OEL for this compound has not been established, it is prudent to handle it within the most stringent of these categories.

Personal Protective Equipment (PPE) and Containment

Due to the potent nature of this compound, a multi-layered approach to containment and PPE is mandatory to minimize exposure, particularly to powder forms which pose an inhalation risk.[1][8]

Summary of Required Personal Protective Equipment:

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents skin contact and allows for safe removal of the outer layer in case of contamination.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or airborne particles.
Lab Coat Disposable, solid-front, back-closing lab coat.Provides a barrier against contamination of personal clothing.
Respiratory Protection A properly fitted N95 or higher-rated respirator.Essential when handling the compound as a powder to prevent inhalation.
Sleeve Covers Disposable sleeve covers.Offers additional protection against arm contamination.

Engineering Controls and Handling Practices:

Control MeasureSpecificationRationale
Weighing and Aliquoting Performed within a certified chemical fume hood or a ventilated balance enclosure.Contains airborne particles at the source.
Solution Preparation Conducted in a chemical fume hood.Minimizes inhalation of aerosols or vapors.
General Laboratory Operations Work should be conducted on a designated and clearly marked area.Prevents cross-contamination of the general laboratory space.
Emergency Equipment An eyewash station and safety shower must be readily accessible.For immediate decontamination in case of accidental exposure.

Operational and Disposal Plans

Operational Workflow for Handling this compound:

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, emphasizing safety at each step.

G Operational Workflow for Handling this compound prep Preparation - Don appropriate PPE - Prepare designated workspace weigh Weighing and Aliquoting - Use ventilated enclosure - Handle powder with care prep->weigh solubilize Solubilization - In a chemical fume hood - Use appropriate solvent weigh->solubilize experiment Experimental Use - Follow specific protocol - Maintain containment solubilize->experiment decontaminate Decontamination - Clean workspace with appropriate solvent - Decontaminate equipment experiment->decontaminate dispose Waste Disposal - Segregate waste streams - Follow institutional guidelines decontaminate->dispose

Caption: Standard operational workflow for the safe handling of this compound.

Disposal Plan:

All waste generated from handling this compound must be treated as hazardous.

Waste StreamDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats, etc.), weighing papers, and consumables should be collected in a dedicated, clearly labeled hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a sealed, properly labeled hazardous waste container.
Sharps Contaminated needles and blades must be disposed of in a designated sharps container for hazardous materials.

Decontamination Protocol:

  • Surface Decontamination: All surfaces and equipment that have come into contact with this compound should be wiped down with a suitable solvent (e.g., 70% ethanol (B145695) or isopropanol), followed by a laboratory-grade detergent.

  • Spill Management:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an absorbent material.

    • Carefully collect the absorbed material and place it in a sealed hazardous waste container.

    • Decontaminate the spill area as described above.

Signaling Pathways of LSD1 and HDAC6

This compound exerts its therapeutic effects by simultaneously inhibiting two key epigenetic regulators: LSD1 and HDAC6. Understanding their roles is crucial for appreciating the compound's mechanism of action.

LSD1 Signaling and Inhibition:

LSD1 is a histone demethylase that primarily removes methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes.[9] Inhibition of LSD1 by this compound can reactivate these silenced genes and promote cancer cell differentiation.[10]

G LSD1 Signaling and Inhibition by this compound cluster_0 Normal LSD1 Function cluster_1 Inhibition by this compound LSD1 LSD1 Gene_Repression Gene Repression LSD1->Gene_Repression demethylates H3K4me Methylated H3K4 (Active Gene) H3K4me->LSD1 acts on This compound This compound LSD1_inhibited LSD1 (Inhibited) This compound->LSD1_inhibited inhibits Gene_Activation Tumor Suppressor Gene Activation LSD1_inhibited->Gene_Activation leads to H3K4me_active Methylated H3K4 (Remains Active) H3K4me_active->Gene_Activation maintains

Caption: Mechanism of LSD1 inhibition by this compound, leading to gene activation.

HDAC6 Signaling and Inhibition:

HDAC6 is a unique histone deacetylase that primarily acts on non-histone proteins in the cytoplasm, such as α-tubulin and Hsp90.[11] Its activity is crucial for protein quality control and cell motility.[12] In cancer, HDAC6 is involved in processes like metastasis and the degradation of misfolded proteins.[11] Inhibition of HDAC6 by this compound can disrupt these processes and also has immunomodulatory effects.[13]

G HDAC6 Signaling and Inhibition by this compound cluster_0 Normal HDAC6 Function cluster_1 Inhibition by this compound HDAC6 HDAC6 deacetylated_tubulin Deacetylated α-tubulin HDAC6->deacetylated_tubulin deacetylates alpha_tubulin Acetylated α-tubulin alpha_tubulin->HDAC6 acts on cell_motility Cell Motility deacetylated_tubulin->cell_motility This compound This compound HDAC6_inhibited HDAC6 (Inhibited) This compound->HDAC6_inhibited inhibits hyperacetylated_tubulin Hyperacetylated α-tubulin HDAC6_inhibited->hyperacetylated_tubulin leads to impaired_motility Impaired Cell Motility & Immune Modulation hyperacetylated_tubulin->impaired_motility

Caption: Mechanism of HDAC6 inhibition by this compound, affecting cytoplasmic proteins.

By providing this comprehensive guidance, we aim to empower researchers to work safely and effectively with this compound, fostering a culture of safety and scientific excellence.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.